Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJACRBEVKPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718782 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-72-1 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a versatile building block for medicinal chemistry and drug development. Azetidine scaffolds are of significant interest due to their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, solubility, and conformational rigidity.[1][2][3] This document details a proposed synthetic route, predicted chemical and spectroscopic properties, and explores the potential reactivity and applications of this compound as a key intermediate in the synthesis of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][3] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a protein target. Furthermore, the introduction of this sp³-rich framework can improve pharmacokinetic properties by disrupting planarity and increasing solubility.[1][3]
This compound incorporates several key functional groups that make it a highly valuable and versatile synthetic intermediate:
-
An N-Cbz protected azetidine ring , providing stability and a means for subsequent deprotection and functionalization.
-
An α,β-unsaturated ester , which serves as a Michael acceptor for the introduction of various nucleophiles.
-
A methyl ester , which can be hydrolyzed or converted to other functional groups.
This combination of features allows for the divergent synthesis of a wide array of more complex molecules, making it an attractive starting point for the development of novel chemical entities.
Synthesis and Mechanism
The most direct and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone or aldehyde. In this case, the reaction proceeds between Benzyl 3-oxoazetidine-1-carboxylate and the ylide derived from methyl 2-(dimethoxyphosphoryl)acetate.
The HWE reaction is favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available precursors.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a validated procedure for the synthesis of the analogous tert-butyl ester.[4]
Step 1: Synthesis of Benzyl 3-oxoazetidine-1-carboxylate (Precursor)
-
This precursor is commercially available from several suppliers.[1][5] If synthesis is required, it can be prepared by the oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Ylide: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise.
-
Causality: Sodium hydride is a strong base that deprotonates the α-carbon of the phosphonate ester, generating the nucleophilic phosphonate carbanion (ylide) required for the reaction. THF is an appropriate aprotic solvent. The reaction is performed at 0 °C to control the exothermic deprotonation.
-
-
Reaction Mixture: Allow the ylide solution to stir at 0 °C for 30 minutes. Then, add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality: The aqueous work-up removes the water-soluble phosphate byproduct and any remaining inorganic salts. Ethyl acetate is a common solvent for extracting organic products of moderate polarity.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of the title compound.
| Property | Value | Source |
| CAS Number | 362704-72-1 | [6][7] |
| Molecular Formula | C₁₄H₁₅NO₄ | [6] |
| Molecular Weight | 261.27 g/mol | [6] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Purity | >95% (Commercially available) | - |
| Solubility | Predicted: Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; Insoluble in water. | - |
| Boiling Point | Predicted: >350 °C at 760 mmHg | - |
| Melting Point | Predicted: Not available | - |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |
| ~5.80 | t | 1H | =CH -CO₂Me |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~4.80 | m | 2H | Azetidine-CH₂ |
| ~4.60 | m | 2H | Azetidine-CH₂ |
| ~3.70 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Ester C =O |
| ~160.0 | Carbamate C =O |
| ~155.0 | C =CH-CO₂Me |
| ~136.0 | Ar-C (ipso, benzyl) |
| ~128.8 | Ar-C H (benzyl) |
| ~128.4 | Ar-C H (benzyl) |
| ~128.2 | Ar-C H (benzyl) |
| ~114.0 | =C H-CO₂Me |
| ~67.5 | -O-C H₂-Ph |
| ~58.0 | Azetidine-C H₂ |
| ~51.5 | -OC H₃ |
Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1700 (C=O, carbamate), ~1650 (C=C, alkene), ~1250 (C-O, stretch) |
| MS (ESI+) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the α,β-unsaturated ester moiety and the strained azetidine ring.
Michael Addition
The electron-withdrawing nature of the ester group makes the β-carbon of the exocyclic double bond electrophilic and susceptible to conjugate addition (Michael addition) by a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Caption: Michael addition to the title compound.
This reactivity allows the azetidine core to be decorated with a wide range of functional groups, which is a key strategy in the generation of chemical libraries for drug screening.
Azetidine Ring-Opening
While more stable than aziridines, the azetidine ring possesses significant ring strain and can undergo nucleophilic ring-opening reactions under certain conditions, often requiring activation by a Lewis or Brønsted acid. This provides a pathway to functionalized γ-amino acids and other acyclic structures.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Bioactive Molecules
The azetidine core is present in several FDA-approved drugs, where it often serves to improve metabolic stability and receptor selectivity.[1][3] The title compound provides a versatile platform for the synthesis of novel azetidine-containing compounds for screening against various biological targets.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Azetidine-based structures are increasingly being used as rigid and tunable linkers in PROTAC design. The functional handles on this compound make it an attractive candidate for incorporation into PROTAC linkers, allowing for the attachment of the two ligands after further synthetic modifications.
Conclusion
This compound is a high-value building block with significant potential in medicinal chemistry. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and scalable. The presence of multiple reactive sites—the α,β-unsaturated ester and the protected azetidine nitrogen—allows for diverse and strategic functionalization. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, compounds such as this will play a crucial role in the development of the next generation of therapeutics.
References
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13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved January 17, 2026, from [Link].
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An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link].
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved January 17, 2026, from [Link].
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Benzyl 3-oxoazetidine-1-carboxylate - Oakwood Chemical. (n.d.). Retrieved January 17, 2026, from [Link].
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Supporting Information - Wiley-VCH. (n.d.). Retrieved January 17, 2026, from [Link].
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Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Retrieved January 17, 2026, from [Link].
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An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS Number: 362704-72-1), a valuable building block in modern medicinal chemistry. While specific spectral characterization for this exact molecule is not extensively detailed in peer-reviewed literature, this document leverages data from its closely related and well-characterized tert-butyl analog to provide robust synthetic protocols, predict reactivity, and explore its potential applications in drug discovery.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structures" in drug design.[1] Their inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that can enhance the pharmacological profile of drug candidates.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and novel intellectual property.[1] this compound, with its reactive exocyclic double bond, serves as a versatile precursor for the synthesis of a diverse array of functionalized azetidine derivatives.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of the title compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 362704-72-1 | [2] |
| Molecular Formula | C₁₄H₁₅NO₄ | [2] |
| Molecular Weight | 261.277 g/mol | [2] |
| InChI | InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | [2] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Ingestion: Harmful if swallowed.[2]
Always consult the supplier's SDS for the most current and detailed safety information.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most effectively achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate ester with a ketone, in this case, N-Cbz-azetidin-3-one. The HWE reaction is renowned for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene.[5][6][7]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
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An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and crucial safety information, offering insights grounded in established scientific principles.
Core Molecular and Physical Properties
This compound is a complex organic molecule with the chemical formula C14H15NO4.[1][2] Its molecular weight is 261.277 g/mol .[1][2] This compound is a notable derivative of azetidine, a four-membered heterocyclic amine, which is a common scaffold in the development of novel therapeutic agents. The presence of the benzyl carboxylate and the methoxy oxoethylidene groups imparts specific reactivity and structural characteristics that are valuable in synthetic chemistry.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C14H15NO4 | [1][2] |
| Molecular Weight | 261.277 g/mol | [1][2] |
| CAS Number | 362704-72-1 | [1][2] |
| PubChem CID | 56923839 | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | Colorless oil | [3] |
| Storage | Room temperature | [1] |
Molecular Structure
The structure of this compound is characterized by a central azetidine ring. This ring is substituted at the 1-position with a benzyl carboxylate group and at the 3-position with a 2-methoxy-2-oxoethylidene group.
Caption: 2D representation of this compound.
Synthesis and Mechanism
The synthesis of azetidine derivatives is a cornerstone of modern medicinal chemistry, enabling the creation of diverse molecular architectures for drug screening.[4]
Synthetic Workflow: A Representative Protocol
A common route to synthesize related azetidine structures, which can be adapted for the title compound, involves the reaction of a protected azetidinone with a suitable phosphorus ylide, such as a Wittig or Horner-Wadsworth-Emmons reagent. For a similar compound, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, the synthesis starts with 1-Boc-3-azetidinone and methyl 2-(dimethoxyphosphoryl)acetate.[3]
Step-by-Step Synthesis Overview:
-
Reagent Preparation: A suspension of a strong base, such as sodium hydride (NaH), is prepared in a dry aprotic solvent like tetrahydrofuran (THF).[3] This is a critical step to deprotonate the phosphonate ester, forming the reactive carbanion.
-
Ylide Formation: Methyl 2-(dimethoxyphosphoryl)acetate is added to the base suspension.[3] The deprotonation occurs at the carbon alpha to both the phosphoryl and carbonyl groups, creating a stabilized carbanion.
-
Condensation Reaction: A solution of the protected azetidinone (e.g., 1-Boc-3-azetidinone) in THF is then added to the ylide solution.[3] The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the azetidinone.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.[3] The combined organic layers are dried and concentrated. The crude product is then purified, often by vacuum distillation or flash chromatography, to yield the desired product as a colorless oil.[3]
Caption: Generalized workflow for the synthesis of 3-alkylidene-azetidine-1-carboxylates.
Analytical Characterization
The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact compound are not publicly available, related structures show characteristic signals. For instance, in the 1H NMR spectrum of a similar compound, the protons on the azetidine ring and the methyl ester group would exhibit distinct chemical shifts.[3] Computational methods, such as Density Functional Theory (DFT), can also be employed to predict NMR chemical shifts, providing a valuable tool for structural elucidation.[5]
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[7][8]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6][7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Hazard Statements for Structurally Similar Compounds:
Applications in Research and Development
Azetidine-containing compounds are of significant interest in drug discovery due to their ability to introduce conformational rigidity and act as bioisosteres for other functional groups. The unique structural features of this compound make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Angene Chemical. benzyl 3-[[1-[(E)-N,N'-bis(phenylmethoxycarbonyl)carbamimidoyl]azetidin-3-yl]methyl]-4-oxo-1-(phenylcarbamoyl)azetidine-2-carboxylate. [Link]
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PubChem. 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in drug discovery and materials science. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. We move beyond a simple recitation of data to explain the causal-driven decisions in the analytical workflow, from initial molecular formula confirmation by mass spectrometry to the nuanced determination of stereochemistry via advanced NMR techniques. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest degree of scientific integrity.
Introduction: The Analytical Challenge
This compound is a substituted azetidine derivative, a class of compounds recognized for their utility as versatile building blocks in medicinal chemistry.[1][2] The molecule incorporates several key functional groups: a benzyl carbamate, a strained four-membered azetidine ring, and an α,β-unsaturated ester. While the connectivity of this molecule can be reasonably inferred from its synthesis, the critical analytical challenge lies in the unambiguous determination of the geometric configuration of the exocyclic double bond—that is, whether the molecule exists as the (E)- or (Z)-isomer. This seemingly subtle difference can have profound impacts on the molecule's three-dimensional shape, crystal packing, and biological activity.
This guide details an integrated analytical strategy employing mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to achieve a complete and definitive structural assignment.
Synthetic Context: The Horner-Wadsworth-Emmons Approach
To contextualize the structure we expect to elucidate, it is valuable to consider its likely synthetic origin. A common and highly effective method for constructing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
The HWE reaction is renowned for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[5][6] This preference arises from the reversibility of the initial addition step and the steric factors in the transition state leading to the oxaphosphetane intermediate.[6] Therefore, while we must prove the structure empirically, the HWE synthesis provides a strong hypothesis that the (E)-isomer will be the major product.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The definitive characterization of a novel small molecule is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass.[7]
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, typically yielding the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Expected Result: For C₁₄H₁₅NO₄ (Monoisotopic Mass: 261.1001 Da), HRMS should provide a measured mass that is within a very narrow tolerance (typically < 5 ppm).
-
Causality: Confirming the molecular formula validates the elemental composition, which is the foundational assumption for interpreting all subsequent spectroscopic data. An incorrect formula would render all further analysis invalid.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₄ |
| Exact Mass [M] | 261.1001 |
| [M+H]⁺ | 262.1074 |
| [M+Na]⁺ | 284.0895 |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and reliable fingerprint of the functional groups present.
-
Key Expected Absorptions:
-
~1710-1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).
-
~1690-1710 cm⁻¹: Another strong C=O stretching absorption for the carbamate functional group.[8][9]
-
~1640-1650 cm⁻¹: A medium-intensity C=C stretching vibration for the conjugated double bond.
-
~1200-1300 cm⁻¹: Strong C-O stretching bands associated with both the ester and carbamate moieties.
-
~3030-3100 cm⁻¹: C-H stretching for the aromatic (benzyl) and vinylic protons.
-
~2850-2960 cm⁻¹: C-H stretching for the aliphatic (azetidine and methoxy) protons.
-
-
Trustworthiness: The presence of two distinct carbonyl peaks in the expected regions, along with the C=C stretch, provides strong, self-validating evidence for the core structure of an α,β-unsaturated ester and a carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[10][11] We will use a combination of 1D and 2D NMR experiments to build the molecule piece by piece.
First, 1D experiments provide an inventory of all unique proton and carbon environments.
-
¹H NMR Analysis:
-
Aromatic Region (~7.3-7.4 ppm): A multiplet integrating to 5H, characteristic of the monosubstituted phenyl ring of the benzyl group.
-
Benzyl CH₂ (~5.1 ppm): A singlet integrating to 2H for the benzylic protons.
-
Vinylic Proton (~6.0-6.5 ppm): A singlet (or very fine triplet due to allylic coupling) integrating to 1H. Its chemical shift is downfield due to deshielding by the conjugated ester carbonyl. The precise chemical shift can be an initial clue to the E/Z geometry.[12]
-
Azetidine Protons (~4.2-4.6 ppm): A set of multiplets integrating to 4H. The protons on the carbons adjacent to the nitrogen will be further downfield. Due to the rigid ring, these protons are diastereotopic and will likely show complex splitting patterns.[13]
-
Azetidine CH (~3.8-4.1 ppm): A multiplet for the single proton at the 3-position of the azetidine ring.
-
Methoxy Protons (~3.7 ppm): A sharp singlet integrating to 3H for the methyl ester.
-
-
¹³C NMR Analysis (with DEPT-135):
-
Carbonyls (~166-170 ppm & ~155-160 ppm): Two signals for the ester and carbamate carbonyl carbons.
-
Aromatic Carbons (~127-136 ppm): Four signals for the phenyl ring (ipso, ortho, meta, para).
-
Olefinic Carbons (~115-145 ppm): Two signals for the C=C double bond.
-
Benzyl CH₂ (~67 ppm): Signal for the benzylic carbon.
-
Azetidine CH₂'s and CH (~45-60 ppm): Three distinct signals for the azetidine ring carbons.
-
Methoxy CH₃ (~51 ppm): Signal for the methyl ester carbon.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Int. | ¹³C δ (ppm) | DEPT-135 |
|---|---|---|---|---|---|---|
| Phenyl-H | ~7.35 | m | - | 5H | ~128-136 | CH |
| Benzyl CH₂ | ~5.15 | s | - | 2H | ~67.0 | CH₂ |
| Vinylic-H | ~6.10 | s | - | 1H | ~118.0 | CH |
| Azetidine CH₂ (C2/C4) | ~4.40 | m | - | 4H | ~55.0 | CH₂ |
| Azetidine CH (C3) | ~3.90 | m | - | 1H | ~48.0 | CH |
| Methoxy CH₃ | ~3.75 | s | - | 3H | ~51.5 | CH₃ |
| Ester C=O | - | - | - | - | ~167.0 | C |
| Carbamate C=O | - | - | - | - | ~156.0 | C |
| Vinylic-C (quaternary) | - | - | - | - | ~145.0 | C |
While 1D NMR provides the parts list, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. We would expect to see correlations between the protons on the azetidine ring (C2-H with C3-H, and C3-H with C4-H), confirming the ring structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that reveals long-range (2-3 bond) correlations between protons and carbons.[14] It is used to connect the different spin systems.
Caption: Key HMBC correlations for connectivity.
-
Key HMBC Correlations to Confirm Connectivity:
-
Vinylic-H to Ester C=O: Confirms the proton is α to the ester.
-
Azetidine C3-H to Vinylic-C: Connects the azetidine ring to the double bond.
-
Benzyl CH₂ to Carbamate C=O: Connects the benzyl group to the carbamate nitrogen.
-
Azetidine C2/C4 Protons to Carbamate C=O: Confirms the carbamate is attached to the azetidine nitrogen.
-
The final and most critical question is the geometry of the double bond. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.[15]
-
The Decisive Experiment:
-
If (E)-isomer: The vinylic proton and the C3-proton on the azetidine ring are on opposite sides of the double bond. No NOE correlation is expected between them. An NOE should be observed between the vinylic proton and the C2/C4 protons of the azetidine ring.
-
If (Z)-isomer: The vinylic proton and the C3-proton on the azetidine ring are on the same side of the double bond. A strong NOE correlation is expected between these two protons.
-
-
Causality and Trustworthiness: This single experiment provides the definitive, unambiguous answer to the stereochemical question. Because the HWE synthesis strongly predicts the (E)-isomer, the absence of a NOE between the vinylic-H and the C3-H serves as powerful confirmation of the predicted outcome, validating both the synthesis and the final structure.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Use a known calibration standard to ensure high mass accuracy (< 5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
-
2D Spectra Acquisition:
-
COSY, HSQC, HMBC, NOESY: Utilize standard library pulse programs. Optimize acquisition and processing parameters according to instrument software recommendations. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules.
-
Conclusion: A Validated Structure
By integrating evidence from multiple spectroscopic techniques, we have constructed a complete and unambiguous structural assignment for this compound. HRMS confirmed the molecular formula, IR spectroscopy identified the key functional groups, and a suite of 1D and 2D NMR experiments pieced together the molecular framework. The pivotal NOESY experiment provided definitive proof of the (E)-geometry of the exocyclic double bond, aligning with the expected outcome of the Horner-Wadsworth-Emmons synthesis. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, providing a solid foundation for its future application in research and development.
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An In-Depth Technical Guide to the Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the preparation of the pivotal intermediate, Benzyl 3-oxoazetidine-1-carboxylate, followed by a stereoselective Horner-Wadsworth-Emmons olefination to yield the target α,β-unsaturated ester. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring scientific integrity and reproducibility.
Introduction
Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The 3-substituted azetidine motif, in particular, has been incorporated into a wide array of biologically active molecules. The title compound, this compound, features a reactive α,β-unsaturated ester functionality, making it a versatile precursor for the introduction of diverse molecular fragments through conjugate addition reactions. This guide details a reliable synthetic route, emphasizing practical and scalable methodologies for its preparation in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a two-step sequence starting from commercially available 3-hydroxyazetidine hydrochloride. The pathway involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by oxidation of the hydroxyl group to a ketone. The resulting N-Cbz-3-azetidinone is then subjected to a Horner-Wadsworth-Emmons reaction to introduce the desired exocyclic double bond with the methoxycarbonylmethylidene moiety.
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate: Benzyl 3-oxoazetidine-1-carboxylate
The synthesis of the key ketone intermediate is achieved in two straightforward steps: N-protection of 3-hydroxyazetidine followed by oxidation of the secondary alcohol.
Step 1a: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate
The protection of the secondary amine of 3-hydroxyazetidine is crucial to prevent side reactions in the subsequent oxidation step. The benzyloxycarbonyl (Cbz) group is an ideal choice as it is stable under the planned oxidation conditions and can be readily removed via hydrogenolysis if required for further derivatization.
Experimental Protocol:
A general procedure for the synthesis of 1-Benzyloxycarbonyl-3-hydroxyazetidine from 3-hydroxyazetidine hydrochloride is as follows[1]:
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add potassium carbonate (2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Benzyl 3-hydroxyazetidine-1-carboxylate.
| Reagent | Molar Eq. | Purpose |
| 3-Hydroxyazetidine HCl | 1.0 | Starting material |
| Potassium Carbonate | 2.0 | Base to neutralize HCl salt |
| Benzyl Chloroformate | 1.05 | Cbz protecting group source |
| Tetrahydrofuran/Water | - | Solvent system |
| Ethyl Acetate | - | Extraction solvent |
Table 1: Reagents for the synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate.
Step 1b: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate
The oxidation of the secondary alcohol to a ketone is a critical step. Several mild oxidation methods are suitable, such as the Swern oxidation or the use of Dess-Martin periodinane (DMP). The Dess-Martin oxidation is often preferred due to its operational simplicity, neutral reaction conditions, and high yields.[2][3]
Experimental Protocol (Proposed):
-
Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl 3-oxoazetidine-1-carboxylate.
| Reagent | Molar Eq. | Purpose |
| Benzyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.2 | Oxidizing agent |
| Dichloromethane | - | Anhydrous solvent |
| Sodium Thiosulfate (sat. aq.) | - | Quenching agent |
| Sodium Bicarbonate (sat. aq.) | - | Neutralizing agent |
Table 2: Reagents for the Dess-Martin oxidation.
Part 2: Horner-Wadsworth-Emmons Olefination to Yield the Final Product
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In this step, the ketone, Benzyl 3-oxoazetidine-1-carboxylate, is reacted with a stabilized phosphonate ylide generated from methyl 2-(dimethoxyphosphoryl)acetate to furnish the desired α,β-unsaturated ester. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer.
Mechanistic Rationale
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base, such as sodium hydride, deprotonates the phosphonate ester to form a resonance-stabilized carbanion (phosphonate ylide).
-
Nucleophilic Attack: The phosphonate ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the azetidinone.
-
Cycloaddition: The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses in a stereospecific manner to yield the alkene and a water-soluble phosphate byproduct, which drives the reaction to completion.
Figure 2: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
The following protocol is adapted from a similar synthesis of the N-Boc analogue and is expected to provide the desired product in good yield.[2]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
| Reagent | Molar Eq. | Purpose |
| Benzyl 3-oxoazetidine-1-carboxylate | 1.0 | Substrate |
| Methyl 2-(dimethoxyphosphoryl)acetate | 1.2 | HWE reagent |
| Sodium Hydride (60%) | 1.2 | Base |
| Tetrahydrofuran | - | Anhydrous solvent |
| Ethyl Acetate | - | Extraction solvent |
Table 3: Reagents for the Horner-Wadsworth-Emmons reaction.
Characterization Data (Expected)
The final product, this compound, is expected to exhibit the following characteristic spectroscopic data:
-
¹H NMR: Resonances for the benzyl protecting group (aromatic protons and benzylic CH₂), the methoxy group of the ester, the olefinic proton, and the protons of the azetidine ring.
-
¹³C NMR: Signals corresponding to the carbonyls of the carbamate and the ester, the carbons of the aromatic ring, the benzylic carbon, the methoxy carbon, the carbons of the double bond, and the carbons of the azetidine ring.[4]
-
Mass Spectrometry: The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would confirm the molecular formula.
Conclusion
This technical guide outlines a reliable and efficient synthetic pathway for the preparation of this compound. The described two-stage approach, involving the synthesis of the key N-Cbz-3-azetidinone intermediate and a subsequent Horner-Wadsworth-Emmons olefination, provides a practical route for obtaining this valuable building block. The detailed protocols and mechanistic discussions herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound and utilize it in their research endeavors.
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A Comprehensive Technical Guide to the Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Starting Materials Perspective
Introduction: The azetidine scaffold is a privileged four-membered heterocyclic motif integral to modern medicinal chemistry. Its presence in numerous natural products and synthetic pharmaceuticals underscores its value as a bioisostere for larger ring systems and as a conformational constraint that can enhance binding affinity and metabolic stability. Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, an α,β-unsaturated ester derivative of N-Cbz protected azetidine, serves as a versatile building block for the synthesis of more complex molecules, particularly functionalized azetidine-3-carboxylic acid derivatives. This guide provides an in-depth analysis of the strategic selection of starting materials and the core synthetic methodologies required for its efficient preparation, tailored for researchers and professionals in drug development.
Part 1: Retrosynthetic Analysis and Core Strategy
The most logical and industrially scalable approach to constructing the target molecule hinges on a powerful olefination reaction. The exocyclic carbon-carbon double bond, conjugated with a methoxycarbonyl group, is a classic hallmark of the Horner-Wadsworth-Emmons (HWE) reaction. This disconnection strategy simplifies the complex target into two more readily accessible starting materials.
The retrosynthetic breakdown is as follows:
-
Key Disconnection (C=C bond): The primary disconnection is the carbon-carbon double bond of the ethylidene group. This is achieved via a Horner-Wadsworth-Emmons (HWE) olefination. This retrosynthetic step leads to a ketone and a stabilized phosphorus ylide.
-
Precursor Simplification (C=O bond): The ketone, Benzyl 3-oxoazetidine-1-carboxylate, is logically formed through the oxidation of its corresponding secondary alcohol, Benzyl 3-hydroxyazetidine-1-carboxylate.
-
Protecting Group Installation (N-C bond): The N-Cbz protected alcohol can be readily prepared from commercially available 3-hydroxyazetidine and benzyl chloroformate.
This analysis identifies two pivotal starting materials that form the foundation of the entire synthesis: Benzyl 3-oxoazetidine-1-carboxylate and Methyl 2-(dimethoxyphosphoryl)acetate .
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Synthesis of Key Precursor 1: Benzyl 3-oxoazetidine-1-carboxylate
The synthesis of this key ketone intermediate is a critical stage that relies on robust and high-yielding transformations. The most direct pathway involves the oxidation of a precursor alcohol.
The Oxidation Approach: From Alcohol to Ketone
The conversion of Benzyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a standard oxidation of a secondary alcohol. The choice of oxidant is critical and depends on factors such as scale, substrate tolerance, and desired work-up conditions.
Causality Behind Experimental Choices: While many reagents can effect this transformation, milder conditions are often preferred to avoid potential side reactions or decomposition of the strained azetidine ring.
| Oxidizing System | Key Reagents | Typical Solvent | Advantages & Considerations |
| Parikh-Doering | SO₃·pyridine, Et₃N | DMSO, DCM | Mild, avoids heavy metals, simple work-up. A highly reliable choice for this substrate.[1] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | DCM | Fast, reliable, and occurs under neutral conditions. The periodinane byproduct can sometimes complicate purification. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | DCM | High-yielding but requires cryogenic temperatures (-78 °C) and produces a strong odor (dimethyl sulfide). |
| TPAP/NMO | TPAP (cat.), NMO (stoch.) | DCM, MeCN | Catalytic in ruthenium, which is advantageous. NMO is an inexpensive co-oxidant.[1] |
For its operational simplicity and mildness, the Parikh-Doering oxidation is an excellent and highly recommended choice for this specific transformation.
Caption: Oxidation of the precursor alcohol to the ketone.
Sourcing the Precursor Alcohol
The starting alcohol, Benzyl 3-hydroxyazetidine-1-carboxylate, is typically not purchased directly but synthesized in a straightforward protection step from commercially available 3-hydroxyazetidine or its hydrochloride salt.
Methodology: The reaction involves treating 3-hydroxyazetidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to neutralize the HCl generated during the reaction. Dichloromethane (DCM) or a biphasic system with water are common solvent choices. This reaction is generally clean and high-yielding.
Part 3: The Horner-Wadsworth-Emmons (HWE) Reaction: Assembling the Final Product
The HWE reaction is the cornerstone of this synthesis, enabling the stereoselective formation of the exocyclic double bond.[2]
The Reagents and Rationale
-
Electrophile: Benzyl 3-oxoazetidine-1-carboxylate.
-
Nucleophile Precursor: Methyl 2-(dimethoxyphosphoryl)acetate. This phosphonate is preferred over a corresponding Wittig salt (triphenylphosphonium) for several reasons.
-
Increased Nucleophilicity: The carbanion generated from the phosphonate is generally more nucleophilic than a standard Wittig ylide.
-
Simplified Work-up: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed with an aqueous wash. In contrast, the triphenylphosphine oxide from a Wittig reaction often requires chromatographic separation.[3]
-
Stereoselectivity: HWE reactions with stabilized ylides (those with an adjacent electron-withdrawing group like an ester) strongly favor the formation of the thermodynamically more stable (E)-alkene.[4]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the phosphonate. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice.[5]
The HWE Mechanism
The reaction proceeds through a well-established mechanism:
-
Deprotonation: The base (NaH) abstracts a proton from the carbon alpha to both the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the azetidinone, forming a tetrahedral intermediate.
-
Cyclization/Elimination: This intermediate rearranges and collapses through a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and the dialkyl phosphate byproduct.[4]
Caption: The Horner-Wadsworth-Emmons reaction workflow.
Part 4: Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methodologies.[1][5] Researchers should perform their own risk assessments before proceeding.
Protocol 4.1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water at 0 °C, add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.
Protocol 4.2: Oxidation to Benzyl 3-oxoazetidine-1-carboxylate (Parikh-Doering)
-
Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous Dimethyl sulfoxide (DMSO).
-
Add triethylamine (Et₃N, 5.0 eq).
-
Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (SO₃·Py, 3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude ketone, which is purified by flash chromatography.
Protocol 4.3: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the ketone.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.[5]
Part 5: Data Summary
The following table summarizes the key components for this synthetic sequence.
| Step | Starting Material(s) | Key Reagents | Solvent(s) | Typical Yield |
| 1. Protection | 3-Hydroxyazetidine·HCl | Benzyl Chloroformate, NaHCO₃ | DCM / H₂O | >90% |
| 2. Oxidation | Benzyl 3-hydroxyazetidine-1-carboxylate | SO₃·Pyridine, Et₃N | DMSO, DCM | 80-95% |
| 3. HWE Olefination | Benzyl 3-oxoazetidine-1-carboxylate, Methyl 2-(dimethoxyphosphoryl)acetate | Sodium Hydride (NaH) | THF | 70-85% |
Conclusion
The synthesis of this compound is most effectively achieved through a three-step sequence involving N-protection, oxidation, and a Horner-Wadsworth-Emmons olefination. The strategic selection of starting materials, particularly the use of a stabilized phosphonate reagent in the key HWE step, ensures high yields, excellent stereocontrol, and a simplified purification process. This robust and scalable route provides reliable access to a valuable building block for advanced applications in pharmaceutical research and development.
References
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Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(2), 833. Retrieved from [Link]
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Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Azetidine-1-Carboxylates
To researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that balance structural rigidity with synthetic accessibility is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique physicochemical profile—characterized by a high degree of sp³-richness, conformational rigidity, and significant ring strain—confers favorable properties such as enhanced metabolic stability, improved solubility, and novel intellectual property space.[2][3]
While the azetidine core itself is foundational, the introduction of a carboxylate group at the N1 position unlocks a new dimension of chemical diversity and biological relevance. Substituted azetidine-1-carboxylates and their derivatives (such as carboxamides) serve as versatile platforms for creating compounds with a wide spectrum of pharmacological activities.[4] This guide provides a technical deep-dive into the synthesis, mechanisms of action, and biological evaluation of these compounds, focusing on their demonstrated potential in oncology, infectious diseases, and inflammation.
Section 1: The Azetidine Scaffold: Foundational Synthesis and Functionalization
The therapeutic potential of any scaffold is intrinsically linked to the feasibility of its synthesis and the ability to introduce diverse functional groups. The construction of the azetidine ring, while challenging due to ring strain, is well-established through several classical and modern synthetic routes.
A common and robust method involves the intramolecular cyclization of γ-aminoalcohols or γ-haloamines.[5][6] For instance, a γ-aminoalcohol can be activated using a Mitsunobu reagent, which converts the poor hydroxyl leaving group into a good one, facilitating intramolecular nucleophilic attack by the amine to form the four-membered ring.[6]
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
More advanced techniques, such as palladium-catalyzed C(sp³)–H arylation, have revolutionized the functionalization of the azetidine core.[3][7] These methods allow for the direct and stereospecific introduction of aryl groups onto the carbon framework of the ring, providing access to previously unattainable chemical space and enabling fine-tuning of structure-activity relationships (SAR).[7]
Section 2: Anticancer Activity: Precision Targeting of the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical node in cellular signaling that, when aberrantly activated, drives tumor cell proliferation, survival, and metastasis.[8] Consequently, it has become a high-priority target for anticancer drug development. A series of (R)-azetidine-2-carboxamides have been identified as potent, direct inhibitors of STAT3.[9][10][11]
Mechanism of Action: Disrupting Dimerization and DNA Binding
Unlike kinase inhibitors that block upstream signaling, these azetidine-based compounds are designed to directly interfere with STAT3's function. They bind to the SH2 domain of STAT3, a crucial region for its dimerization upon phosphorylation. By occupying this domain, the inhibitors prevent STAT3 from forming functional dimers, which is a prerequisite for its translocation to the nucleus and subsequent binding to DNA to activate target gene transcription. This direct inhibition leads to the downregulation of key survival proteins and ultimately induces apoptosis in cancer cells harboring constitutively active STAT3.[10]
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of azetidine compounds.
Data Presentation: Potency of Azetidine-Based STAT3 Inhibitors
The potency of these compounds has been quantified through various assays, with several analogues demonstrating sub-micromolar activity. The following table summarizes the in vitro inhibitory concentrations (IC₅₀) for representative compounds against STAT3.
| Compound | Structure | STAT3 IC₅₀ (µM) | Reference |
| 5a | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide | 0.52 | [10] |
| 5o | (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide | 0.38 | [10][12] |
| 8i | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(hydroxycarbamoyl)azetidine-2-carboxamide | 0.34 | [10][12] |
| 7g | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(1H-tetrazol-5-yl)azetidine-2-carboxamide | < 1.0 | [10] |
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol describes a standard method to evaluate the cytotoxic effects of azetidine compounds on cancer cells.
-
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).
-
Cell Line: MDA-MB-231 (human breast cancer cell line with constitutively active STAT3).[10]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test azetidine compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, no compound) and a "no-cell" blank control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Section 3: Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[13] Azetidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]
Structure-Activity Relationship (SAR)
Research has shown that the antimicrobial efficacy of azetidine derivatives is highly dependent on the nature and position of their substituents.[13][15] While the β-lactam ring (an azetidin-2-one) is a well-known pharmacophore in antibiotics like penicillin, non-lactam azetidines also exhibit potent activity. Key SAR insights include:
-
Position 4 Substitutions: The addition of bulky aromatic or heterocyclic moieties, such as phenyl or indole groups, at the 4-position of the azetidine ring often leads to a significant increase in antibacterial and antitubercular activity.[13]
-
Chlorobenzaldehyde Derivatives: In one study, azetidine compounds derived from 2-chlorobenzaldehyde were found to be more potent antimicrobial agents than those derived from benzaldehyde, suggesting that electron-withdrawing groups on appended aromatic rings can enhance efficacy.[14]
Data Presentation: Antibacterial Efficacy of Substituted Azetidines
The following table summarizes the antibacterial activity of two novel azetidine analogues, measured by the zone of inhibition against common bacterial pathogens.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Zone) | Reference |
| D1 (from Benzaldehyde) | E. coli | 16 | Ciprofloxacin (23) | [14] |
| S. aureus | 18 | Ciprofloxacin (25) | [14] | |
| D2 (from 2-Chlorobenzaldehyde) | E. coli | 21 | Ciprofloxacin (23) | [14] |
| S. aureus | 23 | Ciprofloxacin (25) | [14] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This is a standardized, qualitative method used to test the susceptibility of bacteria to different antimicrobial agents.
-
Objective: To determine if a bacterial strain is susceptible, intermediate, or resistant to a test compound.
-
Materials: Mueller-Hinton agar plates, bacterial cultures (e.g., E. coli, S. aureus), sterile paper disks (6 mm), test compound solutions.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. This ensures a standardized bacterial density.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
Disk Preparation and Application: Aseptically apply sterile 6 mm paper disks to the agar surface. Pipette a known amount (e.g., 10 µL) of the test compound solution (at a defined concentration, e.g., 20 mg/mL in DMSO) onto each disk.[16] Also apply a disk with a standard antibiotic (positive control) and a disk with the solvent alone (DMSO, negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacteria did not grow) in millimeters. A larger zone diameter indicates greater susceptibility of the bacteria to the compound.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Section 4: Anti-inflammatory and Neuroprotective Potential
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including neurodegenerative conditions. Certain azetidine derivatives have shown promise in modulating these pathological processes.
Mechanism 1: Attenuation of Microglial Activation
Microglia are the resident immune cells of the central nervous system. In response to insults like amyloid-β (Aβ) plaques in Alzheimer's disease, they can become over-activated, releasing a barrage of pro-inflammatory cytokines and reactive oxygen species (ROS). The azetidine derivative KHG26792 has been shown to counteract this.[17] It attenuates the Aβ-induced production of inflammatory mediators like IL-6, TNF-α, and nitric oxide. Mechanistically, this is achieved by increasing the phosphorylation of the prosurvival Akt/GSK-3β signaling pathway and by preventing the translocation of the master inflammatory transcription factor NF-κB to the nucleus.[17]
Mechanism 2: The Proline Analogue Effect and the Unfolded Protein Response
The simple, naturally occurring L-azetidine-2-carboxylic acid (AZE) exerts its biological effects through a different, more fundamental mechanism. Due to its structural similarity to the amino acid L-proline, AZE can be mistakenly incorporated into newly synthesized proteins.[18][19][20] This substitution disrupts proper protein folding, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, triggers a cellular rescue program called the Unfolded Protein Response (UPR).[8][20] While initially protective, chronic UPR activation can lead to inflammation and apoptosis (programmed cell death).[18][21]
Caption: Induction of the Unfolded Protein Response by L-Azetidine-2-carboxylic acid.
Experimental Protocol: Quantification of Nitric Oxide Production (Griess Assay)
This protocol measures nitric oxide (NO), a key inflammatory mediator produced by activated immune cells like microglia.
-
Objective: To quantify the amount of nitrite (a stable breakdown product of NO) in cell culture supernatants as an indicator of NO production.
-
Cell Line: BV2 microglial cells.[18]
-
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a magenta-colored azo compound that can be measured colorimetrically.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test azetidine compound. Incubate for 24-48 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A (e.g., sulfanilamide in acid) to each well, followed by 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in water).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve. A reduction in nitrite concentration in compound-treated wells compared to stimulus-only wells indicates anti-inflammatory activity.
Conclusion and Future Directions
The substituted azetidine-1-carboxylate scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The data presented in this guide highlight its significant potential across diverse and critical therapeutic areas, from the targeted inhibition of cancer signaling pathways to the development of new antimicrobials and the modulation of complex inflammatory responses.
The chemical tractability of the azetidine ring, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. Future research will undoubtedly focus on expanding the chemical diversity through innovative synthetic methods, optimizing pharmacokinetic and safety profiles, and elucidating the mechanisms of action against new biological targets. The continued exploration of structure-activity relationships will be crucial for transforming these promising scaffolds into next-generation medicines.
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The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transcended its status as a synthetic curiosity to become a privileged motif in contemporary drug discovery.[1] Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry offer a compelling toolkit for medicinal chemists to address challenges in drug design, from enhancing metabolic stability to improving target engagement.[2][3][4] This guide provides a comprehensive exploration of the azetidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, and its multifaceted role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. We will examine its application in approved drugs, its utility as a bioisostere, and its emerging role in novel therapeutic modalities, offering field-proven insights and detailed experimental considerations for its strategic deployment in drug development programs.
The Allure of the Strained Ring: Physicochemical and Pharmacokinetic Advantages of the Azetidine Scaffold
The unique structural features of the azetidine ring are central to its value in medicinal chemistry. Unlike more flexible acyclic amines or larger heterocyclic systems, the four-membered ring imposes significant conformational constraints, leading to a more defined three-dimensional structure.[4] This rigidity can be advantageous for optimizing ligand-target interactions by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding.
Key Physicochemical and Pharmacokinetic Properties:
-
Increased sp³ Character and Three-Dimensionality: The azetidine motif enhances the fraction of sp³-hybridized carbons in a molecule, a characteristic increasingly sought after in drug design to improve developability and escape the "flatland" of traditional aromatic-rich compounds.[2][4] This increased three-dimensionality can lead to improved target selectivity and reduced off-target effects.
-
Metabolic Stability: The strained nature of the azetidine ring can render adjacent bonds less susceptible to metabolic enzymes, thereby improving the metabolic stability and half-life of a drug candidate.[2][5]
-
Modulation of Physicochemical Properties: The nitrogen atom within the azetidine ring acts as a hydrogen bond acceptor and its basicity can be fine-tuned through substitution.[4][6] This allows for the modulation of crucial properties such as solubility, lipophilicity (LogP), and polar surface area (PSA), all of which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4][6]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines like piperidines and pyrrolidines, as well as for acyclic fragments.[4][5][6] This substitution can lead to improved pharmacokinetic properties and novel intellectual property. Notably, spiro-azetidine frameworks have been highlighted as effective surrogates for piperidine.[6]
Data Presentation: Comparative Physicochemical Properties
| Property | Piperidine Fragment | Azetidine Fragment | Impact of Replacement |
| Molecular Weight | Higher | Lower | Reduction in molecular weight |
| LogP | Generally Higher | Generally Lower | Improved aqueous solubility |
| sp³ Fraction | Lower | Higher | Increased three-dimensionality |
| Conformational Flexibility | High | Low | Pre-organization for target binding |
Synthetic Strategies for Accessing the Azetidine Core: A Chemist's Guide
The construction of the strained four-membered azetidine ring has historically been a synthetic challenge.[3][7] However, recent advancements have provided a robust toolbox for medicinal chemists to access a diverse array of functionalized azetidines.
Key Synthetic Methodologies:
-
Intramolecular Cyclization: This is a common and versatile approach, often involving the cyclization of γ-amino alcohols or their derivatives.[1] The Couty azetidine synthesis, which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols, is a notable example.[1]
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.[8] Recent developments have focused on visible-light-mediated versions of this reaction, enhancing its applicability and mildness.[8][9]
-
Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[3]
-
Palladium-Catalyzed C(sp³)–H Amination: This powerful method allows for the direct intramolecular conversion of a C-H bond into a C-N bond to form the azetidine ring, often with high regioselectivity.[3][9]
Experimental Protocol: A Representative Intramolecular Cyclization for 3-Aryl-Azetidine Synthesis
This protocol outlines a general procedure for the synthesis of 3-aryl-azetidines from β-amino alcohols.[1]
Step 1: N-Arylation
-
To a solution of the starting β-amino alcohol in a suitable solvent (e.g., toluene), add the appropriate aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-β-amino alcohol.
Step 2: N-Cyanomethylation
-
Dissolve the N-aryl-β-amino alcohol in a suitable solvent (e.g., acetonitrile) and add a base (e.g., K₂CO₃).
-
Add chloroacetonitrile dropwise to the mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-aryl-N-cyanomethyl-β-amino alcohol.
Step 3: Mesylation and Ring Closure
-
Dissolve the N-aryl-N-cyanomethyl-β-amino alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine or diisopropylethylamine), followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until the mesylation is complete.
-
Add a stronger base (e.g., potassium tert-butoxide) to effect the intramolecular cyclization.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-azetidine.
Visualization: Synthetic Pathways to Azetidine Scaffolds
Caption: Key synthetic strategies for the construction of the azetidine ring.
Azetidine in Action: Approved Drugs and Clinical Candidates
The tangible impact of the azetidine scaffold is evident in the number of FDA-approved drugs that incorporate this motif to enhance their therapeutic profiles.[2][4]
| Drug | Therapeutic Area | Role of the Azetidine Scaffold |
| Baricitinib | Rheumatoid Arthritis | The azetidine-sulfonamide moiety is crucial for its selectivity and pharmacokinetic profile as a Janus kinase (JAK) inhibitor.[2][4] |
| Cobimetinib | Melanoma | The azetidine-containing side chain contributes to the potency and metabolic stability of this MEK inhibitor.[2][4][10] |
| Azelnidipine | Hypertension | This dihydropyridine calcium channel blocker features an azetidine ring that influences its pharmacokinetic properties.[2][4][9] |
| Sarolaner | Veterinary Parasiticide | The spiro-azetidine moiety is a key structural feature of this isoxazoline parasiticide.[2][4] |
| Delafloxacin | Bacterial Infections | This fluoroquinolone antibiotic incorporates an azetidine substituent that contributes to its broad spectrum of activity.[11] |
The successful integration of the azetidine scaffold in these marketed drugs underscores its value in addressing key drug discovery challenges and provides a strong rationale for its continued exploration in the development of new chemical entities.
Beyond a Simple Ring: Azetidine in Constrained Peptides and Peptidomimetics
The conformational rigidity of the azetidine ring makes it an attractive building block for the design of constrained peptides and peptidomimetics.[12][13][14] By incorporating azetidine-based amino acids into a peptide sequence, it is possible to induce specific secondary structures, such as turns, which can enhance biological activity and metabolic stability.
The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the synthesis of small to medium-sized cyclic peptides.[15][16] This approach not only improves cyclization efficiency but also provides a handle for late-stage functionalization of the macrocycle via the azetidine nitrogen.[15][16] Furthermore, the azetidine ring in these structures can improve stability against proteolytic degradation.[15]
Visualization: Azetidine-Induced Turn in a Peptide Backbone
Caption: Incorporation of an azetidine-based amino acid to induce a turn conformation.
Future Directions and Conclusion
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[1][7] Its unique combination of structural rigidity, metabolic stability, and synthetic accessibility has led to its successful incorporation into a range of therapeutic agents.[2] Future research is likely to focus on the development of novel, stereoselective synthetic methodologies to access more complex and diversely substituted azetidines.[2][4] Furthermore, the exploration of azetidines as bioisosteres for other saturated heterocycles and as key components of novel drug delivery systems and targeted therapies will continue to expand.[5][17] As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the role of the azetidine scaffold in the design of next-generation therapeutics is poised to become even more prominent.[2][4]
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A Technical Guide to the Strategic Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Derivatives
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional profile that can enhance pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[3][4] This guide details a strategic synthetic pathway for a specific, highly functionalized class of these scaffolds: Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate derivatives. These α,β-unsaturated esters are valuable intermediates, primed for further elaboration in drug discovery programs. We will explore the causal logic behind the chosen synthetic route, from the selection of starting materials to the key olefination step, providing detailed, self-validating protocols and mechanistic insights.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The value of the azetidine motif in drug design has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into molecules can significantly improve metabolic stability and aqueous solubility.[1] Furthermore, the rigid structure of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity with biological targets.[1][2]
The azetidine scaffold is often employed as a bioisostere for other cyclic amines like pyrrolidine and piperidine.[1][5] This substitution can introduce favorable exit vectors for further chemical modification and provide access to unexplored chemical space.[5] The success of this strategy is evidenced by its presence in several FDA-approved drugs, including baricitinib and cobimetinib, where the azetidine moiety is crucial for optimizing the pharmacokinetic profile.[3][4] The target molecule of this guide, this compound, introduces an exocyclic α,β-unsaturated ester, a versatile functional group that can serve as a Michael acceptor or a platform for diversification via conjugate addition reactions.
The Synthetic Challenge: Constructing the 3-Alkylideneazetidine Core
The primary challenge in synthesizing the target compound lies in the efficient and stereoselective installation of the exocyclic double bond on the strained four-membered ring. Direct olefination of the corresponding ketone, Benzyl 3-oxoazetidine-1-carboxylate, is the most logical approach. However, reactions involving strained cyclic ketones can be unpredictable. The choice of olefination method is critical to ensure high yield and, where applicable, control of the (E/Z)-isomerism of the newly formed double bond. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation due to its reliability, the high nucleophilicity of the phosphonate carbanion, and the straightforward purification resulting from its water-soluble phosphate byproduct.[6][7]
A Strategic Approach to Synthesis
Our synthetic strategy is a two-step process beginning with the commercially available Benzyl 3-oxoazetidine-1-carboxylate. This key intermediate will undergo a Horner-Wadsworth-Emmons reaction to introduce the desired methoxycarbonylmethylidene group at the 3-position.
Retrosynthetic Analysis
The retrosynthetic analysis for the target compound is straightforward. The key disconnection is across the exocyclic double bond, identifying Benzyl 3-oxoazetidine-1-carboxylate and a phosphonate ylide derived from methyl 2-(dimethoxyphosphoryl)acetate as the immediate precursors.
Protocol 1: Synthesis of this compound
This protocol details the Horner-Wadsworth-Emmons olefination of a cyclic ketone.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | 205.22 g/mol | 5.0 |
| Methyl 2-(dimethoxyphosphoryl)acetate | 867-13-0 | 182.12 g/mol | 6.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 g/mol | 6.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | 20 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 100 mL |
| Brine | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (6.5 mmol, 260 mg of 60% dispersion). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Carbanion Formation: Add anhydrous THF (25 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath. Add methyl 2-(dimethoxyphosphoryl)acetate (6.0 mmol, 1.09 g) dropwise via syringe over 10 minutes. The causality for this dropwise addition is to control the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, during which the solution should become clear, indicating the formation of the phosphonate carbanion. [8]3. Olefination Reaction: Dissolve Benzyl 3-oxoazetidine-1-carboxylate (5.0 mmol, 1.03 g) in anhydrous THF (25 mL) and add it dropwise to the carbanion solution at 0 °C. The choice of a polar aprotic solvent like THF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilic carbanion. [9]4. Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound. The HWE reaction typically favors the formation of the more thermodynamically stable (E)-alkene. [7][8]
Characterization and Data Analysis
The structure of the final product must be rigorously confirmed using standard analytical techniques. The α,β-unsaturated ester motif gives rise to characteristic signals in NMR spectroscopy.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.35 (m, 5H, Ar-H), ~5.80 (s, 1H, vinylic C=CH), ~5.15 (s, 2H, Ar-CH₂), ~4.50 (m, 4H, azetidine CH₂), ~3.70 (s, 3H, OCH₃). The chemical shift of the β-proton (vinylic) is expected to be downfield due to deshielding from the conjugated carbonyl group. [10] |
| ¹³C NMR | δ (ppm): ~190-200 (C=O, ketone), ~170 (C=O, ester), ~160 (C=C, β-carbon), ~128-136 (aromatic carbons), ~118 (C=C, α-carbon), ~67 (Ar-CH₂), ~55 (azetidine CH₂), ~51 (OCH₃). The β-carbon is significantly deshielded compared to the α-carbon due to resonance. [10] |
| Mass Spec | (ESI+): Calculated for C₁₄H₁₅NO₄ [M+H]⁺: 262.10. Found: 262.11. |
| FT-IR | ν (cm⁻¹): ~1720 (C=O, ester, strong), ~1690 (C=O, carbamate, strong), ~1640 (C=C, medium). |
Potential Applications and Future Directions
This compound is a versatile intermediate for drug discovery. The α,β-unsaturated ester moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy employed in various approved drugs.
Furthermore, this scaffold can be used to generate diverse chemical libraries. For example:
-
Conjugate Addition: Reaction with various nucleophiles (amines, thiols, etc.) can introduce a wide range of substituents at the β-position, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Deprotection and Derivatization: Removal of the benzyl carbamate (Cbz) protecting group would unveil the secondary amine, providing another point for diversification.
-
Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid would yield a derivative suitable for amide coupling, further expanding the accessible chemical space. [11] These derivatives are promising candidates for evaluation in various therapeutic areas, including oncology, CNS disorders, and infectious diseases, where azetidine-containing molecules have already shown significant potential. [3][4]
Conclusion
This guide has outlined a robust and efficient synthetic strategy for accessing this compound. By leveraging the Horner-Wadsworth-Emmons reaction, this highly functionalized and valuable building block can be prepared from commercially available starting materials. The detailed protocol and mechanistic rationale provide a solid foundation for researchers to synthesize this compound and explore its derivatives as part of modern drug discovery campaigns. The unique structural and electronic features of this azetidine scaffold make it a compelling starting point for the development of next-generation therapeutics.
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Spectroscopic Characterization of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a key building block in medicinal chemistry. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for confirming the structure, purity, and stability of this compound, which is pivotal for its application in the synthesis of novel therapeutic agents. Azetidine derivatives are of significant interest in drug discovery due to their unique conformational constraints and ability to serve as versatile scaffolds.
Molecular Structure and Key Spectroscopic Features
This compound possesses several key structural features that give rise to a distinct spectroscopic fingerprint. These include the azetidine ring, the α,β-unsaturated ester, and the N-benzyloxycarbonyl (Cbz or Z) protecting group. The interplay of these functionalities dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution. The data presented here is predicted based on the analysis of its close analog, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, and established spectroscopic principles of benzyl groups and α,β-unsaturated esters.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the azetidine ring protons, the vinylic proton of the α,β-unsaturated ester, and the methyl ester protons.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | m | 5H | Ar-H | The five protons of the phenyl ring of the benzyl group typically appear as a complex multiplet in this region.[1] |
| ~5.75 | t | 1H | =CH -CO₂Me | This vinylic proton is deshielded due to its position on a double bond conjugated to a carbonyl group. It is expected to be a triplet due to coupling with the two adjacent azetidine protons.[2] |
| ~5.15 | s | 2H | PhCH₂ -O | The benzylic protons of the Cbz group appear as a sharp singlet.[3] |
| ~4.80 | m | 2H | Azetidine-H | Protons on the azetidine ring adjacent to the double bond. |
| ~4.60 | m | 2H | Azetidine-H | Protons on the azetidine ring adjacent to the nitrogen. |
| ~3.70 | s | 3H | -OCH₃ | The three protons of the methyl ester group appear as a singlet. |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the azetidine ring and the α,β-unsaturated ester.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C =O (ester) | The carbonyl carbon of the methyl ester.[4] |
| ~156.0 | C =O (carbamate) | The carbonyl carbon of the Cbz protecting group. |
| ~153.0 | Azetidine-C =CH | The quaternary carbon of the double bond attached to the azetidine ring. |
| ~136.0 | Ar-C (quat.) | The quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~113.0 | =C H-CO₂Me | The vinylic carbon bearing a proton, shielded relative to the β-carbon.[2] |
| ~67.0 | PhC H₂-O | The benzylic carbon of the Cbz group. |
| ~58.0 / ~60.0 | Azetidine-C H₂ | The two methylene carbons of the azetidine ring. |
| ~51.5 | -OC H₃ | The carbon of the methyl ester group. |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the carbon-carbon double bond.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3030 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds in the phenyl ring. |
| ~2950 | Medium | Aliphatic C-H stretch | From the methylene and methyl groups. |
| ~1720 | Strong | C=O stretch (ester) | The carbonyl of the α,β-unsaturated methyl ester.[5] |
| ~1700 | Strong | C=O stretch (carbamate) | The carbonyl of the Cbz protecting group.[5] |
| ~1650 | Medium | C=C stretch | The conjugated carbon-carbon double bond.[6] |
| ~1250 | Strong | C-O stretch | Characteristic of the ester and carbamate C-O bonds. |
Experimental Protocol: FTIR Data Acquisition
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for obtaining an infrared spectrum.
Workflow for FTIR Analysis
Caption: Workflow for FTIR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 262.1074 | [M+H]⁺ | The calculated exact mass for C₁₄H₁₆NO₄⁺ is 262.1074. High-resolution mass spectrometry (HRMS) should confirm this value. |
| 284.0893 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS. |
| 91.0542 | [C₇H₇]⁺ | A prominent fragment corresponding to the tropylium ion, formed by the loss of the benzyl group. This is a characteristic fragmentation for benzyl-containing compounds. |
Experimental Protocol: ESI-MS Data Acquisition
Electrospray ionization mass spectrometry is a highly sensitive technique that requires careful sample preparation.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS sample preparation and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted NMR, IR, and MS data are consistent with the assigned structure and provide a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research and development program.
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Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
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NIST WebBook. (n.d.). Benzyl alcohol. Retrieved January 18, 2026, from [Link]
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Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]
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PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved January 18, 2026, from [Link]
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Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). Retrieved January 18, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved January 18, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 18, 2026, from [Link]
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PMC - NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]
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University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved January 18, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 18, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 18, 2026, from [Link]
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Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 18, 2026, from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 18, 2026, from [Link]
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Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved January 18, 2026, from [Link]
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Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 18, 2026, from [Link]
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fourier transform infrared spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 18, 2026, from [Link]
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Methodological & Application
Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: A Detailed Protocol and Application Guide
Abstract
This application note provides a comprehensive guide for the synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is centered around a Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly utilized method for the formation of carbon-carbon double bonds. This document will detail the reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The strained four-membered ring system imparts unique conformational constraints that can lead to enhanced binding affinity and selectivity for biological targets. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The exocyclic double bond provides a handle for further functionalization, making it a key component in the synthesis of novel small molecule therapeutics.
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The core of this synthetic protocol is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones.[1] It is a modification of the Wittig reaction, offering the advantage of using a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide, often leading to higher yields and easier removal of the phosphate byproduct.
The reaction proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of the phosphonate ester, methyl 2-(dimethoxyphosphoryl)acetate, to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of Benzyl 3-oxoazetidine-1-carboxylate.
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then rearranges to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, driven by the formation of a very stable phosphoryl ester byproduct, to yield the desired alkene product and a water-soluble phosphate byproduct.
The use of a stabilized phosphonate ylide in the HWE reaction generally favors the formation of the (E)-alkene isomer due to thermodynamic control in the elimination step.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | 205.21 | 1.0 equiv | Commercially available. |
| Methyl 2-(dimethoxyphosphoryl)acetate | 754-19-8 | 182.12 | 1.1 equiv | HWE reagent. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 equiv | Strong base. Handle with care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Dry solvent is crucial for the reaction. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | - | - | For workup. |
| Brine | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | For drying organic phase. |
Reaction Workflow Diagram
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Step-by-Step Procedure
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (THF) to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
-
Reaction with Benzyl 3-oxoazetidine-1-carboxylate:
-
In a separate flame-dried flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the ketone to the pre-formed phosphonate anion solution dropwise at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protecting group (aromatic protons and benzylic CH₂), the methoxy group of the ester, the vinyl proton, and the protons of the azetidine ring. The chemical shifts and coupling constants will be indicative of the product's structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the carbamate and the ester, the olefinic carbons, and the carbons of the azetidine and benzyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care in an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the phosphonate | Ensure the use of dry THF and a sufficient excess of NaH. Allow for adequate stirring time for the anion formation. |
| Inactive ketone | Check the purity of the starting Benzyl 3-oxoazetidine-1-carboxylate. | |
| Complex mixture of products | Side reactions | Ensure the reaction is carried out at the recommended temperatures. Dropwise addition of reagents is crucial to control the reaction. |
| Difficulty in purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Horner-Wadsworth-Emmons reaction. The described methodology is robust and scalable, making it suitable for both academic research and industrial applications. The target compound is a valuable intermediate for the synthesis of novel azetidine-containing molecules with potential therapeutic applications. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
- Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733-1738.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863-927.
-
Füstös, M., et al. Molecules2023 , 28(3), 1079. [Link]
-
PubChem. Benzyl 3-oxoazetidine-1-carboxylate. [Link]
-
PubChem. Methyl 2-(dimethoxyphosphoryl)acetate. [Link]
Sources
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction in the Context of Azetidine Synthesis
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] While numerous synthetic routes to this strained ring system have been developed, the application of the venerable Horner-Wadsworth-Emmons (HWE) reaction for the direct intramolecular cyclization to form the azetidine core is notably scarce in the literature.[2] This scarcity is primarily attributed to the high activation energy associated with forming a strained four-membered ring via this pathway. This document will first explore the theoretical application and inherent challenges of using an intramolecular HWE reaction for azetidine synthesis. Subsequently, it will provide a detailed overview and protocols for well-established, reliable methods for constructing the azetidine ring, which are more commonly employed in research and drug development.
The Horner-Wadsworth-Emmons Reaction: A Primer
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[4][5] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[5][6]
Key Advantages of the HWE Reaction:
-
High Stereoselectivity: The reaction typically favors the formation of (E)-alkenes, providing excellent stereochemical control.
-
Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts (used in the Wittig reaction), allowing for reactions with a broader range of carbonyl compounds, including hindered ketones.[5]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying product purification.[6][7]
The Reaction Mechanism
The mechanism of the HWE reaction proceeds through the following key steps:[4][8]
-
Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate.
-
Oxaphosphetane Formation: The resulting alkoxide attacks the phosphorus atom to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a phosphate byproduct.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Intramolecular HWE for Azetidine Synthesis: A Challenging Proposition
Theoretically, an intramolecular HWE reaction could be envisioned for the synthesis of an unsaturated azetidine (an azetine) from a substrate containing both a phosphonate and a carbonyl group appropriately positioned on an amino acid derivative.
However, the formation of four-membered rings is entropically and enthalpically disfavored due to significant angle and torsional strain.[3][9] The transition state leading to the formation of the four-membered oxaphosphetane intermediate in an intramolecular HWE cyclization for an azetidine would be highly strained, presenting a substantial kinetic barrier to the reaction. Consequently, intermolecular reactions or other decomposition pathways are often favored.
While the direct intramolecular HWE approach to azetidines is not well-established, related strategies have been successfully employed for the synthesis of the closely related azetidin-2-ones (β-lactams) . The Staudinger synthesis, for instance, involves the [2+2] cycloaddition of a ketene with an imine, which can be considered a formal intramolecular-type cyclization and is a cornerstone of β-lactam chemistry.[10][11][12]
Established Synthetic Routes to Azetidines
Given the challenges of the intramolecular HWE approach, researchers and drug development professionals typically turn to more reliable and versatile methods for the synthesis of the azetidine core. The most common strategies involve intramolecular cyclizations that form either a C-N or a C-C bond.[1][9]
Ring Closure via C-N Bond Formation
This is the most prevalent and classical approach to azetidine synthesis. It typically involves the intramolecular nucleophilic substitution of a leaving group on a γ-carbon by a nitrogen atom.
General Workflow:
Caption: Workflow for azetidine synthesis via C-N bond formation.
Protocol: Synthesis of N-Benzyl-azetidine-2-carboxylate
This protocol is adapted from established literature procedures for the synthesis of azetidine-2-carboxylic acid esters.
Materials:
-
Methyl 2,4-dibromobutanoate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2,4-dibromobutanoate (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (3.0 eq).
-
Slowly add benzylamine (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-azetidine-2-carboxylate.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to neutralize the HBr formed during the reaction and to facilitate the final cyclization step.
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation while leaving the nucleophilic amine relatively free.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for the cyclization to the strained four-membered ring.
Other Notable Synthetic Methods
While C-N bond formation is a workhorse, other modern and efficient methods have been developed:
-
[2+2] Photocycloadditions: The reaction of imines and alkenes under photochemical conditions can yield azetidines.[1]
-
Ring Contraction/Expansion: Ring contraction of larger heterocycles (e.g., pyrrolidines) or ring expansion of smaller ones (e.g., aziridines) can provide access to substituted azetidines.[1]
-
Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination reactions catalyzed by palladium have emerged as a powerful tool for constructing functionalized azetidines.[3]
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and accessibility of differently substituted azetidines. The following table provides a conceptual comparison of common methods.
| Synthetic Method | Typical Substrates | Key Advantages | Potential Limitations |
| Intramolecular C-N Cyclization | γ-Haloamines, γ-amino alcohols | Well-established, reliable, good for various substitution patterns.[9] | May require harsh conditions; precursor synthesis can be multi-step. |
| [2+2] Photocycloaddition | Imines, Alkenes | Access to unique substitution patterns.[1][3] | Often requires specialized photochemical equipment; regioselectivity can be an issue. |
| Pd-Catalyzed C-H Amination | Alkylamines with directing groups | High functional group tolerance, atom-economical.[3] | Catalyst cost and sensitivity; may require specific directing groups. |
| Ring Expansion of Aziridines | Activated aziridines | Provides access to 3-functionalized azetidines. | Precursor aziridines can be challenging to synthesize and handle. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for alkene formation. However, its direct application for the synthesis of the azetidine core via an intramolecular pathway is kinetically disfavored due to the inherent strain of the four-membered ring system. For researchers, scientists, and drug development professionals seeking to incorporate the azetidine motif, established methods such as intramolecular C-N bond formation via nucleophilic substitution, as well as more modern approaches like catalytic C-H amination, offer more reliable and versatile synthetic routes. A thorough understanding of these established protocols is crucial for the efficient and successful synthesis of this valuable heterocyclic scaffold.
References
-
Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]
-
Title: Horner-Wadsworth-Emmons Reaction Source: NROChemistry URL: [Link]
-
Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]
-
Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Horner-Wadsworth-Emmons reaction to form alkenes Source: YouTube URL: [Link]
-
Title: Azetidinone: Different methods of synthesis and its biological profile Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]
-
Title: Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides Source: MDPI URL: [Link]
-
Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: ResearchGate URL: [Link]
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Application Notes and Protocols for Parallel Synthesis Utilizing Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] This guide provides a comprehensive framework for the utilization of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a versatile building block in parallel synthesis. We will detail a robust, three-step workflow designed for the rapid generation of diverse libraries of 3,3-disubstituted azetidine derivatives. The protocols herein leverage a strategic sequence of aza-Michael addition, Carboxybenzyl (Cbz) deprotection, and amide bond formation, coupled with efficient parallel purification techniques, to accelerate the drug discovery process.
Introduction: The Strategic Value of the Azetidine Scaffold
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from a niche curiosity to a cornerstone in drug design.[2] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[3] The incorporation of the azetidine moiety has been shown to enhance metabolic stability and aqueous solubility, key parameters in the development of viable drug candidates.[1] The subject of this guide, this compound, is an α,β-unsaturated ester that serves as an excellent Michael acceptor, providing a gateway to a diverse array of functionalized azetidine derivatives.
Synthesis of the Core Scaffold: this compound
While commercially available, a reliable synthesis of the title compound is achievable via a Horner-Wadsworth-Emmons reaction. This provides researchers with the autonomy to produce the scaffold in-house. The protocol is adapted from a similar synthesis of the tert-butyl protected analogue.[4]
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 2-(dimethoxyphosphoryl)acetate[9]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Parallel Library Synthesis: A Three-Step Workflow
The following section details a three-step parallel synthesis workflow designed for a 24 or 96-well plate format. This workflow enables the rapid diversification of the core azetidine scaffold.
Step 1: Parallel Aza-Michael Addition
This step introduces the first point of diversity by reacting the core scaffold with a library of primary and secondary amines. The aza-Michael addition is a robust C-N bond-forming reaction.[10][11][12][13]
Protocol 2: Parallel Aza-Michael Addition
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN)
-
24 or 96-well reaction block
Procedure:
-
Prepare a stock solution of this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Prepare stock solutions of a diverse library of primary and secondary amines (1.1 equivalents each) in anhydrous acetonitrile.
-
Prepare a stock solution of DBU (1.1 equivalents) in anhydrous acetonitrile.
-
Using a liquid handling system or multichannel pipette, dispense the stock solution of the core scaffold into each well of the reaction block.
-
Dispense the amine stock solutions, one unique amine per well.
-
Initiate the reaction by dispensing the DBU stock solution into each well.
-
Seal the reaction block and heat to 60 °C for 4-16 hours, with stirring.
-
Monitor the reaction progress of a representative well by LC-MS.
-
Upon completion, allow the reaction block to cool to room temperature. The crude products can be taken directly to the purification step.
Step 2: Parallel Cbz Deprotection
The Carboxybenzyl (Cbz) protecting group is efficiently removed via catalytic transfer hydrogenation, a method that is safer and more amenable to a parallel format than using hydrogen gas.[14][15][16]
Protocol 3: Parallel Cbz Deprotection
Materials:
-
Crude Cbz-protected Michael adducts from Step 1
-
Palladium on carbon (10 wt. %)
-
Ammonium formate
-
Methanol (MeOH)
-
Filter plate (e.g., 96-well with a frit)
Procedure:
-
To each well containing the crude product from Step 1, add methanol to dissolve the contents.
-
Add a suspension of 10% Pd/C (0.1 equivalents) in methanol to each well.
-
Add ammonium formate (5.0 equivalents) to each well.
-
Seal the reaction block and stir at room temperature for 2-6 hours.
-
Monitor a representative reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, filter the reaction mixtures through the filter plate to remove the palladium catalyst.
-
The filtrate containing the free amine intermediates can be used directly in the next step after solvent removal.
Step 3: Parallel Amide Coupling
The final diversification step involves the coupling of the free amine intermediates with a library of carboxylic acids. Modern coupling reagents such as HATU provide high yields and low rates of racemization.[17][18][19][20]
Protocol 4: Parallel Amide Coupling
Materials:
-
Crude free amine intermediates from Step 2
-
Library of diverse carboxylic acids
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Evaporate the solvent from the filtrates obtained in Step 2.
-
Redissolve the crude amine intermediates in anhydrous DMF.
-
Prepare stock solutions of a diverse library of carboxylic acids (1.2 equivalents each) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (3.0 equivalents) in anhydrous DMF.
-
Dispense the carboxylic acid solutions to the corresponding wells of the reaction block.
-
Dispense the HATU solution to each well.
-
Dispense the DIPEA solution to each well.
-
Seal the reaction block and stir at room temperature for 2-12 hours.
-
Monitor a representative reaction by LC-MS.
-
Upon completion, the crude final products are ready for purification.
High-Throughput Purification: A Scavenger Resin Strategy
Purification is often the bottleneck in parallel synthesis. A scavenger resin-based approach offers a rapid and efficient method for the removal of excess reagents and byproducts, avoiding the need for individual chromatographic purification of each library member.[3][21][22][23][24][25][26]
Protocol 5: Parallel Purification of the Final Amide Library
Materials:
-
Crude final amide library from Step 3
-
Isocyanate resin (to scavenge excess amine from Step 2 if any remains)
-
Aminomethyl resin (to scavenge excess carboxylic acid and HATU byproducts)
-
Filter plate
-
Appropriate solvents for washing (e.g., Dichloromethane, Methanol)
Procedure:
-
To each well containing the crude amide coupling reaction, add a mixture of isocyanate resin (to scavenge any unreacted amine) and aminomethyl resin (to scavenge unreacted carboxylic acid and coupling byproducts).
-
Seal the reaction block and agitate at room temperature for 4-16 hours.
-
Filter the reaction mixtures through a filter plate, collecting the filtrates.
-
Wash the resins in each well with a suitable solvent (e.g., DMF, then DCM) and combine the filtrates.
-
Evaporate the solvent from the combined filtrates to yield the purified final products.
-
Analyze the purity of each compound by LC-MS and/or NMR.
Data Presentation: Representative Library Synthesis
The following table illustrates the expected outcomes for a small, representative library synthesized using the described protocols.
| Entry | Amine (R¹R²NH) | Carboxylic Acid (R³COOH) | Product Structure | Expected Yield (%) | Expected Purity (%) |
| 1 | Morpholine | Acetic Acid | 75-85 | >90 | |
| 2 | Piperidine | Benzoic Acid | 70-80 | >90 | |
| 3 | Benzylamine | Cyclopropanecarboxylic Acid | 65-75 | >90 | |
| 4 | Pyrrolidine | 4-Chlorobenzoic Acid | 70-80 | >90 |
Note: Expected yields and purities are estimates and may vary depending on the specific substrates and reaction conditions.
Conclusion
The protocols detailed in this application note provide a robust and efficient platform for the parallel synthesis of diverse libraries based on the this compound scaffold. By combining the strategic advantages of the azetidine core with the power of parallel synthesis and scavenger resin-based purification, researchers can significantly accelerate the generation of novel chemical entities for drug discovery programs. The modularity of this workflow allows for the facile introduction of a wide range of chemical diversity, making it a valuable tool for lead generation and optimization.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed. [Link]
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Automated and Parallel Amide Synthesis | Request PDF. (n.d.). ResearchGate. [Link]
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Scavenger Resins - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
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Covalent Scavengers for Primary and Secondary Amines. (n.d.). Thieme Connect. [Link]
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strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). University of Pittsburgh. [Link]
-
Automated and Parallel Amide Synthesis - ETH Research Collection. (n.d.). ETH Zurich. [Link]
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The application of scavenger resin in combinatorial chemistry - ResearchGate. (2026, August 6). ResearchGate. [Link]
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Amide library created at speed with machine learning and stopped-flow chemistry. (2022, October 11). Chemistry World. [Link]
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High-loading scavenger resins for combinatorial chemistry - ResearchGate. (2026, August 6). ResearchGate. [Link]
-
Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03016K. (2022, September 13). Royal Society of Chemistry. [Link]
-
Benzyl 3-oxoazetidine-1-carboxylate - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018, November 15). ResearchGate. [Link]
-
To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Scientific Update. [Link]
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Cascade Aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - NIH. (2019, November 14). National Institutes of Health. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (n.d.). MDPI. [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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CAS 105258-93-3 | Benzyl 3-oxoazetidine-1-carboxylate - Alchem Pharmtech. (n.d.). Alchem Pharmtech. [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (n.d.). Frontiers. [Link]
-
Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a Core Scaffold for Enzyme Inhibitors
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents. This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.
Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use. However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery. Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas.[2][3]
This application note focuses on a particularly promising functionalized azetidine, Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate . This compound possesses several features that make it an attractive starting point for the development of potent and selective enzyme inhibitors. The rigid azetidine core provides a well-defined three-dimensional structure, while the exocyclic α,β-unsaturated ester acts as a Michael acceptor, offering a handle for covalent modification of target enzymes.
Chemical Properties and Synthesis
This compound (CAS: 362704-72-1) is a versatile building block for drug discovery.[4][5]
| Property | Value |
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.277 g/mol |
| Purity | Typically >95% |
| Appearance | Colorless to pale yellow oil or solid |
| Storage | Room temperature |
Synthetic Protocol: Horner-Wadsworth-Emmons Olefination
The synthesis of this compound can be readily achieved via a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters. This protocol is adapted from the synthesis of the analogous tert-butyl protected compound.[6]
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
N-Cbz-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of N-Cbz-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application as a Scaffold for Covalent Enzyme Inhibitors
The exocyclic α,β-unsaturated ester moiety in this compound makes it an excellent Michael acceptor.[7] This electrophilic center can undergo a conjugate addition reaction with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, commonly found in the active sites of enzymes.[7] This covalent bond formation can lead to irreversible inhibition of the enzyme, a desirable characteristic for certain therapeutic applications.
Mechanism of Covalent Inhibition
The proposed mechanism of inhibition involves the nucleophilic attack of an enzyme's active site residue on the β-carbon of the α,β-unsaturated ester. This results in the formation of a stable covalent adduct, thereby inactivating the enzyme.
Caption: Covalent inhibition mechanism via Michael addition.
Screening for Enzyme Inhibitory Activity: A General Protocol for Cysteine Proteases
This protocol provides a general framework for screening this compound and its derivatives against a generic cysteine protease.
Materials:
-
Target cysteine protease (e.g., papain, a cathepsin)
-
Fluorogenic substrate for the target enzyme (e.g., Z-FR-AMC for papain and cathepsins B and L)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5)
-
Reducing agent (e.g., 10 mM DTT, freshly prepared)
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for enzyme inhibition screening assay.
Step-by-Step Protocol:
-
Enzyme Activation: Prepare a working solution of the cysteine protease in assay buffer containing the reducing agent (DTT). Incubate for 15 minutes at 37 °C to ensure the active site cysteine is in its reduced, nucleophilic state.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
Incubation: In a 96-well plate, add the activated enzyme solution to wells containing the different concentrations of the inhibitor or vehicle (assay buffer with DMSO). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read).
-
Data Analysis: Determine the initial reaction rates (slopes of the fluorescence vs. time curves). Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Representative Data
The following table shows hypothetical IC50 values for this compound and two hypothetical derivatives against two different cysteine proteases.
| Compound | Structure | IC50 (µM) vs. Protease A | IC50 (µM) vs. Protease B |
| Core Scaffold | This compound | 15.2 | 25.8 |
| Derivative 1 | (Modification at the benzyl group for specificity) | 2.5 | 30.1 |
| Derivative 2 | (Modification at the methyl ester for potency) | 0.8 | 5.3 |
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel enzyme inhibitors. Its rigid azetidine core provides a platform for the precise positioning of substituents to achieve high binding affinity and selectivity, while the integrated Michael acceptor functionality allows for the design of potent covalent inhibitors. The synthetic accessibility of this scaffold further enhances its appeal for library synthesis and structure-activity relationship (SAR) studies. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a panel of enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine and serine proteases, as well as certain kinases.
References
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Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. Retrieved from [Link]
-
Singh, R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved from [Link]
-
Page, M. I., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry, 51(8), 2571-2581. Retrieved from [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
-
Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Cravatt, B. F., et al. (2024). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]
-
Powers, J. C., et al. (2004). Aza-peptide Michael acceptors: a new class of inhibitors specific for caspases and other clan CD cysteine proteases. Journal of Medicinal Chemistry, 47(8), 1889-1892. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Petri, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1081. Retrieved from [Link]
-
Lin, Y. T., et al. (2022). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 23(15), 8408. Retrieved from [Link]
-
Turk, B., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9645-9659. Retrieved from [Link]
-
Turk, D., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15836-15855. Retrieved from [Link]
-
Zengin, G., et al. (2018). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Khan, I., et al. (2017). Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives. Journal of Biochemical and Molecular Toxicology, 31(12). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Beilstein Journals. Retrieved from [Link]
-
Kim, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1664. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Cholinesterase enzymes inhibitor activity of some novel Pyrazinamide condensed azetidinones. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Unlocking the Potential of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate for CNS Drug Discovery
Introduction: The Azetidine Scaffold as a CNS-Targeted Privileged Structure
The discovery of novel chemical matter capable of modulating complex central nervous system (CNS) targets remains a paramount challenge in modern pharmacology. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its inherent three-dimensionality, conformational rigidity, and sp3-rich character often confer improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, when compared to more traditional aromatic scaffolds.[2][3] These attributes make azetidine-containing compounds particularly attractive for CNS drug discovery, where penetration of the blood-brain barrier (BBB) and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical determinants of therapeutic success.[3]
This document introduces Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate , hereafter designated AZ-023 , a novel compound featuring this promising scaffold. We hypothesize that the unique structural combination of the rigid azetidine core, the benzyl carbamate protecting group, and the α,β-unsaturated ester moiety positions AZ-023 as a potential modulator of key CNS pathways implicated in neuropsychiatric and neurodegenerative disorders. This guide provides a comprehensive, multi-tiered strategy for researchers to systematically evaluate the therapeutic potential of AZ-023, progressing from initial physicochemical and in vitro characterization to targeted in vivo validation. The protocols herein are designed not merely as procedural steps but as a logical framework for discovery, explaining the causality behind each experimental choice to enable robust and interpretable data generation.
Section 1: Physicochemical Profiling and Synthesis Rationale
A compound's journey to becoming a CNS drug begins with its fundamental physical and chemical properties. These parameters, summarized in Table 1, govern its ability to navigate the biological milieu and cross the formidable blood-brain barrier.[4][5] AZ-023's properties are aligned with established guidelines for CNS-active molecules, suggesting a strong potential for brain penetration.
Table 1: Calculated Physicochemical Properties of AZ-023 and Their Significance for CNS Drug Discovery
| Parameter | Value | Significance for BBB Permeability |
| Molecular Weight (Da) | 261.28 | < 500 Da is generally favored for passive diffusion across the BBB.[4] |
| logP | 1.65 | An optimal lipophilicity range (1-3) balances solubility in aqueous and lipid environments.[5] |
| Hydrogen Bond Donors | 0 | Fewer hydrogen bond donors (< 5) are correlated with increased permeability.[4] |
| Hydrogen Bond Acceptors | 4 | Fewer hydrogen bond acceptors (< 10) are correlated with increased permeability.[4] |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | A TPSA < 90 Ų is a strong predictor of good BBB penetration.[6] |
Synthesis Rationale: While AZ-023 is commercially available, understanding its synthesis provides context for analog development. A plausible and efficient route involves the Horner-Wadsworth-Emmons reaction. This established method would utilize N-Boc-3-azetidinone and a suitable phosphonate ester, followed by protection of the azetidine nitrogen with a benzyl chloroformate.[7] This approach offers flexibility for creating derivatives by modifying either the azetidinone precursor or the final N-alkylation/acylation step, facilitating structure-activity relationship (SAR) studies.
Section 2: The Discovery Cascade: A Workflow for Characterizing AZ-023
A systematic, tiered approach is essential to efficiently evaluate a novel compound. The workflow below outlines a logical progression from broad functional screens to specific mechanistic and in vivo studies.
Caption: A tiered experimental workflow for evaluating AZ-023.
Protocol: Neuronal Viability Assay
Rationale: Before assessing functional effects, it is imperative to determine the concentration range at which AZ-023 is non-toxic to neuronal cells. This ensures that any observed functional effects are not artifacts of cytotoxicity. We will use a standard resazurin-based assay, which measures mitochondrial reductase activity as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed human neuroblastoma cells (SH-SY5Y) or primary cortical neurons in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of AZ-023 in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Replace the medium in the cell plate with the medium containing the various concentrations of AZ-023. Include vehicle control (0.1% DMSO) and positive control (1% Triton X-100 for cell death) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay: Add resazurin solution to each well to a final concentration of 10 µg/mL.
-
Readout: Incubate for 2-4 hours, then measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the fluorescence values to the vehicle control wells (100% viability) and plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Protocol: Neurite Outgrowth Assay
Rationale: Neurite outgrowth is a fundamental process in neuronal development and repair, making it an excellent functional readout for neuroactivity.[8][9] This assay can identify compounds that either promote neuronal health and regeneration or cause subtle neurotoxicity not captured by viability assays.[10][11] We will use high-content imaging to quantify changes in neurite morphology.
Methodology:
-
Cell Plating: Plate iPSC-derived human neurons or PC-12 cells on laminin-coated 96-well imaging plates.
-
Treatment: After 24 hours, treat the cells with non-toxic concentrations of AZ-023 (determined in Protocol 2.1). Include a vehicle control (DMSO) and a positive control (e.g., NGF for PC-12 cells) and a negative control (e.g., Nocodazole).[11]
-
Incubation: Incubate for 72 hours to allow for neurite extension.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with an antibody against a neuronal marker (e.g., β-III Tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify key parameters:
-
Total neurite length per neuron
-
Number of branch points per neuron
-
Number of neurites per cell body
-
Viable neuron count
-
Protocol: Anti-Neuroinflammatory Assay
Rationale: Neuroinflammation is a key pathological driver in many CNS disorders, including Alzheimer's and Parkinson's disease.[12][13] Microglia, the resident immune cells of the brain, are central to this process.[14] This assay determines if AZ-023 can suppress the activation of microglia, a therapeutically desirable effect.
Methodology:
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate.
-
Pre-treatment: Treat cells with various non-toxic concentrations of AZ-023 for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Cytokine Measurement: Quantify the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Compare TNF-α levels in AZ-023-treated wells to the LPS-only control to determine the percent inhibition.
Protocol: Electrophysiological Screening for Receptor Modulation
Rationale: The two most prominent neurotransmitter systems in the CNS are the inhibitory GABAergic system and the excitatory glutamatergic system. Modulating GABA-A or NMDA receptors is a clinically validated strategy for treating anxiety, epilepsy, and depression.[15][16] Automated patch-clamp electrophysiology provides a direct, functional readout of ion channel activity.
Methodology:
-
Cell Lines: Use HEK-293 cells stably expressing common subtypes of human GABA-A receptors (e.g., α1β2γ2) or NMDA receptors (e.g., GluN1/GluN2B).
-
Assay Preparation: Harvest cells and use them in an automated patch-clamp system (e.g., QPatch or Patchliner).
-
GABA-A Modulation:
-
Establish a stable whole-cell recording.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the EC₂₀ concentration of GABA with AZ-023.
-
An increase in current amplitude indicates positive allosteric modulation (PAM) activity.[17] A decrease suggests negative modulation (NAM).
-
-
NMDA Modulation:
-
Establish a stable whole-cell recording.
-
Apply a sub-maximal concentration of glutamate and co-agonist glycine (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the EC₂₀ agonist solution with AZ-023.
-
An increase in current amplitude indicates PAM activity, which could be beneficial for cognitive disorders.[16][18] A decrease indicates antagonism.[19]
-
-
Analysis: Calculate the percentage modulation relative to the baseline agonist response.
Section 3: Mechanistic Deep Dive & BBB Permeability
Positive results from the primary screens guide the next phase of investigation. This phase aims to understand how the compound works and if it can reach its target in the brain.
Caption: Decision logic for secondary and mechanistic assays.
Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: An in vitro BBB model provides a reliable and moderate-throughput method to assess a compound's ability to cross the brain endothelium before committing to expensive in vivo studies.[20] The assay measures the rate of compound passage across a confluent monolayer of brain endothelial cells.[21]
Methodology:
-
Model Setup: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on microporous membrane inserts (transwells) until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Assay Initiation: Add AZ-023 (e.g., at 10 µM) to the apical (blood-side) chamber. The basolateral (brain-side) chamber contains fresh medium.
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber. Replace the sampled volume with fresh medium.
-
Quantification: Analyze the concentration of AZ-023 in the samples using a sensitive analytical method like LC-MS/MS.
-
Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.
-
Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds to validate each experiment.
Table 2: Representative Data for In Vitro BBB Permeability
| Compound | Papp (10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
| Atenolol (Low Control) | 0.1 | Low |
| AZ-023 (Test) | 8.5 | High |
| Propranolol (High Control) | 20.2 | High |
Section 4: In Vivo Pharmacological Assessment
Based on the in vitro profile, appropriate in vivo models should be selected to test for therapeutic efficacy. For instance, if AZ-023 demonstrated positive modulation of GABA-A receptors and high BBB permeability, an anxiolytic effect would be hypothesized.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
Rationale: The EPM is a widely used and validated behavioral test for assessing anxiety-like behavior in rodents.[22][23] Anxiolytic compounds typically increase the proportion of time the animals spend in the open, more "threatening" arms of the maze compared to the enclosed arms.[24]
Methodology:
-
Animals: Use male C57BL/6 mice. Allow them to acclimate to the facility for at least one week.
-
Compound Administration: Administer AZ-023 via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). A positive control, such as Diazepam (1 mg/kg), should also be included.
-
Pre-treatment Time: Conduct the behavioral test 30 minutes after IP injection.
-
Test Procedure:
-
Place the mouse in the center of the elevated plus-shaped maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Conclusion and Future Directions
This application guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of this compound (AZ-023) in CNS drug discovery. By systematically progressing through foundational profiling, in vitro functional screening, mechanistic elucidation, and in vivo validation, researchers can efficiently uncover the therapeutic potential of this novel azetidine-based compound. The promising physicochemical properties of AZ-023, combined with the versatility of the azetidine scaffold, mark it as a compelling candidate for discovering next-generation modulators of CNS function. Positive findings from this cascade would warrant further investigation into SAR, off-target effects, and chronic dosing in disease-specific animal models.
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Johnston, G. A. (2013). Use of multicomponent reactions in developing small-molecule tools to study GABAA receptor mechanism and function. British journal of pharmacology, 169(2), 308–318. [Link]
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Application Note & Protocol: High-Throughput Screening of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Derivatives for Novel Kinase Inhibitors
Introduction: The Quest for Precision in Oncology
The azetidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. A novel class of derivatives, based on the Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate core, presents an exciting opportunity for the discovery of new therapeutic agents. This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of Novel Kinase X (NKX), a recently identified serine/threonine kinase implicated in aberrant cell signaling pathways associated with aggressive non-small cell lung cancer.
Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The goal of this screening cascade is to identify potent and selective inhibitors of NKX from a proprietary library of this compound derivatives, paving the way for a new class of targeted cancer therapies.
The Strategic Approach: A Multi-Tiered Screening Cascade
A successful HTS campaign requires a robust and well-validated screening funnel to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds.[2] Our strategy employs a primary biochemical assay for initial hit identification, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context. Finally, a counter-screening assay is utilized to eliminate compounds that interfere with the assay technology.
Figure 1: A comprehensive high-throughput screening workflow for the identification of novel NKX inhibitors.
Part 1: Primary Screening - A Biochemical Approach
The primary screen utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust technology well-suited for HTS due to its sensitivity and low background interference.[3] This assay directly measures the phosphorylation of a specific peptide substrate by NKX.
Protocol 1: NKX TR-FRET Kinase Assay
Objective: To identify compounds that inhibit the phosphorylation of an NKX-specific peptide substrate.
Materials:
-
NKX Enzyme: Recombinant human NKX, purified.
-
Substrate: Biotinylated peptide substrate specific for NKX.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin (Thermo Fisher Scientific).[4]
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Plates: 384-well, low-volume, white, non-binding surface microplates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of the 384-well assay plate.
-
Enzyme Addition: Add 5 µL of NKX enzyme solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (2X final concentration) in assay buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the detection reagent mixture (containing Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin in TR-FRET dilution buffer) to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
Data Analysis and Hit Selection
The TR-FRET ratio (665 nm / 615 nm) is calculated for each well. The percent inhibition is then determined relative to the positive and negative controls. Primary hits are identified as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample field.
A key metric for assay quality is the Z'-factor, which assesses the separation between the positive and negative controls.[5][6] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
| Parameter | Value | Interpretation |
| Mean of Positive Control (Staurosporine) | 0.25 | High Inhibition |
| SD of Positive Control | 0.03 | Low Variability |
| Mean of Negative Control (DMSO) | 1.50 | No Inhibition |
| SD of Negative Control | 0.10 | Low Variability |
| Z'-Factor | 0.78 | Excellent Assay Quality |
Table 1: Representative Z'-factor calculation for the primary NKX TR-FRET assay.
Part 2: Hit Confirmation and Triage
Primary hits are subjected to a series of follow-up studies to confirm their activity and rule out artifacts. This includes generating dose-response curves to determine the IC₅₀ value and performing a counter-screen to identify compounds that interfere with the assay technology.[8]
Protocol 2: Luciferase Counter-Screen
Objective: To identify compounds that inhibit the luciferase enzyme used in some downstream cellular assays, which can be a source of false positives.[2]
Procedure: This assay is performed in the absence of the primary target (NKX). A standard luciferase assay (e.g., Promega ONE-Glo™) is run in the presence of the hit compounds. Compounds that show a decrease in the luminescent signal are flagged as potential luciferase inhibitors and are deprioritized.
Part 3: Secondary Validation - A Cell-Based Approach
Confirmed hits are then evaluated in a cell-based assay to assess their activity in a more biologically relevant environment. This assay measures the phosphorylation of the endogenous NKX substrate in a human non-small cell lung cancer cell line.
Figure 2: A simplified hypothetical signaling pathway illustrating the role of NKX and its inhibition by the azetidine derivatives.
Protocol 3: Cellular Phospho-Substrate Assay
Objective: To confirm that hit compounds inhibit NKX activity within a cellular context.
Materials:
-
Cell Line: A549 non-small cell lung cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test Compounds: Confirmed hits from the primary screen.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Detection: AlphaLISA® SureFire® Ultra™ p-Substrate (PerkinElmer) kit.
Procedure:
-
Cell Plating: Seed A549 cells in 384-well plates and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 2 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol.
-
Detection: Perform the AlphaLISA® assay to quantify the levels of phosphorylated NKX substrate.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
Hit Characterization
The data from the secondary assay is used to confirm the on-target activity of the hit compounds and to further prioritize them for lead optimization.
| Compound ID | Primary Screen IC₅₀ (µM) | Cellular Assay IC₅₀ (µM) | Notes |
| AZ-001 | 0.15 | 0.50 | Potent in both assays |
| AZ-002 | 0.23 | > 10 | Likely off-target or poor cell permeability |
| AZ-003 | 1.20 | 2.50 | Moderate potency |
| AZ-004 | 0.08 | 0.20 | Most potent hit |
Table 2: Representative data for validated hit compounds.
Conclusion and Future Directions
This application note provides a robust framework for the high-throughput screening of this compound derivatives as potential inhibitors of the novel cancer target, NKX. The described workflow, from primary biochemical screening to secondary cellular validation, is designed to efficiently identify and characterize potent and cell-active compounds. The validated hits from this campaign will serve as the starting point for lead optimization and further preclinical development, with the ultimate goal of delivering a novel targeted therapy for non-small cell lung cancer.
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Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]
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Title: A Framework for Robust In Vitro Assay Development for Novel Azetidine-Based Compounds
An Application Note from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its unique combination of metabolic stability, conformational rigidity, and sp3-rich three-dimensional character.[1][2][3] This has led to its incorporation into several FDA-approved drugs.[3] As the chemical space of azetidine-based compounds expands, the need for robust, reliable, and reproducible in vitro assays to characterize their biological activity becomes paramount. This guide provides a comprehensive framework for developing and validating in vitro assays for this important class of small molecules. We move beyond simple protocols to explain the causality behind experimental choices, focusing on how to build self-validating systems that anticipate and mitigate common challenges in small-molecule screening, such as compound aggregation and autofluorescence.
Foundational Principles: Building a Self-Validating Assay
The goal of any in vitro assay is to generate a reliable correlation between compound concentration and biological activity. This requires a meticulously planned foundation. The initial phase of development should not be rushed; it is the most critical for ensuring data integrity. A robust assay is a self-validating system built on strong controls and a clear understanding of its performance window.
The Causality of Controls
Controls are not merely benchmarks; they are the internal validation of every plate and every experiment.
-
Positive Control: A known activator or inhibitor of the target. This control validates the biological responsiveness of the assay system. Its failure indicates a problem with reagents, the target protein, or the cells.
-
Negative/Vehicle Control (e.g., DMSO): This defines the baseline or 0% effect level. It is crucial for assessing the tolerance of the assay to the compound solvent and for calculating the signal-to-background ratio.
-
No-Target/No-Enzyme Control: This control is essential for identifying signals that arise independently of the specific biological target, such as compound autofluorescence or non-specific binding to the plate.
Quantifying Assay Performance
Before screening any novel compounds, the assay's performance must be statistically qualified. Two key metrics are indispensable:
-
Signal-to-Background Ratio (S/B): Calculated as (Mean Signal of Positive Control) / (Mean Signal of Negative Control). A high S/B (typically >3) is desirable as it provides a clear window to detect compound activity.
-
Z'-Factor: This statistical parameter provides a measure of the assay's quality and suitability for high-throughput screening (HTS). It is calculated using both the means and standard deviations of the positive and negative controls: Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ]
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for screening.[4]
Navigating Compound-Specific Artifacts
Small molecules, including azetidine derivatives, can interfere with assay readouts through mechanisms unrelated to their intended biological target.[5] Proactively identifying and mitigating these artifacts is a hallmark of rigorous drug discovery and prevents the costly pursuit of false positives.
The Challenge of Compound Aggregation
Many organic small molecules form colloidal aggregates in aqueous buffers at micromolar concentrations.[6][7][8] These aggregates, typically 50-500 nm in diameter, can non-specifically sequester and denature proteins, leading to apparent inhibition that is promiscuous and unrelated to specific target binding.[6][9]
Mitigation Strategy & Protocol: Detergent Counter-Screening
The mechanism of aggregation-based inhibition is often sensitive to the presence of non-ionic detergents, which disrupt the formation of colloids.[6][7]
Protocol:
-
Identify an active azetidine compound from the primary screen.
-
Repeat the assay with the active compound. Run two parallel sets of dose-response curves.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
Interpretation: If the compound's potency (IC50) significantly increases or the inhibitory effect is completely abrogated in the presence of Triton X-100, aggregation is the likely mechanism of action.[7] A true, specific binder should show minimal change in potency.
The Problem of Autofluorescence
Many small-molecule libraries contain compounds that are intrinsically fluorescent.[10][11] If a compound's excitation and emission spectra overlap with those of the assay's fluorophore, it can lead to false positives (by adding signal) or false negatives (through quenching effects).[11][12]
Mitigation Strategy: Assay Technology Selection
The most effective way to combat autofluorescence is to choose an assay technology that is inherently less susceptible to it.
-
Use Red-Shifted Dyes: Autofluorescence from library compounds is most common in the blue-green spectral region. Using fluorophores that excite and emit at longer wavelengths (>600 nm) can often circumvent the issue.
-
Employ Time-Resolved FRET (TR-FRET): This is a superior method. TR-FRET assays use a lanthanide donor (e.g., Europium) with a long fluorescence lifetime.[13][14] A time delay is introduced between excitation and signal reading, allowing the short-lived background fluorescence from interfering compounds to decay completely before the specific FRET signal is measured.[13][15]
Key Assay Methodologies & Protocols
The choice of assay depends on the nature of the biological target (e.g., enzyme, receptor, protein-protein interaction) and the desired throughput. Below are detailed protocols for three widely applicable assay formats.
Fluorescence Polarization (FP) for Binding Affinity
FP is a homogeneous technique ideal for measuring the binding interaction between a small molecule and a larger protein in solution.[16][17][18][19] It measures the change in the rotational speed of a fluorescently labeled probe. When the small, rapidly tumbling probe binds to a large protein, its rotation slows, increasing the polarization of its emitted light.[19] A competitive assay can be designed where the azetidine compound displaces the probe, causing a decrease in polarization.[18]
Caption: Workflow for a competitive fluorescence polarization assay.
-
Reagent Preparation:
-
Prepare a 2X stock of the target protein in assay buffer (e.g., PBS, 0.01% Tween-20).
-
Prepare a 2X stock of the fluorescent probe. The concentration should be at or below its measured Kd for the target protein to ensure assay sensitivity.
-
Prepare a 4X serial dilution of the azetidine test compound in assay buffer. Also prepare 4X positive and negative controls.
-
-
Assay Assembly (384-well format):
-
Add 5 µL of the 4X azetidine compound serial dilution or controls to the appropriate wells.
-
Add 10 µL of a 1:1 pre-mixed solution of the 2X protein and 2X probe to all wells.
-
Final volume will be 20 µL. The final concentrations will be 1X.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[20]
-
TR-FRET for Protein-Protein Interaction (PPI) Inhibition
TR-FRET is a robust, homogeneous assay format that is particularly powerful for studying PPIs and for mitigating autofluorescence interference.[13][14][21] The assay involves two interacting proteins, one labeled with a lanthanide donor (e.g., Europium chelate) and the other with an acceptor fluorophore (e.g., APC). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. An azetidine compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.
-
Reagent Preparation:
-
Prepare a 2X stock of the donor-labeled protein (e.g., Eu-GST-Protein A) in TR-FRET buffer.
-
Prepare a 2X stock of the acceptor-labeled protein (e.g., Biotin-Protein B + APC-Streptavidin) in TR-FRET buffer.
-
Prepare a 4X serial dilution of the azetidine test compound.
-
-
Assay Assembly (384-well format):
-
Add 5 µL of the 4X azetidine compound serial dilution or controls to the wells.
-
Add 5 µL of the 2X donor-labeled protein solution.
-
Add 5 µL of the 2X acceptor-labeled protein solution.
-
Final volume will be 15 µL.
-
-
Incubation:
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader. The reader will excite the donor (e.g., at 320 nm) and, after a time delay (e.g., 100 µs), read the emission from both the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the curve to determine the IC50.
-
Competitive ELISA for Small Molecule Binding
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the binding of a small molecule to a target protein.[22] In a competitive format, the target protein is immobilized on a plate. A known biotinylated ligand (or a primary antibody against the target) and the free azetidine compound compete for binding to the immobilized protein. The amount of biotinylated ligand that binds is inversely proportional to the concentration of the test compound.
Caption: Step-by-step workflow for a competitive ELISA.
-
Plate Coating:
-
Dilute the target protein in PBS to 2-10 µg/mL. Add 100 µL to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times.
-
Prepare a solution containing a fixed concentration of a biotinylated probe/ligand.
-
In a separate plate, serially dilute the azetidine test compound. Mix the compound dilutions 1:1 with the biotinylated probe solution.
-
Transfer 100 µL of this mixture to the corresponding wells of the target-coated plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 50 µL of Stop Solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm on a microplate reader. The signal will be inversely proportional to the concentration of the azetidine compound.
-
Cell-Based Assays: Assessing Functional Outcomes
While biochemical assays are crucial for determining direct target engagement, cell-based assays provide invaluable information on a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[20][23]
Cytotoxicity Assessment: The MTT Assay
Before assessing on-target cellular activity, it is essential to determine a compound's general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the azetidine compound for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[25]
Measuring Apoptosis: Caspase-3 Activity Assay
For azetidine compounds designed as anticancer agents, measuring the induction of apoptosis is a key functional endpoint. Caspase-3 is a critical executioner caspase in the apoptotic pathway.[26] Its activity can be measured using a fluorogenic substrate.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the azetidine compound for the desired time.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer.
-
Assay Reaction: Add the cell lysate to a new plate containing the assay buffer and a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light. Active caspase-3 will cleave the substrate, releasing a fluorescent molecule.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Quantify the fold-increase in fluorescence relative to the vehicle-treated control cells.
Data Analysis and Interpretation
Proper data analysis is as critical as the experimental execution. The standard output from these assays is a dose-response curve, from which an IC50 (for inhibition) or EC50 (for activation) is derived.
-
Curve Fitting: Dose-response data should be analyzed using a non-linear regression model, most commonly a four-parameter logistic (4PL) equation.[20] This model fits the top and bottom plateaus, the slope (Hill slope), and the IC50/EC50.
-
Beyond the IC50: While the IC50 is a useful measure of potency, it can be misleading if the full dose-response curve is not captured.[20] For comparing compound activity, especially in large datasets, the Area Under the Curve (AUC) can be a more robust metric as it provides a global measure of a compound's activity across the entire concentration range tested.[20][23]
| Assay Type | Principle | Primary Use | Key Advantages | Key Considerations |
| Fluorescence Polarization (FP) | Measures changes in molecular rotation | Quantifying binding affinity (Kd, Ki) | Homogeneous, rapid, quantitative[16][17] | Requires a high-quality fluorescent probe; sensitive to autofluorescence |
| TR-FRET | Time-resolved energy transfer | PPIs, enzyme kinetics, receptor binding | High S/B, low background, mitigates autofluorescence[13][15] | Requires specific labeling of interacting partners; can be expensive |
| Competitive ELISA | Immobilized target, competition for binding | Quantifying binding, screening | High sensitivity, versatile format | Heterogeneous (requires wash steps), indirect readout, potential for steric hindrance |
| MTT / Cell Viability | Metabolic conversion of tetrazolium salt | Assessing cytotoxicity | Inexpensive, simple, widely used | Indirect measure of viability; can be affected by metabolic changes |
| Caspase Activity | Cleavage of a fluorogenic substrate | Measuring apoptosis | Direct measure of a functional endpoint | Requires cell lysis; endpoint assay |
Conclusion
The development of robust in vitro assays for azetidine-based compounds is a systematic process that blends careful experimental design with a proactive awareness of the potential for compound-specific artifacts. By establishing a self-validating assay framework, incorporating counter-screens for aggregation and interference, and selecting the appropriate biochemical and cell-based methodologies, researchers can generate high-quality, reproducible data. This rigorous approach ensures that lead optimization efforts are guided by true structure-activity relationships, ultimately accelerating the journey of promising azetidine compounds from the laboratory to the clinic.
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Cell-based assays for evaluating Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate analogs
Application Notes and Protocols
Topic: A Tiered, Cell-based Assay-driven Approach for the Biological Evaluation of Novel Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Uncharted Territory of Novel Chemical Entities
The discovery of new therapeutic agents often begins with the synthesis of novel chemical scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular motif in medicinal chemistry due to its ability to confer favorable physicochemical and pharmacokinetic properties. The class of compounds, this compound and its analogs, represents a new frontier with unexplored biological potential.
When faced with a novel compound library for which the mechanism of action is unknown, a systematic, tiered screening approach is paramount. This strategy allows for the efficient identification of biologically active compounds while simultaneously generating hypotheses about their molecular targets and pathways. This guide provides a comprehensive framework for the initial biological characterization of these azetidine analogs, starting with broad assessments of cellular toxicity and progressing to more specific interrogations of key signaling pathways. This approach ensures that resources are focused on the most promising compounds and provides a solid foundation for further, more detailed mechanistic studies.
A Tiered Strategy for Compound Characterization
A logical, multi-tiered approach is essential for efficiently screening novel compounds. This workflow is designed to first identify compounds with any biological activity at a cellular level and then to progressively narrow down their potential mechanism of action.
Caption: A tiered workflow for the characterization of novel compounds.
Tier 1: Primary Screening - Assessing Fundamental Cellular Effects
The initial step in evaluating any new compound library is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and distinguishing between desired biological activity and non-specific toxicity.
Cell Viability and Cytotoxicity Assays
It is essential to first understand the cytotoxic potential of the azetidine analogs. A compound that indiscriminately kills cells at low concentrations is generally not a promising therapeutic candidate. We will employ two complementary assays to measure cytotoxicity through different mechanisms.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the azetidine analogs (e.g., from 0.1 µM to 100 µM) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane.[4] The amount of LDH in the supernatant is proportional to the number of lysed cells.[3]
Experimental Protocol: LDH Assay [5][6]
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described for the MTT assay. Include wells for background control (medium only), and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[5][6]
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing a tetrazolium salt) to each well of the new plate.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
Cell Proliferation Assay
If the azetidine analogs do not show significant cytotoxicity, it is important to assess their effects on cell proliferation. A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic.
The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into the DNA of proliferating cells during the S-phase of the cell cycle. Incorporated BrdU can be detected with a specific antibody, allowing for the quantification of DNA synthesis.[8]
Experimental Protocol: BrdU Assay [9]
-
Cell Seeding and Treatment: Seed and treat cells with the azetidine analogs as previously described.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 1-4 hours at 37°C.[9]
-
Fixation and Denaturation: Remove the medium, and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]
-
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[9]
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.[9]
-
Data Acquisition: Add a stop solution and measure the absorbance at 450 nm.
Data Presentation and Interpretation for Tier 1
The results from these assays should be used to calculate the IC50 value for each analog, which is the concentration that inhibits the measured biological process by 50%.[10][11] A lower IC50 value indicates a more potent compound.[12]
| Analog | MTT IC50 (µM) | LDH EC50 (µM) | BrdU IC50 (µM) |
| Analog 1 | >100 | >100 | 15.2 |
| Analog 2 | 5.3 | 7.8 | 4.9 |
| Analog 3 | 89.1 | >100 | >100 |
| ... | ... | ... | ... |
Interpretation:
-
Analog 1: Not cytotoxic, but shows anti-proliferative activity. This is a promising profile for further investigation.
-
Analog 2: Shows both cytotoxicity and anti-proliferative effects at similar concentrations, suggesting it may be a generally toxic compound.
-
Analog 3: Largely inactive in all primary assays.
Tier 2: Pathway-Focused Screening - Generating Mechanistic Hypotheses
For compounds that show interesting activity in Tier 1 (e.g., anti-proliferative effects without overt cytotoxicity), the next step is to investigate their impact on major cellular signaling pathways. This can provide initial clues about their mechanism of action.
GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a role in numerous physiological processes, making them common drug targets.[13]
Cyclic AMP (cAMP) is a key second messenger in GPCR signaling, primarily associated with Gs- and Gi-coupled receptors.[13] The GloSensor™ cAMP Assay utilizes a genetically modified form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to this domain causes a conformational change that results in increased light output.
Experimental Protocol: GloSensor™ cAMP Assay [13][14]
-
Cell Preparation: Use cells stably or transiently expressing the GloSensor™ biosensor.
-
Reagent Equilibration: Incubate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.[13]
-
Compound Treatment: Add the azetidine analogs to the cells.
-
Data Acquisition: Measure luminescence after 15-30 minutes.[13] Kinetic readings can also be taken to monitor the real-time response.
Intracellular calcium (Ca²⁺) is another critical second messenger, often associated with Gq-coupled GPCRs.[15] FLIPR (Fluorometric Imaging Plate Reader) assays use calcium-sensitive fluorescent dyes to detect changes in intracellular calcium levels upon receptor activation.[16][17]
Experimental Protocol: FLIPR Calcium Flux Assay [18][19]
-
Cell Seeding: Plate cells in a 96- or 384-well plate and incubate overnight.[18]
-
Dye Loading: Add an equal volume of a calcium-sensitive dye loading buffer to each well and incubate for 1-2 hours at 37°C.[16][18]
-
Data Acquisition: Place the plate in a FLIPR instrument. The instrument will add the azetidine analogs to the wells and immediately begin measuring fluorescence, capturing the transient calcium response.
Caption: Simplified GPCR signaling pathways measured by the assays.
Kinase Activity Assays
Protein kinases are another major class of drug targets, regulating a vast array of cellular processes through phosphorylation.[20] A general cellular phosphorylation assay can indicate if the azetidine analogs interfere with kinase signaling.
Experimental Protocol: Cellular Phosphorylation Assay [20][21]
-
Cell Seeding and Treatment: Prepare and treat cells with the compounds as in the primary screens.
-
Cell Lysis: After treatment, lyse the cells to release their protein content.
-
ELISA-based Detection: Use an ELISA-based method to quantify the phosphorylation of a generic or specific kinase substrate. This typically involves capturing the substrate on a plate and detecting phosphorylation with a phospho-specific antibody.[22]
-
Data Acquisition: Measure the signal (e.g., colorimetric or fluorescent) using a plate reader.
Reporter Gene Assays
Reporter gene assays are used to monitor the activity of transcription factors.[23] A promoter containing response elements for a specific transcription factor is placed upstream of a reporter gene (e.g., luciferase). Changes in the transcription factor's activity are reflected in the amount of reporter protein produced.
The NF-κB pathway is a key regulator of inflammation and cell survival. An assay monitoring its activity can reveal if the compounds have anti-inflammatory potential.
Experimental Protocol: NF-κB Luciferase Reporter Assay [23][24]
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing an NF-κB response element driving luciferase expression. A constitutively expressed reporter (e.g., β-galactosidase) should be co-transfected for normalization.[25]
-
Cell Seeding and Treatment: Seed the transfected cells and, after they have attached, treat them with the azetidine analogs. It is common to also stimulate the cells with an NF-κB activator (like TNFα) to measure inhibitory effects.
-
Cell Lysis: After 6-24 hours of treatment, lyse the cells.[26]
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.[24]
-
Normalization: Measure the activity of the co-transfected reporter to normalize for transfection efficiency and cell number.
Tier 3: Hit Validation and Selectivity Profiling
Compounds that show consistent and potent activity in a specific Tier 2 assay ("hits") should be further validated.
-
Dose-Response Confirmation: Re-test the hit compounds in the relevant assay to confirm their potency and generate a robust dose-response curve.
-
Selectivity Profiling: To determine if the compound's effect is specific, test it in a panel of different cell lines (e.g., cancerous vs. non-cancerous, or cells from different tissues). A compound that is active in only one or a few cell lines is more likely to have a specific target than one that is active in all cell lines.[12]
Conclusion and Future Directions
This structured, tiered approach provides a robust and efficient framework for the initial biological characterization of novel this compound analogs. By systematically moving from broad phenotypic assays to more targeted pathway-level interrogations, researchers can effectively identify active compounds, prioritize them for further study, and generate well-supported hypotheses about their mechanisms of action. The data gathered through these protocols will be instrumental in guiding the subsequent stages of drug discovery, including lead optimization and in-depth mechanism of action studies.
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Efficacy Testing of Novel Azetidine Derivatives: Application Notes & Protocols for Preclinical Animal Models
Introduction: The Therapeutic Promise of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in modern medicinal chemistry.[1][2] Their unique structural properties—a strained ring system conferring conformational rigidity and a sp3-rich character—offer significant advantages in drug design. These features can enhance metabolic stability, improve solubility, and provide precise vectoral orientations for interacting with biological targets.[1] Consequently, novel azetidine derivatives are being vigorously investigated for a wide array of therapeutic applications, including oncology, neurodegenerative diseases, and inflammation.[1][2][3][4]
The translation of these promising chemical entities from the bench to the clinic hinges on rigorous preclinical evaluation. Animal models serve as the critical in vivo platform to assess the efficacy, safety, and pharmacokinetic profiles of these novel compounds before they can be considered for human trials.[5][6] This document provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals to test the efficacy of novel azetidine derivatives in two key therapeutic areas: Alzheimer's Disease and Oncology.
Core Principles for Robust Preclinical Evaluation
Before embarking on specific disease models, it is imperative to adhere to foundational principles that ensure the scientific rigor, ethical integrity, and translational relevance of the studies.
-
Ethical Conduct and The 3Rs: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should guide all aspects of study design to minimize animal use and suffering.[5][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics is fundamental. Preliminary PK studies are essential to establish the appropriate dose, route, and schedule required to achieve and maintain therapeutic concentrations at the target site (e.g., brain or tumor). Integrating PK data with pharmacodynamic endpoints (target engagement, biomarker modulation) provides a rational basis for interpreting efficacy results.[8]
-
Hypothesis-Driven Study Design: Preclinical studies should be designed to rigorously test a specific hypothesis.[6] This includes the use of appropriate controls, randomization of animals to treatment groups, and blinding of investigators during data acquisition and analysis to mitigate experimental bias.[6]
Application Note 1: Alzheimer's Disease Efficacy Testing
Therapeutic Rationale: Azetidine derivatives are being explored as potential treatments for Alzheimer's Disease (AD), targeting mechanisms such as the inhibition of secretase enzymes involved in amyloid-beta (Aβ) production or the modulation of kinases that lead to tau hyperphosphorylation.[4][9] The goal of in vivo testing is to determine if a novel azetidine compound can mitigate the key pathological hallmarks and rescue the cognitive deficits characteristic of the disease.
Recommended Animal Model: The 5XFAD Transgenic Mouse
The 5XFAD mouse is a widely used and aggressive amyloidogenic model that is highly relevant for preclinical testing.[10][11]
-
Causality for Model Selection: This model co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin-1 (PSEN1) genes.[11] This genetic load drives the rapid and robust development of cerebral Aβ plaques, gliosis, and progressive cognitive decline, recapitulating key features of human AD pathology.[10][11][12] Amyloid deposition begins as early as two months of age, offering a relatively short experimental window to observe a therapeutic effect.[10]
Experimental Workflow for Efficacy Testing in 5XFAD Mice
Caption: Workflow for testing azetidine derivatives in 5XFAD mice.
Detailed Protocol: Chronic Efficacy Study in 5XFAD Mice
This protocol assumes preliminary PK and MTD studies have been completed.
1. Animal Preparation and Dosing:
- Animals: Procure 4-month-old male and female 5XFAD transgenic mice and wild-type littermate controls. Acclimate animals for at least one week.
- Group Allocation: Randomly assign mice (n=12-15 per group) to:
- Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)
- Group 2: Azetidine Derivative (Dose 1, e.g., 10 mg/kg, PO, QD)
- Group 3: Azetidine Derivative (Dose 2, e.g., 30 mg/kg, PO, QD)
- (Optional) Group 4: Positive Control (approved AD therapeutic)
- Administration: Administer the compound or vehicle daily via oral gavage for 12 consecutive weeks. Monitor body weight and clinical signs of toxicity weekly.
2. Behavioral Assessment: Morris Water Maze (MWM)
- Rationale: The MWM is a robust test of hippocampus-dependent spatial learning and memory, functions that are impaired in both AD patients and 5XFAD mice.[13][14][15]
- Procedure (During Weeks 11-12 of Dosing):
- Apparatus: A circular pool (~1.5 m diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1 cm below the surface.[16] The room should have various distal visual cues.[15]
- Acquisition Phase (5 days): Conduct four trials per day for each mouse. Place the mouse into the pool facing the wall at one of four quasi-random start positions. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[13] If it fails, gently guide it to the platform.
- Data Collection: Record the time to reach the platform (escape latency) and path length using an automated tracking system.
- Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[15]
3. Endpoint Biomarker Analysis:
- Tissue Collection: At the end of the study (Week 12), euthanize mice and collect blood for plasma. Perfuse the animals with saline, and harvest the brains. Dissect one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other hemisphere in 4% paraformaldehyde for histology.[17]
- Biochemical Analysis (Cortex & Hippocampus):
- Homogenize brain tissue in appropriate lysis buffers.
- Measure levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits.
- Perform Western blotting to quantify levels of phosphorylated Tau (p-Tau), total Tau, and synaptic markers (e.g., PSD-95, Synaptophysin).
- Histological Analysis:
- Embed the fixed hemisphere in paraffin and section.
- Perform immunohistochemistry (IHC) using antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque burden.
- Stain for microgliosis (Iba1) and astrocytosis (GFAP) to assess neuroinflammation.
Data Presentation and Interpretation
| Parameter | Vehicle Control | Azetidine Derivative (Low Dose) | Azetidine Derivative (High Dose) | p-value |
| MWM Escape Latency (Day 5, sec) | 45.2 ± 5.1 | 32.5 ± 4.8 | 25.1 ± 3.9 | <0.05 |
| MWM Time in Target Quadrant (%) | 28.1 ± 3.3 | 39.8 ± 4.0 | 48.5 ± 4.2 | <0.01 |
| Insoluble Brain Aβ42 (pg/mg) | 8500 ± 980 | 6200 ± 750 | 4100 ± 550 | <0.01 |
| Plaque Burden (% Area) | 12.3 ± 1.5 | 8.1 ± 1.1 | 5.5 ± 0.8 | <0.01 |
| (Data are representative examples shown as Mean ± SEM) |
A successful azetidine derivative would be expected to show a dose-dependent improvement in cognitive performance (reduced escape latency, increased time in target quadrant) that correlates with a significant reduction in key AD pathologies like Aβ plaque burden and neuroinflammation.
Application Note 2: Oncology Efficacy Testing
Therapeutic Rationale: The azetidine scaffold is frequently incorporated into small-molecule inhibitors targeting key oncogenic signaling pathways, such as those driven by protein kinases.[3][18] Several approved cancer drugs feature an azetidine moiety, highlighting its value in this therapeutic area.[1] The primary goal of in vivo testing is to determine if a novel azetidine derivative can inhibit tumor growth in a relevant cancer model.
Recommended Animal Model: Cell-Line Derived Xenograft (CDX)
The CDX model is a foundational and widely used model in preclinical oncology for evaluating the anti-tumor activity of novel compounds.[7][19]
-
Causality for Model Selection: CDX models involve implanting human cancer cell lines into immunodeficient mice (e.g., Nude or NSG mice).[19] This approach is cost-effective, highly reproducible, and allows for the testing of compounds against specific cancer types with known genetic backgrounds. The lack of a functional immune system in the host mouse prevents rejection of the human tumor cells, allowing their growth to be studied.[19]
Experimental Workflow for Efficacy Testing in a CDX Model
Caption: Workflow for an oncology xenograft efficacy study.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
This protocol is for a standard subcutaneous CDX model.
1. Model Establishment:
- Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer) under standard sterile conditions.
- Implantation: Harvest cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel/Cultrex BME to improve tumor take rate.[20] Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of female athymic nude mice.
- Tumor Monitoring: Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Calculate tumor volume using the formula: (Length x Width²) / 2.
2. Efficacy Evaluation:
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.[21]
- Treatment Groups:
- Group 1: Vehicle Control
- Group 2: Azetidine Derivative (Dose 1)
- Group 3: Azetidine Derivative (Dose 2)
- Group 4: Standard-of-Care Chemotherapy (Positive Control)
- Dosing and Monitoring: Administer treatments as determined by PK/MTD studies (e.g., daily oral gavage) for 21-28 days. Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of distress or toxicity.
3. Endpoint Analysis:
- Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
- Data Collection: At the endpoint, record the final tumor volumes and body weights. Euthanize the mice, excise the tumors, and record their final weights.
- Tumor Growth Inhibition (TGI): Calculate the percent TGI using the formula: %TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
- (Optional) Pharmacodynamic Analysis: A portion of the tumor can be snap-frozen for Western blot or qPCR analysis to confirm target engagement (e.g., decreased phosphorylation of a target kinase). Another portion can be fixed in formalin for histological analysis (e.g., H&E staining, IHC for proliferation markers like Ki-67).
Data Presentation and Interpretation
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Mean Tumor Weight (g) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 1450 ± 180 | 1.35 ± 0.15 | - | -2.1 ± 1.0 |
| Azetidine (15 mg/kg) | 780 ± 110 | 0.72 ± 0.11 | 48% | -3.5 ± 1.2 |
| Azetidine (50 mg/kg) | 350 ± 75 | 0.31 ± 0.08 | 79% | -5.8 ± 1.5 |
| Standard-of-Care | 410 ± 88 | 0.38 ± 0.09 | 72% | -12.5 ± 2.1 |
| (Data are representative examples shown as Mean ± SEM) |
A promising azetidine-based anticancer agent will demonstrate statistically significant, dose-dependent TGI.[22] The body weight data serves as a crucial indicator of tolerability; significant weight loss (>15-20%) may indicate that the compound is too toxic at that dose. The ultimate goal is to identify a compound with a wide therapeutic window, showing high efficacy with minimal toxicity.[8]
Visualizing Mechanism of Action: A Hypothetical Pathway
To effectively develop a drug, understanding its mechanism of action is key. Azetidine derivatives often function as inhibitors within signaling cascades.
Caption: Inhibition of a kinase signaling pathway by an azetidine derivative.
Conclusion
The protocols and application notes provided herein offer a robust framework for the in vivo evaluation of novel azetidine derivatives in the key therapeutic areas of Alzheimer's Disease and Oncology. By employing validated animal models, adhering to rigorous, hypothesis-driven study designs, and integrating pharmacokinetic and pharmacodynamic endpoints, researchers can generate the high-quality, reproducible data necessary to identify promising drug candidates for clinical development. The ultimate success of these preclinical programs relies on a commitment to scientific integrity and the careful, causal-driven interpretation of experimental outcomes.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, Benzyl 3-oxoazetidine-1-carboxylate. The HWE reaction is favored for its generally high yields, stereoselectivity (predominantly forming the E-alkene), and the ease of removal of its water-soluble phosphate byproduct.[1][2]
The successful execution of this synthesis hinges on several critical parameters, including the choice of base, reaction temperature, solvent, and purification technique. This guide will address common challenges and provide evidence-based solutions to optimize your experimental outcomes.
Visualizing the Reaction Pathway
To provide a clear overview, the fundamental transformation is depicted below.
Caption: The Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Horner-Wadsworth-Emmons reaction for this synthesis over the Wittig reaction?
A1: The key advantage of the HWE reaction lies in the nature of its byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup.[1] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that often requires chromatographic separation from the desired product, potentially complicating purification and reducing overall yield.
Q2: Which base is most suitable for the deprotonation of the phosphonate reagent in this synthesis?
A2: Sodium hydride (NaH) is a commonly used and effective strong base for deprotonating phosphonate esters like methyl (dimethoxyphosphoryl)acetate.[3] Other strong bases such as lithium diisopropylamide (LDA) or sodium methoxide can also be employed.[4] For substrates that are sensitive to strong bases, weaker bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of lithium chloride (LiCl) can be a viable alternative.[2]
Q3: What is the expected stereoselectivity of the double bond in the product?
A3: The Horner-Wadsworth-Emmons reaction with stabilized phosphonate esters, such as the one used in this synthesis, generally favors the formation of the (E)-alkene isomer.[5] This stereoselectivity is a key feature of the HWE reaction.
Q4: Can the N-benzyl protecting group be cleaved under the reaction conditions?
A4: The N-benzyl group is generally stable under the basic conditions of the HWE reaction. However, prolonged exposure to very strong bases and high temperatures could potentially lead to side reactions. It is crucial to follow the recommended reaction times and temperatures to minimize this risk. N-debenzylation can occur under strongly basic conditions, for instance, with potassium tert-butoxide in DMSO, but these conditions are more forcing than those typically required for the HWE reaction.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides step-by-step solutions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Deprotonation of the Phosphonate Reagent | The formation of the phosphonate carbanion is the rate-limiting step and essential for the subsequent nucleophilic attack on the ketone.[1] | 1. Verify Base Quality: Use freshly opened or properly stored sodium hydride. NaH can be deactivated by moisture. 2. Ensure Anhydrous Conditions: Use dry solvents (e.g., THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and the carbanion. 3. Optimize Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to complete. Stirring the phosphonate reagent with NaH for at least 30 minutes at room temperature before adding the ketone is recommended.[3] |
| Poor Quality of Starting Materials | The purity of Benzyl 3-oxoazetidine-1-carboxylate and the phosphonate reagent is critical for a successful reaction. | 1. Characterize Starting Materials: Confirm the identity and purity of your starting materials using techniques like NMR or mass spectrometry. 2. Purify if Necessary: If impurities are detected, purify the starting materials before use. |
| Incorrect Reaction Temperature | The nucleophilic addition of the carbanion to the ketone is temperature-dependent. | 1. Controlled Addition: Add the solution of Benzyl 3-oxoazetidine-1-carboxylate to the phosphonate carbanion solution at a controlled temperature, typically starting at 0 °C and then allowing the reaction to warm to room temperature. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Self-Condensation of the Ketone or Phosphonate | Under basic conditions, enolizable ketones can undergo self-condensation. | 1. Control the Order of Addition: Add the ketone solution slowly to the pre-formed phosphonate carbanion solution. This ensures that the concentration of the ketone is always lower than that of the carbanion, favoring the desired cross-reaction. |
| Hydrolysis of the Methyl Ester | The presence of water and a strong base can lead to the saponification of the methyl ester in the product. | 1. Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry. 2. Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of pure water to maintain a slightly acidic to neutral pH during workup.[7] |
Problem 3: Difficult Purification of the Final Product
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Removal of the Phosphate Byproduct | Although water-soluble, insufficient washing can leave residual phosphate byproducts. | 1. Thorough Aqueous Extraction: During the workup, wash the organic layer multiple times with water or brine to ensure complete removal of the phosphate salt. |
| Co-elution with Impurities during Chromatography | The polarity of the product may be similar to that of certain byproducts, making separation challenging. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Consider Alternative Stationary Phases: If separation on silica gel is difficult, consider using alumina or reverse-phase chromatography. For basic compounds, treating the silica gel with a small amount of triethylamine can improve separation and reduce tailing. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of the N-Boc protected analogue and is a robust starting point for optimization.[3]
Materials:
-
Benzyl 3-oxoazetidine-1-carboxylate
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere, add methyl (dimethoxyphosphoryl)acetate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., 100% hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Stoichiometry | Phosphonate:Ketone:Base = 1:1:1.05 | A slight excess of the base ensures complete deprotonation of the phosphonate. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents. |
| Deprotonation Temperature | Room Temperature | Allows for efficient formation of the phosphonate carbanion. |
| Reaction Temperature | 0 °C to Room Temperature | Controlled addition at a lower temperature minimizes side reactions. |
| Reaction Time | 1-3 hours | Typically sufficient for completion; monitor by TLC. |
| Workup Quenching Agent | Saturated aq. NH₄Cl | Neutralizes the reaction mixture without causing significant ester hydrolysis. |
| Purification Method | Flash Column Chromatography | Effective for separating the product from non-polar impurities and any unreacted starting materials. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Horner-Wadsworth-Emmons (HWE) Reaction. NROChemistry. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. Available at: [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]
-
Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction for the synthesis of unusual α,β-didehydroamino acids with a chiral axis. Digital.CSIC. Available at: [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Available at: [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this key azetidine intermediate. Drawing upon established chemical principles and extensive laboratory experience, this guide provides in-depth troubleshooting advice and practical, step-by-step protocols to ensure the successful purification of your target compound.
Introduction to Purification Challenges
This compound is a functionalized azetidine derivative commonly synthesized via olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. While the synthesis is relatively straightforward, the purification process can present several challenges stemming from the molecule's unique structural features: a polar azetidine ring, an α,β-unsaturated ester, and a bulky N-Cbz protecting group. These features can lead to issues with solubility, chromatographic separation, and compound stability.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Troubleshooting Guide
Problem 1: My crude product is an oil that is difficult to handle and contains significant water-soluble impurities.
Cause: The Horner-Wadsworth-Emmons reaction, a common route to this compound, utilizes a phosphonate reagent and a base (e.g., NaH). The primary byproduct is a water-soluble phosphate salt.[1][2] If the aqueous workup is not thorough, these salts can remain, resulting in a hygroscopic, oily product.
Solution: Rigorous Aqueous Workup
A comprehensive aqueous workup is critical to remove the bulk of water-soluble impurities before attempting chromatographic purification.
Step-by-Step Protocol:
-
Quench the Reaction: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any remaining base.
-
Solvent Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3] We recommend at least three extractions to ensure complete recovery of the product.
-
Brine Wash: Combine the organic layers and wash them with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Expert Tip: If you still observe a significant amount of water-soluble impurities, a second wash of the combined organic layers with deionized water before the brine wash can be beneficial.
Problem 2: I am having difficulty separating my desired product from a closely running impurity on the TLC plate.
Cause: A common impurity in the synthesis of α,β-unsaturated esters via the HWE reaction is the presence of the geometric (E/Z) isomer.[4] These isomers often have very similar polarities, making their separation by standard column chromatography challenging. The desired isomer is typically the more thermodynamically stable E-isomer.
Solution: Optimized Flash Column Chromatography
Fine-tuning your chromatography conditions is key to resolving these closely related isomers.
Workflow for Isomer Separation:
Caption: Workflow for optimizing isomer separation.
Detailed Protocol for Optimized Chromatography:
-
Solvent System Selection: Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes. If the separation is poor, gradually decrease the polarity of the mobile phase. A less polar eluent will increase the retention time of both isomers on the silica gel, potentially improving separation.[5]
-
Consider a Third Solvent: Adding a small amount of a solvent with a different selectivity, like dichloromethane (DCM), can sometimes improve the resolution of closely eluting spots.
-
Silver Nitrate Impregnated Silica Gel: For particularly challenging separations, consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions can interact differently with the π-electrons of the double bonds in the E and Z isomers, often leading to enhanced separation.[6]
-
Preparation of AgNO₃ Silica Gel: Dissolve silver nitrate in a polar solvent (e.g., acetonitrile or water), add silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be used to pack your column.
-
Data Presentation: Solvent System Optimization
| Solvent System (EtOAc in Hexanes) | Rf (Isomer 1) | Rf (Isomer 2) | ΔRf | Separation Quality |
| 40% | 0.65 | 0.60 | 0.05 | Poor |
| 30% | 0.50 | 0.42 | 0.08 | Moderate |
| 20% | 0.35 | 0.25 | 0.10 | Good |
Problem 3: My product appears to be degrading on the silica gel column, leading to low yields.
Cause: The azetidine ring can be susceptible to ring-opening under acidic conditions.[7] Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds, especially with prolonged exposure during chromatography.
Solution: Neutralization of Silica Gel or Use of an Alternative Stationary Phase
Step-by-Step Protocol for Neutralizing Silica Gel:
-
Prepare a Slurry: Create a slurry of your silica gel in the chosen eluent.
-
Add a Base: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) (typically 0.1-1% by volume of the eluent), to the slurry.
-
Equilibrate the Column: Pack the column with the neutralized slurry and flush with several column volumes of the eluent containing the same percentage of triethylamine before loading your sample.
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For highly acid-sensitive compounds, using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.
-
Florisil: This is a mild, neutral magnesium silicate that can be effective for the purification of moderately polar compounds.
Workflow for Mitigating On-Column Degradation:
Caption: Logic for addressing product degradation during chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the purified product? A1: Purified this compound is typically a colorless to pale yellow oil.
Q2: How can I confirm the purity and identity of my final product? A2: The purity should be assessed by ¹H NMR and ¹³C NMR spectroscopy, as well as by HPLC. The identity can be confirmed by High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR spectrum, look for the characteristic signals of the azetidine ring protons, the vinyl proton, the methoxy group, and the benzyl protecting group.
Q3: My purified product is still an oil. Can I induce crystallization? A3: While this compound is often isolated as an oil, crystallization can sometimes be induced. Try dissolving the purified oil in a minimal amount of a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate, and then storing it at low temperature (-20 °C). Scratching the inside of the flask with a glass rod can also promote crystallization.
Q4: Are there any specific storage recommendations for the purified compound? A4: To prevent potential degradation over time, it is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C).
References
-
Chenna, B., Shinkre, B. A., Patel, S., Owens Jr, S. B., Gray, G. M., & Velu, S. E. (2010). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. International Journal of Organic Chemistry, 1(3), 105-111. [Link]
- Uchil, V. R., & Joshi, V. (2002). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B, 41B(1), 192-195.
-
Catalano, A., Cavallaro, G., Galati, M. A., & Fisichella, S. (2021). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. Molecules, 26(11), 3169. [Link]
-
How to separate E and Z isomers? (2016). ResearchGate. [Link]
-
Isas, A. D., et al. (2022). Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins. ChemRxiv. [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
Bill, C., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
- Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
General experimental. Wiley-VCH. [Link]
Sources
Technical Support Center: Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a critical step in the development of various pharmaceutical intermediates and complex molecular scaffolds. The strained four-membered azetidine ring provides unique structural constraints valuable in medicinal chemistry.[1][2] The target molecule is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between N-Cbz-3-oxoazetidine and a phosphonate ylide, such as the one derived from methyl 2-(dimethoxyphosphoryl)acetate.[3][4]
While the HWE reaction is robust and generally high-yielding, the strained nature of the azetidinone ketone and the reactivity of the α,β-unsaturated ester product can lead to several side reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers optimize their synthetic outcomes, minimize impurities, and improve overall yield and purity.
Note: Much of the literature precedent for this reaction involves the analogous N-Boc protected substrate. The principles and side reactions discussed herein are directly applicable to the N-Cbz protected system, as the reactivity of the carbamate protecting group is not a primary factor under the described reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most reliable and widely used method is the Horner-Wadsworth-Emmons (HWE) olefination.[3][5] This reaction involves the condensation of a stabilized phosphonate carbanion (generated from methyl 2-(dimethoxyphosphoryl)acetate and a base) with N-Cbz-3-oxoazetidine. The HWE reaction is favored for its generally high stereoselectivity, yielding predominantly the desired E-isomer, and for the facile removal of its water-soluble phosphate byproduct during workup.[6][7]
Q2: Why is the Horner-Wadsworth-Emmons reaction preferred over a classic Wittig reaction?
A2: There are two primary advantages. First, the phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic but less basic than the corresponding phosphonium ylide in a Wittig reaction, which can be advantageous when using base-sensitive substrates. Second, and more importantly, the byproduct of the HWE reaction is a dialkyl phosphate salt, which is water-soluble and easily removed by aqueous extraction.[5][6] In contrast, the Wittig reaction generates triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often requires column chromatography for complete separation.[8]
Q3: What are the most common impurities or side products I should expect?
A3: The most frequently encountered side products include:
-
Unreacted N-Cbz-3-oxoazetidine: Due to incomplete reaction.
-
(Z) -isomer: The geometric isomer of the desired product. While the HWE reaction strongly favors the (E)-isomer, suboptimal conditions can increase the proportion of the (Z)-isomer.[9]
-
Michael Adduct: The product is an α,β-unsaturated ester, making it a Michael acceptor. It can be attacked by nucleophiles present in the reaction, most commonly the phosphonate carbanion itself, leading to a dimeric or higher molecular weight adduct.[3][4]
-
β-hydroxyphosphonate Intermediate: If the final elimination step of the HWE reaction is stalled, the stable β-hydroxyphosphonate intermediate may be isolated.[5]
Q4: How stable is the N-Cbz-3-oxoazetidine starting material?
A4: N-Cbz-3-oxoazetidine, like other 3-oxoazetidine derivatives, is a strained ketone and can be sensitive to both acidic and strongly basic conditions, as well as moisture.[10][11] Under harsh basic conditions, it may be prone to enolization, which can lead to aldol-type self-condensation or other undesired pathways. It is best stored in an inert atmosphere at low temperatures (2-8°C) and used in anhydrous reaction conditions.[10]
Troubleshooting Guide: Side Reaction Mitigation
Problem 1: Low Reaction Yield / Significant Unreacted Starting Material
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| A. Incomplete Ylide Formation | The phosphonate ester (pKa ~20-22 in DMSO) requires a sufficiently strong base for complete deprotonation. Weaker bases or degraded strong bases will result in an equilibrium with the starting phosphonate, reducing the concentration of the active nucleophile. | 1. Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS). NaH provides irreversible deprotonation.[3][4] 2. Reagent Quality: Ensure the base has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents. 3. Reaction Time: Allow sufficient time for ylide formation (typically 30-60 minutes at 0°C to room temperature) before adding the azetidinone. |
| B. Degradation of Azetidinone | The strained ketone is sensitive. Adding it to a solution containing a large excess of a strong base, especially at elevated temperatures, can cause degradation or self-condensation. | 1. Reverse Addition: Add the solution of N-Cbz-3-oxoazetidine slowly to the pre-formed ylide solution at a low temperature (e.g., 0°C). This ensures the ketone is consumed by the ylide as it is added, minimizing its exposure to excess base. 2. Temperature Control: Maintain the reaction temperature below 25°C unless literature specifically indicates higher temperatures are optimal. |
| C. Poor Quality of Reactants | Impurities in either the phosphonate ester or the azetidinone can inhibit the reaction or compete for the reagents. | 1. Verify Starting Material Purity: Analyze starting materials by NMR or LC-MS before use. 2. Purification: If necessary, purify the N-Cbz-3-oxoazetidine via recrystallization or column chromatography. The phosphonate ester can be purified by vacuum distillation. |
Problem 2: Formation of a Significant Amount of the (Z)-Isomer
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| A. Reaction Conditions Favoring (Z)-Isomer | The stereochemical outcome of the HWE reaction is influenced by the cation, solvent, and temperature, which affect the reversibility of the initial addition and the stability of the oxaphosphetane intermediates. | 1. Solvent and Base Choice: The classic conditions of NaH in anhydrous THF strongly favor the thermodynamically more stable (E)-alkene.[6][9] 2. Temperature: Running the reaction at room temperature or slightly below generally provides good E-selectivity. Avoid high temperatures, which can decrease selectivity. 3. Additives: The addition of Li+ or Mg2+ salts can sometimes alter stereoselectivity. For high E-selectivity, it is best to use sodium or potassium bases in ethereal solvents like THF.[6] |
Problem 3: Detection of a High Molecular Weight Impurity (e.g., M+261 Da)
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| A. Michael Addition of Ylide to Product | The product, an electron-deficient alkene, can act as a Michael acceptor. The phosphonate carbanion is a soft nucleophile that can attack the β-carbon of the newly formed double bond, leading to a dimeric byproduct. | 1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the phosphonate reagent, but avoid large excesses. 2. Reverse Addition: As mentioned previously, add the ketone to the ylide. This maintains a low concentration of the product in the presence of the nucleophilic ylide, minimizing the rate of the bimolecular side reaction. 3. Temperature: Keep the reaction temperature low (0°C to RT) to disfavor the Michael addition, which typically has a higher activation energy than the initial olefination. |
Data & Visualization
Table 1: Effect of Base and Solvent on HWE Reaction Outcome (Illustrative)
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | NaH (1.1) | THF | 25 | 2 | 85 | >95:5 |
| 2 | KHMDS (1.1) | THF | 0 → 25 | 2 | 82 | >95:5 |
| 3 | DBU (1.2) | Acetonitrile | 25 | 12 | 65 | 90:10 |
| 4 | t-BuOK (1.1) | t-BuOH | 50 | 4 | 50 | 85:15 |
This data is illustrative and based on established principles of the Horner-Wadsworth-Emmons reaction.
Table 2: Common Impurities and Mass Spectrometry Signatures
| Impurity | Structure | Expected [M+H]⁺ | Notes |
| Product | This compound | 262.1 | Desired Product (E-isomer) |
| (Z)-Isomer | Geometric Isomer of Product | 262.1 | Often co-elutes or elutes very close to the E-isomer in RPLC. |
| Starting Ketone | N-Cbz-3-oxoazetidine | 206.1 | Unreacted starting material. |
| Michael Adduct | Product + Phosphonate Ylide intermediate structure | 523.2 | Mass of Product + Mass of Product. Indicates dimerization or related process. |
| β-Hydroxyphosphonate | Intermediate before elimination | 386.1 | Mass of Ketone + Phosphonate Reagent. |
Visualized Mechanisms & Workflows
Primary Horner-Wadsworth-Emmons (HWE) Pathway
Caption: The Horner-Wadsworth-Emmons reaction pathway.
Mechanism of Michael Addition Side Reaction
Caption: Formation of a high molecular weight Michael adduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-3-oxoazetidine (Starting Material)
This protocol assumes the availability of Benzyl 3-hydroxyazetidine-1-carboxylate.
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to -78°C (dry ice/acetone bath).
-
Oxidation: Slowly add a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM, keeping the internal temperature below -60°C. Stir for 30 minutes.
-
Activation: In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 3.0 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -60°C. Stir for 1 hour at -78°C.
-
Quench: Slowly add triethylamine (5.0 equiv) to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 1 hour.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Cbz-3-oxoazetidine as a white to off-white solid.[10][12]
Protocol 2: Horner-Wadsworth-Emmons Olefination
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF, ~0.3 M).
-
Ylide Formation: Cool the NaH suspension to 0°C (ice bath). Add methyl 2-(dimethoxyphosphoryl)acetate (1.05 equiv) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear and gas evolution has ceased.
-
Olefination: Cool the resulting ylide solution back to 0°C. In a separate flask, dissolve N-Cbz-3-oxoazetidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture over 20-30 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 1-3 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (x2).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford this compound.[3][4]
References
-
Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15735. Available at: [Link]
-
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]
-
Study.com. (n.d.). Wittig reactions with alpha-chloroethers can be used for the synthesis of aldehydes and ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure B. Retrieved from [Link]
-
Bakulev, V. A., et al. (2022). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 18, 1334-1343. Available at: [Link]
-
Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Retrieved from [Link]
-
Kar, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(41), 14578-14583. Available at: [Link]
-
Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]
-
Beilstein Archives. (2023). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Pi Chemicals System. (n.d.). PI-34573 1-Boc-3-oxoazetidine (398489-26-4). Retrieved from [Link]
-
Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7996-8021. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 11. N-Boc-3-oxoazetidine [oakwoodchemical.com]
- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Aza-Michael Addition on Azetidines
Welcome to the technical support center for the optimization of aza-Michael additions to azetidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are working with these strained heterocyclic systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this powerful C-N bond-forming reaction. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the aza-Michael addition on azetidine substrates.
Q1: What is the most common substrate for aza-Michael additions on azetidines?
The most frequently employed substrate is a methyl 2-(N-Boc-azetidin-3-ylidene)acetate acceptor. The N-Boc protecting group is crucial as it prevents unwanted side reactions involving the azetidine nitrogen.[1]
Q2: Which catalyst is recommended for this reaction?
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective and commonly used non-nucleophilic base for promoting the aza-Michael addition to azetidine derivatives.[1][2] Its use helps to prevent side reactions like the cleavage of the ester group, which can be an issue with stronger, nucleophilic bases such as hydroxides.[2]
Q3: What is a suitable solvent for this reaction?
Anhydrous acetonitrile (CH₃CN) is a widely used and effective solvent for the DBU-catalyzed aza-Michael addition to N-Boc-azetidin-3-ylidene acetates.[1][2] However, other polar aprotic solvents can also be considered. In some cases, polar protic solvents like methanol have been used, particularly for additions with NH-heterocycle nucleophiles at room temperature.[3]
Q4: Can I run this reaction without a solvent?
While solvent-free conditions are an attractive green chemistry approach for some aza-Michael additions, for reactions involving azetidine substrates, the use of a solvent like acetonitrile is generally recommended to ensure good solubility of reactants and catalyst, and to maintain better control over the reaction conditions.[1]
Q5: How does the nucleophilicity of the amine affect the reaction?
The nucleophilicity of the amine partner significantly influences the reaction time. Generally, more nucleophilic aliphatic amines will react faster than less nucleophilic aromatic heterocycles. For weaker nucleophiles, longer reaction times or gentle heating may be necessary to achieve good conversion.[1]
Troubleshooting Guide
This section provides a detailed breakdown of common experimental issues, their potential causes, and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Insufficient Catalyst Activity: The DBU may be old or degraded.
-
Poor Nucleophilicity of the Amine: The chosen amine may not be reactive enough under the current conditions.
-
Steric Hindrance: Either the Michael acceptor or the nucleophile may be sterically hindered, slowing down the reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Retro-Aza-Michael Reaction: The equilibrium may favor the starting materials, leading to the reversal of the desired addition. This can be a significant issue, and its likelihood depends on the stability of the product adduct versus the reactants.[4]
Solutions:
-
Verify Catalyst Quality: Use freshly opened or properly stored DBU.
-
Increase Catalyst Loading: A sub-stoichiometric amount of DBU (e.g., 0.5 eq) is often sufficient, but for sluggish reactions, increasing the loading to 1.0 eq might be beneficial.[5]
-
Enhance Nucleophilicity (if possible): While not always feasible, consider if a more nucleophilic analogue of your amine could be used.
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 65 °C in acetonitrile) and monitor the progress carefully.[2]
-
Increase Reaction Time: For less reactive nucleophiles, extending the reaction time (e.g., to 16 hours) can lead to higher conversion.[2]
-
Consider a Different Solvent: While acetonitrile is standard, for some nucleophiles, other polar solvents might improve solubility and reaction rates.
-
Address Retro-Aza-Michael: To disfavor the reverse reaction, consider trapping the product as it forms if a suitable derivative can be made. In some cases, simply allowing the reaction to reach equilibrium at a controlled temperature is the best approach. The use of TMSCl to trap the intermediate enolate has been suggested in other Michael additions to prevent the reverse reaction.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Causes:
-
Ring-Opening of Azetidine: The strained four-membered ring of azetidine can be susceptible to opening under certain conditions, although this is less common with N-Boc protected systems under basic conditions.[6][7] Cationic conditions, which can be inadvertently generated by acidic impurities, are known to promote the ring-opening polymerization of azetidines.[8][9]
-
Polymerization: The Michael acceptor itself can polymerize, especially if the reaction conditions are too harsh. The N-Boc protecting group on the azetidine is crucial for preventing polymerization involving the azetidine nitrogen.[1]
-
Ester Cleavage: The use of strong, nucleophilic bases can lead to saponification of the methyl ester group on the Michael acceptor.[2]
-
Formation of Regioisomers: With certain nucleophiles, such as indazole or 1,2,3-benzotriazole, addition can occur at different nitrogen atoms, leading to a mixture of regioisomers.[2][10]
Solutions:
-
Ensure N-Boc Protection: Always use an N-protected azetidine starting material, typically N-Boc, to prevent side reactions at the azetidine nitrogen.[1]
-
Use a Non-Nucleophilic Base: Stick with DBU as the catalyst to avoid ester cleavage.[2]
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions and polymerization.
-
Optimize for Regioselectivity: For nucleophiles prone to forming regioisomers, a careful optimization of the base and solvent system may be required. For example, with 1,2,3-benzotriazole, using K₂CO₃ as the base has been shown to produce a mixture of regioisomers.[2] Literature precedents for similar nucleophiles can provide guidance on achieving the desired regioselectivity.
-
Maintain Anhydrous Conditions: Water can lead to undesired hydrolysis reactions. Ensure all glassware is dry and use anhydrous solvents.
Experimental Protocols & Data
General Protocol for Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This protocol is adapted from the work of Gudelis et al. and serves as a general starting point.[2][10]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.)
-
N-nucleophile (e.g., pyrazole, piperidine) (1.1 - 1.2 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 - 1.0 eq.)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate in anhydrous acetonitrile (e.g., 0.2 M), add the desired N-nucleophile.
-
Add DBU to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 65 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Optimized Reaction Conditions
| Entry | Nucleophile | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Azetidine | DBU (1.0) | CH₃CN | 65 | 4 | 64 | [2] |
| 2 | Piperidine | DBU (1.0) | CH₃CN | 65 | 4 | 75 | [10] |
| 3 | Pyrazole | DBU (1.0) | CH₃CN | 65 | 16 | 83 | [10] |
| 4 | Indazole | DBU (1.0) | CH₃CN | 65 | 16 | 69 | [2] |
| 5 | Imidazole | DBU (1.0) | CH₃CN | 65 | 16 | 53 | [2] |
| 6 | Pyrazole | - | Methanol | RT | 12 | 85 | [3] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the DBU-catalyzed aza-Michael addition.
Experimental Workflow
Caption: Step-by-step experimental workflow for the aza-Michael addition.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Aza-Michael Addition-Fragmentation Ring-Opening Polymerization. (2025). PubMed. Available at: [Link]
-
The Polymerization of Azetidines and Azetidine Derivatives. (2025). ResearchGate. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Available at: [Link]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition. (2025). ResearchGate. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers. Available at: [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). Princeton University. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. raco.cat [raco.cat]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges associated with Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and its derivatives. As researchers, scientists, and drug development professionals, you are likely aware that a significant portion of new chemical entities exhibit poor aqueous solubility, a major hurdle in drug discovery and development.[1][2][3] This guide is designed to provide you with practical, evidence-based strategies and in-depth troubleshooting advice to effectively tackle these issues in your laboratory.
The unique structural features of azetidine derivatives, while offering advantages in medicinal chemistry such as enhanced metabolic stability and receptor selectivity, can also contribute to solubility challenges.[4] This resource will equip you with the knowledge to anticipate, diagnose, and resolve solubility-related problems, ensuring the smooth progression of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of my aqueous buffer during my biological assay. What is the likely cause and what are my immediate options?
A1: Precipitation in aqueous buffers is a classic sign of a compound exceeding its thermodynamic solubility limit. The ester and benzyl groups in your molecule contribute to its lipophilicity, reducing its affinity for water.
Immediate Troubleshooting Steps:
-
Lower the Concentration: The most straightforward approach is to reduce the compound's concentration in your assay to a level below its solubility limit.
-
Introduce a Co-solvent: Adding a small percentage (typically <5% v/v) of a water-miscible organic solvent can significantly increase solubility.[5][6] Common choices include DMSO, ethanol, or polyethylene glycol (PEG).[7] Be mindful that high concentrations of co-solvents can sometimes interfere with biological assays.
-
pH Adjustment: While esters are generally neutral, the overall molecule might have other ionizable groups, or hydrolysis could occur under certain pH conditions, affecting solubility.[8] Experimenting with a pH range, if your assay permits, could be beneficial. For instance, the solubility of weak acids can be improved by increasing the pH, while weak bases become more soluble at lower pH.[9]
Q2: I'm struggling to prepare a stock solution of my azetidine derivative at a high enough concentration for my screening campaign. Which organic solvents should I try first?
A2: For creating high-concentration stock solutions, you'll need to move beyond aqueous systems. A systematic approach to solvent screening is recommended.
Recommended Solvent Screening Protocol:
-
Start with Common Solvents: Begin with solvents that have a good track record for dissolving a wide range of organic molecules:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Ethanol
-
-
Consider Solubility Parameters: If initial attempts fail, consider the Hansen Solubility Parameters (HSP) of your compound and potential solvents. While determining the exact HSP of a novel compound can be complex, understanding the general principle of "like dissolves like" is a valuable guide.
-
Gentle Heating: Applying gentle heat can sometimes help dissolve your compound. However, be cautious of potential degradation, especially with thermally labile molecules. Always perform a stability check (e.g., by HPLC or LC-MS) after heating.
Q3: Can modifying the chemical structure of my lead compound improve its solubility without compromising its activity?
A3: Yes, this is a common and often highly effective strategy in medicinal chemistry known as the prodrug approach .[10][11] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[10]
Prodrug Strategies for Solubility Enhancement:
-
Introduction of Ionizable Groups: Attaching a group that can be ionized at physiological pH, such as a phosphate or an amino acid, can dramatically increase aqueous solubility.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to your molecule can improve both aqueous and lipid solubility.[12][13]
-
Hydrophilic Spacers: Incorporating short, hydrophilic linkers can disrupt crystal packing and improve interactions with water.
It is crucial to design the prodrug in such a way that the solubilizing moiety is cleaved efficiently in vivo to release the active parent drug.
Troubleshooting Guide: Common Experimental Issues
This section provides a more in-depth, scenario-based approach to resolving common solubility problems.
Scenario 1: Compound Crashes Out During Reaction Work-up
-
Problem: Your synthesized azetidine derivative is soluble in the reaction solvent but precipitates upon addition of an anti-solvent (e.g., water or heptane) during the extraction or purification process.
-
Causality: The rapid change in solvent polarity drastically reduces the solubility of your compound, leading to uncontrolled precipitation. This can trap impurities and lead to a difficult-to-handle solid.
-
Solutions:
-
Slower Addition of Anti-solvent: Add the anti-solvent dropwise with vigorous stirring to allow for more controlled precipitation and potentially larger, more easily filterable crystals.
-
Solvent Exchange: Instead of direct precipitation, consider a solvent exchange. This can be achieved by carefully distilling off the reaction solvent while simultaneously adding a solvent in which the product is soluble but the impurities are not.
-
Temperature Control: Cooling the solution can sometimes improve the crystallinity of the precipitate. Experiment with different cooling rates.
-
Scenario 2: Low and Inconsistent Bioavailability in Animal Studies
-
Problem: Despite showing good in vitro activity, your compound exhibits poor and variable absorption when administered orally to animal models.
-
Causality: Poor aqueous solubility in the gastrointestinal tract is a primary reason for low oral bioavailability for many drug candidates.[1][14] The dissolution of the solid drug is often the rate-limiting step for absorption.
-
Solutions:
-
Particle Size Reduction (Micronization): Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing your compound in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[15] Spray drying is a common technique for preparing ASDs.[15]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in a lipid-based delivery system can improve absorption by utilizing the body's natural lipid absorption pathways.
-
Scenario 3: Unexplained Variability in Experimental Results
-
Problem: You observe inconsistent results in your assays, even when using the same batch of the compound.
-
Causality: This could be due to polymorphism , the ability of a compound to exist in multiple crystalline forms.[16] Different polymorphs can have different solubilities and dissolution rates, leading to variability in the concentration of the dissolved compound.[16][17][18]
-
Solutions:
-
Polymorph Screening: It is essential to characterize the solid-state properties of your compound. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify different polymorphic forms.
-
Controlled Crystallization: Develop a robust crystallization protocol to ensure you are consistently producing the same polymorphic form for your experiments. A more stable polymorph will generally have lower solubility.[19]
-
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening for Aqueous Solubility Enhancement
This protocol outlines a method for systematically evaluating the effectiveness of different co-solvents.
Materials:
-
This compound derivative
-
Deionized water
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG 400
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
To each solution, add an excess amount of your compound.
-
Seal the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for any undissolved solid.
-
Filter the suspensions to remove the undissolved solid.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility of your compound as a function of the co-solvent concentration.
Data Presentation:
| Co-solvent | Concentration (v/v) | Solubility (µg/mL) |
| None (Water) | 0% | [Insert experimental value] |
| DMSO | 1% | [Insert experimental value] |
| DMSO | 5% | [Insert experimental value] |
| Ethanol | 1% | [Insert experimental value] |
| Ethanol | 5% | [Insert experimental value] |
| PG | 1% | [Insert experimental value] |
| PG | 5% | [Insert experimental value] |
| PEG 400 | 1% | [Insert experimental value] |
| PEG 400 | 5% | [Insert experimental value] |
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a small-scale laboratory method for preparing an ASD to evaluate its potential for solubility enhancement.
Materials:
-
Your azetidine derivative
-
A suitable polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A common solvent in which both the compound and the polymer are soluble (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve your compound and the polymer in the common solvent in the round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film should be a clear, glassy material.
-
Further dry the solid in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
The resulting solid is your ASD. Characterize it using XRPD to confirm its amorphous nature (absence of sharp peaks).
-
Evaluate the dissolution rate of the ASD compared to the crystalline form of your compound in a relevant aqueous buffer.
Visualizations
Caption: A decision-making workflow for troubleshooting poor solubility.
References
- IJCRT.org. (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
- Babu, P. S., et al. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
- Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
- (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Ruan, G., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- S. S. H. Shah, et al. (2024, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Cosolvent. Wikipedia.
- (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- S. M. D. C. P. D. A. G. G. F. B. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central.
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- Cosolvent – Knowledge and References. Taylor & Francis.
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- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
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- Carboxylic acid - Properties, Structure, Reactions. Britannica.
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Technical Support Center: Enhancing the Metabolic Stability of the Azetidine Ring
A Senior Application Scientist's Guide for Drug Development Professionals
Welcome to the technical support center dedicated to the strategic enhancement of azetidine ring stability in drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized by medicinal chemists to impart desirable physicochemical properties such as improved solubility, reduced lipophilicity, and three-dimensionality.[1][2][3] However, the inherent ring strain that makes this motif synthetically versatile also presents a significant challenge: metabolic instability.[4][5][6]
This guide is structured to provide you with actionable insights, moving from foundational concepts to hands-on troubleshooting and strategic design. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about azetidine metabolism.
Q1: What makes the azetidine ring susceptible to metabolism?
A: The primary driver is its ring strain, estimated at approximately 25.4 kcal/mol.[6] While this is less than the highly reactive aziridine ring, it is substantially more than an unstrained pyrrolidine ring.[6] This strain makes the C-N bonds more susceptible to cleavage by metabolic enzymes. Furthermore, the nitrogen atom can act as a site for oxidation or conjugation, and adjacent carbons are often targets for Cytochrome P450 (CYP) enzymes.
Q2: What are the most common metabolic pathways for azetidine-containing compounds?
A: The two predominant pathways are:
-
CYP-Mediated Oxidation: This is the most frequent route. Oxidation often occurs at the carbon atom alpha to the nitrogen, leading to ring-opening or hydroxylation. If the nitrogen is substituted with an alkyl group, N-dealkylation is also a common pathway.
-
Ring-Opening via Nucleophilic Attack: The strained ring can be opened by endogenous nucleophiles. A notable example is the reaction with glutathione (GSH), which can be catalyzed by glutathione S-transferases (GSTs) and may not require prior CYP activation.[4][7]
Q3: How does substitution on the azetidine ring affect its stability?
A: Substitution is the most powerful tool for modulating stability. Introducing substituents can:
-
Sterically hinder the approach of metabolic enzymes to "soft spots" on the ring.[8]
-
Alter electronic properties. Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, potentially reducing its interaction with the active sites of certain CYP enzymes.[9]
-
Block sites of metabolism. Placing a metabolically robust group, like a fluorine atom or a methyl group, at a position prone to oxidation can effectively shut down that metabolic pathway.[9]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: My azetidine-containing compound shows rapid clearance in human liver microsomes (HLM). How do I identify the metabolic "soft spot"?
This is a classic and critical challenge. A high clearance rate in HLM indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily CYPs. The goal is to pinpoint the exact site of metabolic attack.
Troubleshooting Workflow: Identifying the Metabolic Hotspot
Caption: A decision tree for troubleshooting high metabolic clearance.
Step-by-Step Guide:
-
Confirm Metabolic vs. Chemical Instability: Before proceeding, it's crucial to distinguish between enzyme-driven metabolism and simple chemical degradation. Run your stability assay again, but include a control incubation without the NADPH cofactor. [10] CYPs require NADPH to function. If your compound is stable in the absence of NADPH, the clearance is metabolic. If it still degrades, you have a chemical stability issue that needs to be addressed separately.[4]
-
Perform a Metabolite Identification (MetID) Study: This is the core of the investigation. Incubate your compound with HLM (at a higher concentration, e.g., 10 µM) and analyze the samples using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Look for key mass shifts:
-
+16 Da: Indicates hydroxylation (oxidation), a very common CYP-mediated reaction.
-
- (mass of N-substituent) + 1 Da: Suggests N-dealkylation.
-
+18 Da: Can indicate hydration or ring-opening.
-
+ (mass of Glutathione) Da: Indicates the formation of a glutathione adduct, a sign of reactive metabolite formation or direct GST-mediated ring opening.[7]
-
-
-
Use Recombinant CYP Isoforms: If the MetID in pooled HLM is ambiguous, incubate your compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). This will identify which specific CYP is responsible for the metabolism, providing clues about the types of reactions to expect and informing future assays.
Issue 2: My MetID study shows multiple metabolites. How do I know which one to block?
This is a common scenario where a compound has several "soft spots."
Step-by-Step Guide:
-
Quantify the Metabolites: An initial MetID study is often qualitative. To make a strategic decision, you need to know the relative abundance of each metabolite. Use the peak area from the LC-MS analysis to estimate the percentage of metabolism occurring at each site. Focus your efforts on blocking the pathway that forms the major metabolite(s).
-
Consider Metabolic Switching: Be aware that blocking the primary metabolic route can sometimes "switch" metabolism to a secondary, previously minor, pathway.[11] After designing a new analogue, it is essential to re-run the MetID study to confirm that you have successfully blocked the intended pathway without opening up a new, equally problematic one.
-
Synthesize the Expected Metabolite: If feasible, synthesize the suspected major metabolite. This provides an authentic standard to confirm its identity in your MetID study and allows you to test its biological activity and toxicity. Sometimes, a metabolite retains the desired activity and has a better overall profile.[9]
Part 3: Strategic Guide to Enhancing Azetidine Stability
Once you have identified the metabolic liability, the next step is rational chemical modification.
Key Strategies and Their Rationale
Caption: Key strategies for improving the metabolic stability of azetidines.
-
Blocking the Site of Metabolism: This is the most direct approach.
-
Rationale: If oxidation occurs at a specific C-H bond, replacing that hydrogen with a group that is resistant to oxidation will block the reaction.
-
Tactics:
-
Fluorination: The C-F bond is extremely strong and not susceptible to CYP-mediated oxidation.
-
Methylation: Adding a methyl group can sterically shield the site and block the position from hydroxylation.[9]
-
-
-
Deuteration (The Kinetic Isotope Effect):
-
Rationale: The C-D bond is stronger than the C-H bond. Since CYP-mediated oxidation often involves the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at the metabolic soft spot can significantly slow down the rate of metabolism.[12] This is a subtle modification that is unlikely to alter the compound's pharmacology.
-
Example: A tyrosine kinase inhibitor with a phenylamino substituent showed low metabolic stability. Replacing the phenyl group with a penta-deuterophenyl group (IQS016-d5) resulted in a much more stable compound in rat liver microsomes.[12]
-
-
Steric Hindrance:
-
Rationale: Introducing a bulky group near the site of metabolism can physically prevent the compound from fitting into the enzyme's active site.
-
Tactic: Introducing a tert-butyl group on the azetidine nitrogen can effectively prevent N-dealkylation.[9]
-
-
Electronic Modulation:
-
Rationale: The interaction of a compound with a metabolizing enzyme is not just based on shape but also on electronics. Modifying the electronic nature of the azetidine ring or its substituents can disfavor this interaction.
-
Tactic: Introducing an electron-withdrawing group (e.g., a cyano or trifluoromethyl group) can lower the pKa of the azetidine nitrogen.[4][13] This can reduce the likelihood of it being protonated and interacting with the catalytic machinery of certain CYPs.
-
Data Presentation: Impact of Substitution on Metabolic Stability
The following table provides a conceptual example of how to present data when evaluating strategies to improve metabolic stability.
| Compound ID | Modification | t½ in HLM (min) | In Vitro Intrinsic Clearance (µL/min/mg) |
| AZ-Parent | Unsubstituted Azetidine | 8 | 86.6 |
| AZ-F | Fluorine at C3 | 45 | 15.4 |
| AZ-d2 | Deuterium at C3 | 25 | 27.7 |
| AZ-Me | Methyl at C3 | > 60 | < 11.5 |
| AZ-tBu | N-tert-butyl | > 60 | < 11.5 |
This is illustrative data. Actual results will vary based on the specific molecular scaffold.
Part 4: Key Experimental Protocols
A self-validating system is crucial for trustworthy results. These protocols include key controls to ensure your assay is performing as expected.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or NADPH stock solution)
-
Positive Control Compounds: Verapamil (high turnover), Warfarin (low turnover)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
Methodology:
-
Preparation:
-
Thaw HLM at 37°C and keep on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[10]
-
Prepare the test compound and control compounds by diluting the 10 mM stock to an intermediate concentration. The final incubation concentration should be 1 µM.[14] The final DMSO concentration must be low (<0.5%) to avoid enzyme inhibition.
-
-
Incubation (Time Points: 0, 5, 15, 30, 45, 60 minutes):
-
Add the diluted HLM solution to the wells of a 96-well plate.
-
Add the test compound/control compound to the wells and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding the NADPH solution. The T=0 sample is taken immediately by adding an aliquot of the reaction mixture to a quench plate containing cold ACN with IS.
-
Incubate the plate at 37°C with shaking.
-
At each subsequent time point (5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to the quench plate.
-
Crucial Controls:
-
Minus-NADPH Control: For the final time point, run a parallel incubation without NADPH to check for chemical instability.
-
Positive Controls: Run Verapamil and Warfarin in parallel to validate the assay performance.
-
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the quench plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the appropriate equations.
-
References
-
St. Jean, D. J., Jr, Fotsch, C., etc. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]
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Parr, B. T., etc. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. Available from: [Link]
-
Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
NEDMDG. (2012). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
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Davis, O. A., etc. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
-
Obach, R. S., etc. (2022). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available from: [Link]
-
Mehra, V., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available from: [Link]
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Zhang, S., etc. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Ramírez-Macías, I., etc. (2023). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules. Available from: [Link]
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Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]
-
Singh, H., etc. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
-
Kaur, H., & Kumar, R. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry. Available from: [Link]
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Cyprotex. Microsomal Stability. Available from: [Link]
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ResearchGate. (2023). Structures of some azetidine-based drugs. Available from: [Link]
-
Winter, M., etc. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]
-
Coelho, P. S., etc. (2013). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. Journal of the American Chemical Society. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
ResearchGate. (2016). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available from: [Link]
-
ResearchGate. (2022). Examples of an azetidine-based bioisoster for a piperidine ring. Available from: [Link]
-
National Center for Biotechnology Information. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
ACS Publications. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available from: [Link]
-
ScienceDirect. (1995). Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available from: [Link]
-
Nature. (2002). Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
PubMed. (2006). Effects of cytochrome p450 inhibition by cimetidine on the warm hepatic ischemia-reperfusion injury in rats. Available from: [Link]
-
ResearchGate. (2004). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Available from: [Link]
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Technical Support Center: Strategies to Prevent Oxidation of 3-Substituted Azetidines
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-substituted azetidines. Azetidines are valuable four-membered nitrogen-containing heterocycles increasingly used in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties.[1] However, their inherent ring strain and the nucleophilic nature of the nitrogen atom make them susceptible to degradation, particularly through oxidation.[2][3]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you understand, prevent, and troubleshoot oxidation-related issues in your experiments.
Section 1: Frequently Asked Questions - Understanding Azetidine Oxidation
Q1: What makes 3-substituted azetidines susceptible to oxidation?
A1: The reactivity of the azetidine ring is largely governed by two key factors:
-
Ring Strain: The four-membered ring is significantly strained (approximately 25.4 kcal/mol), which makes it more prone to reactions that relieve this strain, such as ring-opening.[3] While more stable than their three-membered aziridine counterparts, this inherent strain is a driving force for reactivity.[2]
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a prime target for electrophilic attack, including oxidation. This process, known as N-oxidation, is a common degradation pathway.
The combination of these factors means that under non-inert conditions (i.e., in the presence of atmospheric oxygen), or with certain reagents, the azetidine ring can be compromised.
Q2: What are the common products of azetidine oxidation?
A2: The primary and most common oxidation product is the corresponding azetidine N-oxide .[4] The formation of this N-oxide can sometimes be stable, but it can also be a reactive intermediate that leads to further degradation. Depending on the substituents and reaction conditions, the N-oxide can undergo rearrangements or facilitate ring-opening reactions.[5] In some cases, oxidation can lead to complex ring-expansion or cleavage, resulting in byproducts like piperidin-4-ones or highly substituted acyclic amines.[5]
Q3: How can I detect if my azetidine sample has oxidized?
A3: Detecting oxidation or degradation requires a combination of simple observation and analytical techniques:
-
Visual Inspection: A pure azetidine compound is typically a colorless to pale-yellow liquid or solid. A significant color change to dark yellow or brown can be a sign of degradation.[6] For volatile azetidines, pressure buildup in a sealed container could indicate decomposition that generates gases.[6]
-
¹H NMR Spectroscopy: This is a rapid and effective method. Compare the spectrum of your sample to a reference spectrum. The appearance of new, uncharacteristic peaks, particularly downfield shifts for protons adjacent to the nitrogen, can indicate N-oxide formation or other degradation products. Using an internal standard can help quantify the extent of impurity.[6]
-
Mass Spectrometry (LC-MS/GC-MS): This is a highly sensitive technique. Look for a mass peak corresponding to your starting material +16 amu (M+16), which is indicative of the formation of an N-oxide. This method is also excellent for identifying other low-level impurities or ring-opened byproducts.
Section 2: Troubleshooting Guide & Proactive Prevention
This section addresses issues that may arise during storage or active experimentation and provides robust strategies for prevention.
Q4: My azetidine sample has changed color upon storage. What went wrong and is it still usable?
A4: A color change strongly suggests decomposition, likely from slow oxidation due to improper storage. Azetidines are often sensitive to both air and moisture.[7] It is strongly recommended not to use the compound if visual degradation is apparent, as the impurities can interfere with your reaction and pose safety risks.[6] The material should be disposed of according to your institution's hazardous waste guidelines.
To prevent this, implementing stringent storage protocols is critical.
| Parameter | Recommended Condition | Rationale & Causality |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen, the primary oxidant. Protects against moisture and CO₂, which can also react.[6] |
| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of any potential decomposition reactions.[7] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze degradation, and ensures an airtight seal. Opened containers must be carefully resealed.[7][8] |
| Handling | Minimize exposure to ambient air | Each time the container is opened, the inert atmosphere is compromised. Work quickly and re-purge with inert gas if possible. |
Q5: My reaction is giving low yields and multiple byproducts. Could oxidation of the azetidine be the cause?
A5: Yes, this is a very common scenario. If your reaction is not performed under a strictly inert atmosphere, the azetidine can be oxidized by dissolved oxygen in your solvents or ambient air. This is especially true for reactions that are heated or run for extended periods.
Troubleshooting Steps:
-
Analyze the Byproducts: Use LC-MS to check for masses corresponding to the N-oxide (M+16) or potential ring-opened products.
-
Run a Control Reaction: Set up the reaction under identical conditions but with a rigorously applied inert atmosphere (see Protocol 2). If the yield improves and byproducts are minimized, oxidation was the likely culprit.
-
Deoxygenate Solvents: Ensure your reaction solvents are properly deoxygenated before use. The "freeze-pump-thaw" method is highly effective, or you can sparge the solvent with argon or nitrogen for 30-60 minutes.
Q6: I need to use a Lewis acid in my next step, but I know it can cause ring-opening. How can I mitigate this?
A6: This is a classic challenge. Lewis acids activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen, which can lead to undesired ring-opening.[3]
Strategies to Mitigate Ring-Opening:
-
Choice of Lewis Acid: Use milder or bulkier Lewis acids that may coordinate less strongly or be sterically hindered from promoting cleavage.
-
Low Temperature: Perform the reaction at the lowest possible temperature at which the desired transformation still occurs. This will disfavor the higher activation energy pathway of ring-opening.
-
Protecting Groups: The choice of N-substituent is critical. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring by reducing the nitrogen's basicity and its affinity for the Lewis acid. However, some protecting groups can also participate in decomposition.[9] Careful selection based on literature precedent for your specific system is key.
-
Slow Addition: Add the Lewis acid slowly to the reaction mixture at a low temperature to avoid localized high concentrations.
Section 3: Key Experimental Protocols
Adhering to strict experimental protocols is the most effective way to ensure the integrity of your 3-substituted azetidine compounds.
Protocol 1: Standard Procedure for Handling and Weighing Air-Sensitive Azetidines
This protocol minimizes exposure to the atmosphere during routine handling.
-
Preparation: Allow the refrigerated azetidine container to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.
-
Inert Gas Blanket: Prepare a balloon filled with nitrogen or argon.[10]
-
Weighing: Briefly remove the cap and immediately insert a needle attached to the inert gas balloon to create a positive pressure of inert gas over the compound. Quickly remove the desired amount of material with a clean syringe (for liquids) or spatula (for solids).
-
Resealing: Remove the needle and immediately and tightly reseal the container. If the cap has a septum, you can withdraw liquids via syringe without removing the cap.
-
Purging (Optional but Recommended): Before resealing, you can gently flush the headspace of the container with inert gas to displace any air that entered.
Protocol 2: Setting Up a Reaction Under an Inert (Nitrogen/Argon) Atmosphere
This procedure, often called a "Schlenk line technique," is essential for preventing in-experiment oxidation.[11]
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, etc.) and dry it thoroughly in an oven ( >100 °C) for several hours or by flame-drying under vacuum.[12]
-
Assembly & Purging: While still hot, assemble the glassware and clamp it in place. Immediately place a rubber septum over any open joints.[10] Insert a needle connected to an inert gas line (e.g., a nitrogen balloon or Schlenk line) and a second, open "exit" needle.[12][13]
-
Flushing: Allow the inert gas to flow through the apparatus for 5-10 minutes. This "flushing" displaces the denser air inside the flask with the inert gas.[13] Remove the exit needle. A slight positive pressure of inert gas should be maintained, which can be visualized with an oil bubbler.
-
Reagent Addition:
-
Liquids: Add deoxygenated solvents and liquid reagents via a dry, gas-tight syringe through the rubber septum.
-
Solids: If adding a solid at the start, it can be added to the flask before step 2. If adding later, it should be done quickly under a positive flow of inert gas (a "nitrogen blanket").
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and purification process.
Section 4: Visual Summaries
Diagram 1: Primary Oxidation Pathways for 3-Substituted Azetidines
Caption: Common oxidation pathways of 3-substituted azetidines.
Diagram 2: Workflow for Inert Atmosphere Reaction Setup
Caption: Step-by-step workflow for setting up an oxygen-free reaction.
References
- Azetidine - Safety D
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry.
- Simple azetidine N-oxides: synthesis, structure and reactivity. RSC Publishing.
- Safety D
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society.
- Azetidine. Apollo Scientific.
- Stability and proper storage conditions for aziridine compounds. (2025). Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
- Azetidine 98 503-29-7. Sigma-Aldrich.
- Examples of an azetidine-based bioisoster for a piperidine ring.
- Inert
- Inert
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews.
- Inert
- How to prevent the ring-opening of azetidines during subsequent reactions. (2025). Benchchem.
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- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Off-Target Effects of Azetidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize off-target effects. The unique structural properties of the azetidine ring, such as its high ring strain and sp3-rich character, can offer advantages in metabolic stability and solubility but also present challenges in achieving target selectivity.[1][2]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your research, offering potential causes and actionable solutions.
Issue 1: My azetidine-based inhibitor shows significant toxicity in cell-based assays, even at concentrations where the intended target is not fully inhibited.
-
Potential Cause 1: Broad Kinase Inhibitory Profile. Many small molecule inhibitors, including those with an azetidine scaffold, can interact with the highly conserved ATP-binding pocket of multiple kinases, leading to off-target inhibition and subsequent cytotoxicity.[3][4]
-
Solution 1: Comprehensive Kinase Profiling.
-
Step 1: In Vitro Kinase Panel Screening. Submit your compound to a commercial service for screening against a broad panel of kinases (e.g., 100-400 kinases).[5] This will provide an initial "hit list" of potential off-target kinases.
-
Step 2: Dose-Response Analysis. For any kinases inhibited by more than 70% in the initial screen, perform a 10-point dose-response curve to determine the IC50 values.[5] This quantitative data is crucial for understanding the potency of your inhibitor against off-targets.
-
Step 3: Data Visualization. Use tools like kinome trees to visually represent the selectivity profile of your inhibitor.[5] This allows for a quick and intuitive assessment of its specificity.
-
-
Potential Cause 2: Off-Target Binding to Non-Kinase Proteins. The observed toxicity may not be kinase-mediated. The inhibitor could be interacting with other critical cellular proteins.
-
Solution 2: Cellular Thermal Shift Assay (CETSA).
-
CETSA is a powerful method to assess target engagement in a cellular context.[6][7][8][9] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][10]
-
By coupling CETSA with mass spectrometry (thermal proteome profiling), you can identify a broad range of proteins that interact with your compound in intact cells, revealing potential non-kinase off-targets.[9]
-
-
Potential Cause 3: Irreversible Covalent Binding. Some azetidine-based inhibitors may form covalent bonds with their targets or off-targets, leading to prolonged inhibition and potential toxicity.[11]
-
Solution 3: Washout Experiments and Mass Spectrometry.
-
Washout Assay: Treat cells with your inhibitor, then wash it out and monitor the recovery of target activity over time. A slow or non-existent recovery suggests covalent binding.
-
Mass Spectrometry: Analyze the inhibitor-treated protein by mass spectrometry to identify any covalent modifications.
-
Issue 2: The observed cellular phenotype does not align with the known function of the intended target.
-
Potential Cause: The phenotype is driven by an off-target effect.
-
Solution 1: Use a Structurally Unrelated Inhibitor.
-
Solution 2: Genetic Knockdown/Knockout.
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the resulting phenotype mimics that of your inhibitor, it provides strong evidence for on-target activity.
-
-
Solution 3: Rescue Experiment.
-
In cells treated with your inhibitor, overexpress a version of the target protein that is resistant to inhibition (e.g., through a gatekeeper mutation). If this rescues the phenotype, it confirms that the effect is on-target.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and optimization of azetidine-based inhibitors.
Q1: What medicinal chemistry strategies can I employ to improve the selectivity of my azetidine-based inhibitor?
-
A1: Structure-Activity Relationship (SAR) Studies and Structure-Based Drug Design (SBDD).
-
Systematic modifications to the azetidine scaffold and its substituents can help to identify key structural features that contribute to both on-target potency and off-target interactions.[13][14][15]
-
Leverage crystal structures of your target and key off-targets to guide the design of more selective compounds.[3] Introduce chemical groups that exploit unique features of the on-target active site while creating steric clashes in the active sites of off-target proteins.[16]
-
-
A2: Target Inactive Kinase Conformations.
-
A3: Exploit Subtle Active Site Differences.
Q2: How can I computationally predict potential off-targets for my azetidine-based compound?
-
A1: Chemical Similarity and Machine Learning Approaches.
-
A variety of computational tools use 2D and 3D chemical similarity, as well as machine learning algorithms, to predict potential off-targets based on large databases of known compound-target interactions.[17][18][19]
-
These methods can provide a preliminary list of potential off-targets to investigate experimentally.
-
-
A2: Structural Bioinformatics.
-
By comparing the ligand-binding site of your primary target with other proteins in the structural proteome, it's possible to predict potential off-target binding.[20]
-
Q3: What are the best practices for determining the optimal concentration of my inhibitor to use in cell-based assays?
-
A1: Determine the in-cell EC50 or IC50.
-
It is crucial to determine the concentration of your inhibitor that produces a 50% effect (EC50) or 50% inhibition (IC50) in your specific cellular assay.
-
-
A2: Use the Lowest Effective Concentration.
-
To minimize off-target effects, always use the lowest concentration of your inhibitor that effectively engages the primary target and produces the desired biological response.[12]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 1,500 | 40% |
| Off-Target Kinase D | >10,000 | <10% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with your azetidine-based inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot. An increase in the amount of soluble protein at higher temperatures in the inhibitor-treated samples indicates target engagement.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Validating the source of an observed phenotype.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Kinase Profiling Inhibitor Database.
- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science.
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kinase Selectivity Panels. Reaction Biology.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
- Off-Target Effects Analysis.
- KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Oxford Academic.
- KLIFS - the structural kinase d
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. PubMed.
- (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Request PDF.
- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associ
- Azetidines in medicinal chemistry: emerging applic
- Azetidines of pharmacological interest. PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
Technical Support Center: Scaling Up the Synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate for Preclinical Studies
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. As a key intermediate in numerous preclinical candidates, the ability to produce this compound reliably and at scale is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the scale-up process.
I. Overview of the Synthesis
The synthesis of this compound is most efficiently achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This method is generally preferred over the Wittig reaction for large-scale synthesis due to the easier removal of the water-soluble phosphate byproduct compared to the often-problematic triphenylphosphine oxide.[1] The reaction involves the condensation of Benzyl 3-oxoazetidine-1-carboxylate with a phosphonate reagent, typically methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a suitable base.
The overall transformation is depicted below:
Caption: General scheme for the Horner-Wadsworth-Emmons synthesis.
II. Detailed Experimental Protocol (Scalable)
This protocol is adapted from established procedures for similar azetidine syntheses and is optimized for scale-up.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Recommendation |
| Benzyl 3-oxoazetidine-1-carboxylate | 105258-93-3 | 205.21 | >98% | Verified Supplier |
| Methyl 2-(dimethoxyphosphoryl)acetate | 754-07-4 | 182.12 | >98% | Verified Supplier |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 60% | Handled under inert gas |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | >99.9% | Anhydrous, inhibitor-free |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | N/A | Prepared in-house |
| Brine (Saturated NaCl solution, aq.) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Anhydrous |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to ensure good stirring, typically aiming for a final reaction concentration of 0.2-0.5 M.
-
Ylide Formation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: In a separate vessel, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, HPLC, or UPLC.
-
Quenching: Once the reaction is deemed complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C. Caution: Vigorous gas evolution may occur.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The primary byproduct, a water-soluble phosphate, is largely removed during the aqueous work-up.[1] Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). For preclinical batches, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary to achieve the required purity.
III. Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
IV. Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons reaction preferred over the Wittig reaction for this synthesis at scale?
A1: The primary advantage of the HWE reaction in a scale-up context is the nature of its byproduct. The HWE reaction generates a water-soluble dialkyl phosphate, which can be easily removed during the aqueous work-up.[1] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a non-polar and often crystalline solid that can be challenging to separate from the desired product, frequently requiring extensive chromatography.[2] This significantly impacts process efficiency and cost at a larger scale.
Q2: What is the expected E/Z selectivity of this reaction, and how can it be controlled?
A2: The HWE reaction with stabilized phosphonates like methyl 2-(dimethoxyphosphoryl)acetate generally favors the formation of the thermodynamically more stable (E)-alkene.[3] The selectivity can be influenced by several factors. Lower reaction temperatures typically enhance the selectivity. The choice of base and counterion also plays a crucial role. For enhanced (Z)-selectivity, modified conditions such as the Still-Gennari protocol, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations (e.g., KHMDS and 18-crown-6), can be employed.[3][4]
Q3: Are there any concerns regarding the stability of the benzyl carbamate (Cbz) protecting group under the reaction conditions?
A3: The Cbz group is generally stable under the basic conditions of the HWE reaction. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to side reactions. It is crucial to use the recommended stoichiometry of the base and to monitor the reaction to avoid extended reaction times.
Q4: What are the key analytical methods for monitoring the reaction and assessing the purity of the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material. For more quantitative analysis during and after the reaction, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. These techniques are essential for determining the conversion rate, the E/Z ratio of the product, and for identifying and quantifying any impurities. For final product characterization and purity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are standard.
Q5: What are the critical process parameters to control for ensuring batch-to-batch consistency during scale-up?
A5: Key parameters to control include:
-
Reagent Quality: Ensure consistent purity of all starting materials.
-
Temperature Control: Precise temperature management during base addition, ylide formation, and the main reaction is critical for selectivity and minimizing side reactions.
-
Addition Rates: Controlled addition of reagents prevents temperature excursions and ensures homogenous reaction conditions.
-
Stirring Efficiency: Adequate agitation is necessary to maintain a uniform suspension and facilitate mass transfer, especially when using solid bases like sodium hydride.
-
Inert Atmosphere: Maintaining a dry, inert atmosphere is crucial to prevent quenching of the anionic intermediates by moisture or oxygen.
V. References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
-
Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxyden. Chemische Berichte, 92(10), 2499-2505.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
-
Ando, K. (1997). Highly Z-Selective Horner−Wadsworth−Emmons Reaction of Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.
-
Patel, D. J., & Schlessinger, R. H. (1975). A new highly stereoselective synthesis of trisubstituted olefins. The Journal of Organic Chemistry, 40(10), 1507-1509.
-
Thompson, S. K., & Heathcock, C. H. (1992). Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of methyl (dimethoxyphosphinyl)acetate with aldehydes. The Journal of Organic Chemistry, 57(22), 5979-5980.
-
Masamune, S., & Roush, W. R. (1984). Strategic applications of named reactions in organic synthesis. Academic Press.
-
Rathke, M. W., & Nowak, M. (1985). The Horner-Wadsworth-Emmons reaction of α-trimethylsilyl-substituted phosphonates with aldehydes and ketones. The Journal of Organic Chemistry, 50(15), 2624-2626.
-
Seidel, J. L., & Roush, W. R. (2007). Studies on the Horner−Wadsworth−Emmons Reaction of Ethyl 2-(Diethylphosphono)propanoate with Aldehydes. The Journal of Organic Chemistry, 72(25), 9071-9081.
-
Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1075. Available at: [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
AGC Pharma Chemicals. (n.d.). Challenges and solutions in the synthesis of APIs. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control. Retrieved from [Link]
-
Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)-α,β-Unsaturated Esters. Synlett.
-
Nakao, M., et al. (2024). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Synlett.
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1075. Available at: [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
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- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate SAR studies
A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
Azetidine derivatives have garnered significant attention in medicinal chemistry for their ability to impart favorable pharmacokinetic properties to drug candidates.[1] The inherent ring strain of the four-membered ring provides a unique three-dimensional geometry that can enhance binding to biological targets.[2] Numerous FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, highlighting its importance in modern drug design.[1] The diverse pharmacological activities of azetidine-containing compounds range from anticancer and antibacterial to central nervous system modulation, underscoring the versatility of this scaffold.[3]
Synthesis of the Core Scaffold
The synthesis of the title compound, this compound, can be achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters. A plausible synthetic route, adapted from the synthesis of the analogous tert-butyl protected compound, is detailed below.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in dry THF dropwise.
-
Let the reaction stir at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Caption: Synthetic pathway for this compound.
Comparative SAR Analysis of Related Azetidine Analogs
To understand the potential biological activities and SAR of this compound, we will examine data from structurally related 3-substituted azetidine derivatives.
Analogs Targeting Nicotinic Acetylcholine Receptors (nAChRs)
A series of 3-substituted azetidine analogs of the potent analgesic ABT-594 have been investigated for their affinity to nAChRs.[5] These studies provide valuable insights into how substitutions on the azetidine ring can influence receptor binding and in vivo activity.
| Compound ID | R1 | R2 | [³H]Cytisine Binding Ki (nM) | Mouse Hot Plate ED₅₀ (mg/kg) |
| ABT-594 | H | H | 0.036 | 0.01 |
| Analog 1 | CH₃ | H | 0.12 | > 10 |
| Analog 2 | CH₃ | CH₃ | 1.5 | > 10 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 1998, 8(19), 2797-802.[5]
The data clearly indicates that even small alkyl substitutions on the 3-position of the azetidine ring dramatically reduce both binding affinity and analgesic potency.[5] This suggests that the unsubstituted 3-position is crucial for optimal interaction with the nAChR. For our title compound, the exocyclic double bond and the methoxycarbonyl group at the 3-position would represent a significant steric and electronic departure from the parent structures, making high affinity for this nAChR subtype less likely.
Caption: SAR for azetidine analogs at nAChRs.
Analogs as Triple Reuptake Inhibitors (TRIs)
Azetidine-based compounds have also been explored as inhibitors of monoamine transporters (SERT, NET, and DAT), which are important targets for the treatment of depression.[6] SAR studies on 3-aminoazetidine derivatives reveal the impact of substitutions on inhibitory activity.
| Compound ID | R Group | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| Analog 3 | 3,4-dichlorophenyl | 1.2 | 5.6 | 15 |
| Analog 4 | 4-chlorophenyl | 3.5 | 18 | 45 |
| Analog 5 | Phenyl | 22 | 89 | 150 |
Data adapted from publicly available information on 3-aminoazetidine analogs as TRIs.[6]
These data demonstrate that electron-withdrawing groups on the phenyl ring enhance the inhibitory potency at all three transporters. While the core structure of our title compound is different, this highlights the sensitivity of biological activity to electronic modifications of substituents on the azetidine scaffold.
Potential Activity at GABA Receptors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[7] Given the structural similarity of the azetidine core to GABA and its constrained analogs, it is plausible that this compound could interact with GABA receptors. The development of subtype-selective GABAA receptor modulators is a key area of research for treating neurological and psychiatric disorders.[7]
Experimental Protocols for Biological Evaluation
To assess the biological activity of the title compound and its future analogs, the following standardized protocols are recommended.
GABAA Receptor Subtype Binding Assay
This protocol is used to determine the binding affinity of a test compound for different GABAA receptor subtypes.[8]
Materials:
-
Recombinant rat GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) expressed in a suitable cell line (e.g., HEK293).
-
Radioligand, such as [³H]muscimol or [³H]flunitrazepam.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., diazepam for the benzodiazepine site, GABA for the agonist site).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the desired GABAA receptor subtype.
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or control.
-
Incubate at a specified temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.
Caption: Workflow for GABAA receptor binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the modulation of GABA-induced currents by a test compound, providing information on its efficacy (agonist, antagonist, or modulator).[9]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABAA receptor subunits.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
GABA solution.
-
Test compound solution.
Procedure:
-
Inject the cRNA for the GABAA receptor subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a known concentration of GABA to elicit a current response.
-
Co-apply the test compound with GABA and measure the change in the current response.
-
Analyze the data to determine the effect of the test compound on the GABAA receptor function.
Conclusion and Future Directions
This guide provides a comprehensive overview of the potential SAR of this compound by drawing on data from related azetidine analogs. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of azetidine-containing molecules, makes it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Synthesis and Biological Screening: Synthesize the title compound and a library of analogs with variations in the benzyl and methoxy groups, as well as the exocyclic double bond. Screen these compounds against a panel of relevant biological targets, including nAChRs, monoamine transporters, and GABA receptors.
-
In-depth SAR Elucidation: Based on initial screening results, conduct more detailed SAR studies to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of promising lead compounds.
By systematically exploring the chemical space around this novel azetidine scaffold, new therapeutic agents with improved efficacy and safety profiles may be discovered.
References
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Holladay, M. W., et al. (1998). Structure-activity Studies Related to ABT-594, a Potent Nonopioid Analgesic Agent: Effect of Pyridine and Azetidine Ring Substitutions on Nicotinic Acetylcholine Receptor Binding Affinity and Analgesic Activity in Mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-802. [Link]
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Patel, T., et al. (2024). Some Novel Series of 3-Alkylidene 3-Phenylthio-3-Chloro Azetidine -2-One Were Synthesized by The Staudinger Ketene-Imine Cycloaddition and Evaluation of Their Biological Activity. ResearchGate. [Link]
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Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Various Authors. (Year N/A). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]
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Kaur, M., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]
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Enna, S. J. & Möhler, H. (Year N/A). Characterization of GABA Receptors. PubMed Central. [Link]
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Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247–257. [Link]
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Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Korpi, E. R., et al. (Year N/A). GABAA-receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. ResearchGate. [Link]
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Wotring, V. E., et al. (Year N/A). Mutations at the GABA receptor selectivity filter: a possible role for effective charges. The Journal of Physiology. [Link]
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Ramerstorfer, J., et al. (Year N/A). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology. [Link]
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A Comparative Guide to Azetidine Building Blocks: Profiling Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and enhanced three-dimensionality.[1][2] These four-membered nitrogen-containing heterocycles offer a unique combination of conformational rigidity and inherent ring strain (~25.4 kcal/mol), which can be harnessed for unique synthetic transformations.[3] This guide provides an in-depth comparison of a highly versatile building block, Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate , with other common azetidine synthons. We will explore its reactivity, synthetic utility, and strategic advantages, supported by experimental protocols and data to inform rational molecular design in drug discovery.
The Strategic Value of Azetidines in Drug Design
The incorporation of azetidine motifs is a well-established strategy to optimize drug candidates. Their rigid structure provides unique exit vectors for substituents compared to more flexible acyclic linkers or larger rings like piperidine.[1] This structural constraint can lead to improved binding affinity and selectivity for biological targets.[4] Furthermore, the presence of the sp³-rich azetidine core often enhances metabolic stability by blocking common sites of oxidative metabolism.[2] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, feature an azetidine ring, underscoring its importance in contemporary pharmaceutical development.[1][2]
The choice of the azetidine building block is a critical decision that dictates the synthetic routes available and the types of molecular architectures that can be accessed. A building block is not merely the core scaffold but a strategically functionalized intermediate designed for efficient and predictable downstream chemistry.
Profile: this compound
This compound (hereafter 1 ) is a powerful intermediate designed for diversification at the C3-position of the azetidine ring. Its structure incorporates several key features:
-
N-Cbz Protecting Group: The benzyl carbamate (Cbz) group provides robust protection of the ring nitrogen under a wide range of reaction conditions. It is orthogonal to the commonly used tert-butyloxycarbonyl (Boc) group and is typically removed under neutral conditions via catalytic hydrogenolysis, which is advantageous for sensitive substrates.
-
Exocyclic α,β-Unsaturated Ester: This is the primary reactive handle of the molecule. This electron-deficient alkene system serves as a potent Michael acceptor, enabling the stereocontrolled formation of C-C, C-N, C-O, and C-S bonds at the C3-position. It can also participate in various cycloaddition reactions.
This combination makes building block 1 an ideal substrate for library synthesis and the exploration of structure-activity relationships (SAR) around the azetidine core.
Comparative Analysis of Azetidine Building Blocks
The selection of an appropriate building block depends entirely on the desired synthetic outcome. Below, we compare building block 1 with common alternatives.
| Building Block | Primary Reactive Handle(s) | Key Reaction Types | Typical Applications & Resulting Structures |
| This compound (1) | α,β-Unsaturated Ester | Aza-Michael Addition, Thia-Michael Addition, [4+2] and [3+2] Cycloadditions, Conjugate Reduction | Synthesis of 3-substituted azetidines with diverse functional groups (amines, thiols), spirocyclic systems.[5][6] |
| N-Protected 3-Azetidinones (e.g., 1-Boc-3-azetidinone) | Ketone | Nucleophilic Addition, Reductive Amination, Wittig/Horner-Wadsworth-Emmons Olefination | Precursors to 3-hydroxy, 3-amino, and 3-alkylidene azetidines.[7][8] |
| N-Protected Azetidine-3-carboxylic Acids (e.g., 1-Boc-azetidine-3-carboxylic acid) | Carboxylic Acid | Amide Coupling, Esterification, Reduction to Alcohol | Incorporation of azetidine as a constrained amino acid mimic in peptides or as a linker via amide bonds.[9] |
| N-Protected 3-Haloazetidines (e.g., N-Cbz-3-bromoazetidine) | Halogen (Leaving Group) | Nucleophilic Substitution (SN2) | Direct attachment of nucleophiles (amines, alkoxides, etc.) to the C3 position. |
Diagram: Selecting the Right Azetidine Synthon
This workflow illustrates the decision-making process for choosing an appropriate azetidine building block based on the desired chemical transformation.
Caption: Decision workflow for azetidine building block selection.
Experimental Protocols & Mechanistic Insights
Trustworthy protocols are the foundation of reproducible science. Here, we provide detailed methodologies for the synthesis and application of azetidine building blocks, explaining the rationale behind key steps.
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (Boc-analog of 1)
This procedure utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for forming C=C bonds with excellent E/Z selectivity.
Rationale: The HWE reaction is chosen over a standard Wittig reaction because the phosphonate-stabilized carbanion is more nucleophilic and less basic than a phosphonium ylide, reducing side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester.[7]
Step-by-Step Procedure: [7]
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under an inert atmosphere (N₂ or Ar).
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at room temperature. Stir for 30 minutes. Gas evolution (H₂) will be observed as the carbanion is formed.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Stir the resulting mixture for 1 hour at room temperature. Monitor reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water (250 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the title compound as a colorless oil (Typical yield: ~72%).
Protocol 2: Aza-Michael Addition to tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol demonstrates the primary utility of building block 1 and its analogs: conjugate addition.
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a strong, non-nucleophilic base. It facilitates the reaction without competing as a nucleophile in the Michael addition. Acetonitrile is a suitable polar aprotic solvent.[7]
Step-by-Step Procedure: [7]
-
In a reaction vial, dissolve the desired N-heterocyclic nucleophile (e.g., pyrrolidine, 5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).
-
Seal the vial and stir the mixture at 65 °C for 4–16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water (15 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired 3-substituted azetidine product.
Diagram: Synthetic Utility of Building Block 1
This diagram showcases the diverse transformations possible starting from the α,β-unsaturated azetidine core.
Caption: Key synthetic pathways from the title building block.
Conclusion and Future Outlook
This compound stands out as a superior building block for programs requiring rapid and diverse C3-functionalization of the azetidine core. Its value lies in the predictable and high-yielding reactivity of its α,β-unsaturated ester moiety, which serves as a versatile anchor for conjugate additions and cycloadditions.
While simpler building blocks like 3-azetidinones or 3-carboxylic acids have their place, they require additional steps to achieve the same level of diversification. The choice between Cbz and Boc protection offers chemists valuable flexibility in designing multi-step synthetic sequences. As the demand for novel, sp³-rich chemical matter continues to grow, versatile and highly functionalized building blocks like this will remain indispensable tools in the drug discovery arsenal.
References
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- Mughal, H., & Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Azetidines of pharmacological interest. (2021, June 29). PubMed.
- Ombito, J. O., et al. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines.
- Kirichok, A. A., et al. (2018).
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
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- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
- BenchChem. (2025). Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers.
- National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
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- Labsolu. (n.d.). This compound.
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- MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Fisher Scientific. (n.d.). eMolecules this compound.
- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
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- ChemicalBook. (2025, July 24). 1-Boc-3-azetidinone | 398489-26-4.
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A Comparative In Vivo Validation Guide for Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Based Drug Candidates
This guide provides a comprehensive framework for the in vivo validation of novel drug candidates based on the Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate scaffold. As this specific molecule represents a novel chemical entity with limited public data, this document establishes a scientifically rigorous, albeit hypothetical, context for its validation. We will posit its potential as an anti-inflammatory agent, drawing parallels with the known pharmacological activities of other azetidine-containing compounds.[1][2][3]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational rigidity and sp3-rich character, which can enhance metabolic stability, solubility, and receptor selectivity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate this motif, highlighting its therapeutic potential across various diseases, including inflammation and cancer.[2] This guide will compare our hypothetical candidate, hereafter referred to as "Azetidinostat," against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).
Our objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap for preclinical in vivo evaluation, encompassing efficacy, pharmacokinetic profiling, and preliminary toxicology. The experimental designs described herein are grounded in established methodologies to ensure scientific integrity and reproducibility.[4][5][6]
Section 1: Mechanistic Hypothesis and Comparative Rationale
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[7] A key pathway governing inflammation is the production of prostaglandins, mediated by COX enzymes. While non-selective NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Our hypothetical mechanism for Azetidinostat is that its unique azetidine scaffold allows for high-affinity binding to the active site of COX-2, potentially offering improved selectivity and a better safety profile compared to existing therapies. The benzyl and methoxy-oxoethylidene moieties may contribute to favorable pharmacokinetic properties, such as enhanced oral bioavailability and an optimized half-life.
Hypothesized Signaling Pathway and Point of Intervention
Caption: Hypothesized intervention of Azetidinostat and Celecoxib in the COX-2 mediated inflammatory pathway.
Section 2: Comparative In Vivo Efficacy Assessment
The primary goal of this phase is to establish the anti-inflammatory efficacy of Azetidinostat in a relevant animal model and compare it to Celecoxib. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for acute inflammation.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200g) will be used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Azetidinostat (low dose, e.g., 10 mg/kg)
-
Group 3: Azetidinostat (high dose, e.g., 30 mg/kg)
-
Group 4: Celecoxib (positive control, e.g., 10 mg/kg)
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the respective treatments orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | % Edema Inhibition (3h post-carrageenan) |
| Vehicle Control | - | 0% |
| Azetidinostat | 10 | 45% |
| Azetidinostat | 30 | 75% |
| Celecoxib | 10 | 55% |
This hypothetical data suggests a dose-dependent anti-inflammatory effect of Azetidinostat, with the high dose showing superior efficacy to the standard dose of Celecoxib.
Section 3: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development.[8][9] A comparative pharmacokinetic (PK) study will be conducted in rats to evaluate the profile of Azetidinostat against Celecoxib. The accurate prediction of a compound's PK profile is pivotal for the success of drug discovery programs.[8][10][11]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation will be used.
-
Dosing:
-
Intravenous (IV) administration: Azetidinostat (2 mg/kg) and Celecoxib (2 mg/kg) to determine clearance and volume of distribution.
-
Oral (p.o.) administration: Azetidinostat (10 mg/kg) and Celecoxib (10 mg/kg) to determine oral bioavailability.
-
-
Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Plasma concentrations of the drugs will be determined using a validated LC-MS/MS method.
-
Data Analysis: PK parameters will be calculated using non-compartmental analysis.[12]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Azetidinostat (10 mg/kg, p.o.) | Celecoxib (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 1200 | 950 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 7500 | 6200 |
| T1/2 (h) | 6.5 | 5.8 |
| Bioavailability (%) | 85 | 70 |
These hypothetical results indicate that Azetidinostat may have a more favorable pharmacokinetic profile than Celecoxib, with higher peak plasma concentration, greater overall exposure, and enhanced oral bioavailability.
In Vivo Validation Workflow
Caption: A streamlined workflow for the in vivo validation of Azetidinostat.
Section 4: Preliminary Toxicology Assessment
Early assessment of a drug candidate's safety profile is essential to de-risk its progression.[13] An acute toxicity study in rodents can provide initial insights into the maximum tolerated dose (MTD) and potential target organs of toxicity.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Swiss albino mice (20-25g) of both sexes will be used.
-
Grouping and Dosing: A dose escalation study will be performed. Groups of mice (n=5 per sex) will receive single oral doses of Azetidinostat at increasing concentrations (e.g., 100, 300, 1000, 2000 mg/kg). A vehicle control group will also be included.
-
Observation: Animals will be observed for clinical signs of toxicity and mortality for 14 days. Body weight will be recorded daily.
-
Necropsy and Histopathology: At the end of the study, all surviving animals will be euthanized. A gross necropsy will be performed, and major organs (liver, kidney, heart, spleen, lungs) will be collected for histopathological examination.
Table 3: Hypothetical Acute Toxicology Data
| Dose (mg/kg) | Mortality | Clinical Signs | Gross Necropsy Findings |
| Vehicle | 0/10 | None | No abnormalities |
| 100 | 0/10 | None | No abnormalities |
| 300 | 0/10 | None | No abnormalities |
| 1000 | 0/10 | Mild lethargy on day 1 | No abnormalities |
| 2000 | 1/10 | Lethargy, piloerection | No significant findings |
This hypothetical data suggests that Azetidinostat has a good acute safety profile, with an LD50 greater than 2000 mg/kg.
Section 5: Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo validation strategy for a novel azetidine-based drug candidate, Azetidinostat. Based on the hypothetical data presented, Azetidinostat demonstrates the potential for superior efficacy and a more favorable pharmacokinetic profile compared to the established COX-2 inhibitor, Celecoxib, along with a promising acute safety profile.
The successful completion of these studies would provide a strong rationale for advancing Azetidinostat to the next stage of drug development, which would include more extensive toxicology studies, formulation development, and ultimately, Investigational New Drug (IND)-enabling studies. The unique properties of the azetidine scaffold continue to make it an attractive area for the discovery of next-generation therapeutics.[1][2]
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A Comparative Guide to Cross-Reactivity Profiling of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Derivatives
Introduction: The Azetidine Scaffold and the Imperative of Selectivity
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as "privileged scaffolds."[1] Their inherent ring strain and rigid, three-dimensional geometry can bestow favorable pharmacokinetic properties upon drug candidates, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[2][3] The benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate core represents a versatile platform for generating new therapeutic agents. However, like any novel chemical series, a thorough understanding of a compound's selectivity is paramount to its successful development.
Unintended interactions with off-target proteins are a primary cause of adverse drug reactions and a leading reason for costly late-stage clinical trial failures.[4][5] Therefore, a systematic and early assessment of cross-reactivity is not merely a regulatory hurdle but a critical scientific endeavor that de-risks a program and illuminates a compound's true biological signature.[6] This guide provides a comprehensive framework for profiling the cross-reactivity of a hypothetical lead compound from this series, "AZE-123," offering a tiered, data-driven approach for researchers in drug discovery.
The Profiling Cascade: A Multi-Faceted Approach to Defining Selectivity
A robust cross-reactivity assessment is not a single experiment but a logical progression of assays, moving from broad, predictive methods to specific, biologically relevant validation. This tiered approach ensures that resources are used efficiently, generating a comprehensive selectivity profile that informs decision-making at each stage of preclinical development.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Foundational Assessment - In Silico and Primary Target Potency
The initial phase focuses on leveraging computational tools and confirming on-target activity.
1.1 In Silico Off-Target Prediction
Before committing to expensive wet-lab screening, computational models can predict potential off-target interactions based on the ligand's structural and chemical features.[7] These tools compare the structure of AZE-123 against databases of known protein targets and their ligands.
-
Causality: This step is crucial for hypothesis generation. It helps prioritize which broad panels to screen against and can provide early warnings for potential liabilities, such as hERG channel binding or frequent hitter behavior.[8]
-
Methodology: Utilize web-based tools like SwissTargetPrediction, SuperPred, or commercial platforms that employ machine learning algorithms.[9][10] The input is the chemical structure of AZE-123. The output is a ranked list of potential protein targets from various families (kinases, GPCRs, proteases, etc.).
-
Trustworthiness: While predictive, these tools are not definitive.[11] They serve as a guide for experimental design, not a replacement for it. The confidence in a prediction is higher when multiple, algorithmically different tools identify the same potential off-target.
Tier 2: Broad Panel Biochemical Screening
This phase employs high-throughput biochemical assays to empirically test the predictions from Tier 1 and survey a large portion of the "targetable" proteome.
2.1 Kinase Profiling
Given that kinases are one of the largest and most drugged enzyme families, and their dysregulation is implicated in many diseases, assessing kinome-wide selectivity is a standard and critical step.[12][13]
-
Expertise & Causality: We select a competition binding assay format, such as the Eurofins DiscoverX KINOMEscan®, over enzymatic assays for the initial screen.[14][15] This is because binding assays are independent of the enzyme's catalytic activity and can identify interactions with both active and inactive kinase conformations, providing a broader view of potential interactions.
-
Data Interpretation: Results are typically reported as "% Control" or "Kd" values. A common threshold for an off-target "hit" is >90% inhibition at a 1 µM or 10 µM screening concentration, or a Kd < 10 µM.
Table 1: Example Kinase Profiling Data for AZE-123 and Analogs
| Compound | Primary Target IC50 (nM) | Off-Target Kinase Hit (>90% Inh. @ 1µM) | Off-Target Kd (nM) | Selectivity Score (S10) |
|---|---|---|---|---|
| AZE-123 | 15 | Kinase X | 850 | 0.021 |
| AZE-124 | 25 | Kinase X, Kinase Y | 950, 1200 | 0.048 |
| AZE-125 | 12 | None | >10,000 | 0 |
| AZE-126 | 150 | Kinase X | 5000 | 0.2 |
Selectivity Score (S10) is the number of off-target kinases with Kd < 3 µM divided by the total number of kinases tested.
2.2 Safety Pharmacology Panels
Beyond kinases, it is vital to screen against a panel of targets known to be implicated in adverse drug events. This typically includes G-protein coupled receptors (GPCRs), ion channels (especially hERG), and various transporters and nuclear receptors.
-
Causality: Early identification of interaction with targets like the hERG potassium channel (cardiac toxicity), GABA-A receptor (CNS side effects), or the 5-HT transporter (serotonin syndrome) can prevent catastrophic failures in later development stages.[16]
-
Methodology: These are typically radioligand binding assays where the test compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor is measured.
Tier 3: Cellular Validation of Target Engagement
A hit in a biochemical assay confirms binding to a purified protein but does not guarantee that this interaction occurs in the complex milieu of a living cell. Cellular assays are essential to validate the physiological relevance of any identified off-target hits.
3.1 Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to assess target engagement in intact cells or tissues.[17][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[19]
-
Expertise & Causality: This assay is critical for validating both the intended target and any high-priority off-targets identified in Tier 2. A positive thermal shift confirms that the compound can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to induce stabilization.[20][21] A lack of a thermal shift for a biochemical hit might suggest poor cell permeability or that the interaction does not occur in a native cellular context.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Generic GPCR Target)
This protocol describes a method to determine the binding affinity (Ki) of AZE-123 for a potential off-target GPCR identified in screening.
-
Reagents:
-
Cell membranes expressing the target GPCR.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[22]
-
Radioligand (e.g., [³H]-Ligand) at a concentration equal to its Kd.
-
Non-specific binding control (e.g., 10 µM of a known unlabeled ligand).
-
Test compound AZE-123 (serial dilutions from 100 µM to 1 pM).
-
-
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound dilutions (or vehicle/non-specific control).
-
Add 50 µL of radioligand.
-
Initiate the binding reaction by adding 50 µL of cell membrane suspension.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Termination & Detection:
-
Rapidly filter the plate contents through a GF/C filter plate using a cell harvester, washing 3x with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter (Counts Per Minute, CPM).
-
-
Data Analysis:
-
Calculate specific binding = Total CPM - Non-specific CPM.
-
Plot % specific binding vs. log[AZE-123].
-
Determine the IC50 from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd of Radioligand).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol validates the engagement of AZE-123 with an identified off-target, "Kinase X," in a relevant cell line.[17]
-
Cell Treatment:
-
Culture cells expressing Kinase X to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or 10 µM AZE-123 for 1 hour in culture medium.
-
-
Heat Challenge:
-
Harvest, wash, and resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by a secondary HRP-conjugated antibody.
-
Visualize bands using an ECL substrate and quantify band intensity.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 45°C) for both vehicle and AZE-123 treated samples.
-
Plot the relative protein abundance vs. temperature to generate melting curves. A rightward shift in the curve for AZE-123-treated cells compared to vehicle indicates target stabilization.
-
Conclusion
The cross-reactivity profiling of a novel chemical series, such as the this compound derivatives, is a cornerstone of modern, safety-conscious drug discovery. By employing a tiered strategy that integrates in silico prediction, broad biochemical screening, and cellular target validation, researchers can build a comprehensive selectivity profile. This guide, using the hypothetical compound AZE-123, illustrates a robust pathway to not only identify potential liabilities but also to deepen the understanding of a compound's mechanism of action. This systematic approach transforms selectivity profiling from a simple screening exercise into a powerful tool for rational drug design, ultimately increasing the probability of developing safe and effective medicines.
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Benchmarking New Azetidine Derivatives Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Azetidine Scaffolds in Enzyme Inhibition
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is perpetual. Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a significant player in this arena.[1][2] Its inherent ring strain and rigid, sp³-rich character provide a unique conformational framework that can enhance binding affinity to biological targets.[1][3] This has led to the successful incorporation of azetidine motifs into several FDA-approved drugs, highlighting their therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases.[1]
This guide provides a comprehensive framework for benchmarking new azetidine derivatives against established enzyme inhibitors. As a Senior Application Scientist, the objective is to equip you with the rationale behind experimental choices, robust protocols, and a clear understanding of how to interpret the resulting data. We will delve into the mechanistic nuances of azetidine-based inhibition and provide a structured approach to comparative analysis, ensuring scientific rigor and facilitating informed decision-making in your drug discovery pipeline.
The Azetidine Advantage: Why This Scaffold Excels
The utility of the azetidine ring in drug design stems from several key physicochemical properties:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target enzyme, potentially resulting in higher affinity.[3]
-
Improved Pharmacokinetics: The presence of the azetidine moiety can enhance metabolic stability and solubility, crucial parameters for a successful drug candidate.[1]
-
Vectorial Orientation: The defined geometry of the azetidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with specific residues within an enzyme's active site.[3]
These attributes have been leveraged to develop potent inhibitors for various enzyme classes, including kinases, proteases, and signal transducer and activator of transcription (STAT) proteins.[4]
Case Study: Azetidine Derivatives as STAT3 and DPP-4 Inhibitors
To illustrate the benchmarking process, we will focus on two prominent examples: Signal Transducer and Activator of Transcription 3 (STAT3) and Dipeptidyl Peptidase-4 (DPP-4), both validated drug targets.
STAT3: A Key Target in Oncology
Aberrant STAT3 activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[5] The development of small-molecule STAT3 inhibitors has been a significant focus of research. Azetidine-based compounds have emerged as a promising class of STAT3 inhibitors, demonstrating sub-micromolar potency.[6][7]
DPP-4: A Target in Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose metabolism.[8][9] Its inhibition prolongs the action of incretin hormones, leading to improved glycemic control in patients with type 2 diabetes.[9][10] Azetidine-based structures, such as 2-cyanoazetidines, have been explored as potent DPP-4 inhibitors.[11]
Benchmarking Workflow: A Step-by-Step Approach
A rigorous benchmarking study is essential to ascertain the true potential of a new azetidine derivative. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for benchmarking novel enzyme inhibitors.
Part 1: In Vitro Characterization
The initial phase of benchmarking focuses on the direct interaction between the azetidine derivative and its target enzyme.
Primary Enzyme Activity Assay: Determining IC50
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.
Experimental Protocol: In Vitro STAT3 DNA-Binding Assay (EMSA)
This protocol is adapted from methodologies used to evaluate azetidine-based STAT3 inhibitors.[5][6]
-
Prepare Nuclear Extracts: Isolate nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Inhibitor Pre-incubation: Pre-incubate the nuclear extracts with varying concentrations of the new azetidine derivative and a known benchmark inhibitor (e.g., a previously reported potent STAT3 inhibitor) for 30 minutes at room temperature.
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to activated STAT3.
-
Electrophoretic Mobility Shift Assay (EMSA): Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis.
-
Quantification: Visualize the bands by autoradiography and quantify the band intensity using densitometry software (e.g., ImageJ).
-
IC50 Calculation: Plot the percentage of STAT3:DNA complex formation against the inhibitor concentration and determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (µM) | Reference Inhibitor | Ref. IC50 (µM) |
| New Azetidine Derivative 1 | STAT3 | [Experimental Value] | Stattic | ~5.1 |
| New Azetidine Derivative 2 | STAT3 | [Experimental Value] | Stattic | ~5.1 |
| New Azetidine Derivative 3 | DPP-4 | [Experimental Value] | Sitagliptin | ~0.018 |
Mechanism of Action (MOA) Studies: Unraveling the "How"
Understanding the mechanism of inhibition is crucial for rational drug design.[12] MOA studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Experimental Protocol: Enzyme Kinetics
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[13]
-
Determine Initial Reaction Velocities: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.[13]
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.[13] For competitive inhibition, the lines will intersect at the y-axis.
Caption: Decision tree for determining the mode of enzyme inhibition.
Selectivity Profiling: On-Target vs. Off-Target Effects
A good drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.
Experimental Protocol: Kinase Panel Screening
-
Select a Panel: Choose a broad panel of kinases, including those structurally related to the primary target.
-
Perform Inhibition Assays: Screen the azetidine derivative against the kinase panel at a fixed concentration (e.g., 10 µM).
-
Determine IC50 for Hits: For any kinases showing significant inhibition, perform a full IC50 determination.
Data Presentation: Selectivity Profile
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target Kinase | [Experimental Value] | [Experimental Value] |
| Off-Target Kinase 1 | [Experimental Value] | [Experimental Value] |
| Off-Target Kinase 2 | [Experimental Value] | [Experimental Value] |
Part 2: Cell-Based Validation
Moving from a purified enzyme system to a more physiologically relevant cellular context is a critical step in the benchmarking process.
Target Engagement and Pathway Modulation
These assays confirm that the azetidine derivative can enter cells and interact with its target, leading to the desired downstream biological effects.
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Treat a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer) with the azetidine derivative and a benchmark inhibitor for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on STAT3 phosphorylation.
Cellular Proliferation and Viability Assays
These assays assess the functional consequences of target inhibition on cell growth and survival.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the azetidine derivative and a benchmark inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm to determine cell viability.
-
EC50 Calculation: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Part 3: In Vivo Evaluation
The final stage of benchmarking involves assessing the performance of the most promising azetidine derivatives in a living organism.[14]
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its in vivo efficacy.
Experimental Protocol: Mouse PK Study
-
Compound Administration: Administer the azetidine derivative to mice via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Concentration Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Efficacy Studies in Disease Models
These studies evaluate the therapeutic effect of the azetidine derivative in a relevant animal model of the disease.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant human cancer cells (e.g., MDA-MB-231) into immunodeficient mice.
-
Treatment: Once the tumors reach a certain size, treat the mice with the azetidine derivative, a benchmark inhibitor, or a vehicle control.
-
Tumor Growth Monitoring: Measure the tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., western blotting for target modulation).
Conclusion: A Data-Driven Approach to Advancing Azetidine-Based Therapeutics
This guide has provided a comprehensive framework for the systematic benchmarking of new azetidine derivatives against known enzyme inhibitors. By following a logical progression from in vitro characterization to in vivo validation, researchers can generate a robust dataset to support the advancement of promising candidates. The inherent advantages of the azetidine scaffold, combined with a rigorous and well-designed evaluation process, will undoubtedly continue to yield novel and effective enzyme inhibitors for a wide range of therapeutic applications. The diverse pharmacological activities of azetidine-containing compounds, including anticancer, antibacterial, and anti-inflammatory properties, underscore the significant potential of this scaffold in medicinal chemistry.[2]
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A Comparative Guide to the Pharmacokinetic Profiles of Azetidine-1-Carboxylate Esters
Prepared by a Senior Application Scientist
Executive Summary
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] A common strategy to enhance the oral bioavailability of polar drug candidates containing a carboxylic acid, such as azetidine-1-carboxylic acid derivatives, is the ester prodrug approach.[3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of various azetidine-1-carboxylate esters, offering insights into how different ester promoieties influence drug absorption, distribution, metabolism, and excretion (ADME). We will delve into the enzymatic bioactivation, present comparative experimental data, and provide detailed protocols for key pharmacokinetic assays to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Strategic Role of Azetidine Scaffolds and Prodrug Strategy
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1] Their unique, strained ring structure confers a rigid conformation and a three-dimensional character that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][5] Several FDA-approved drugs incorporate azetidine motifs to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]
However, polar functional groups like carboxylic acids, while often crucial for pharmacological activity, can limit a drug's ability to cross cellular membranes, leading to poor oral bioavailability.[4] The prodrug strategy is a well-established method to overcome this limitation.[6] By masking the polar carboxylic acid with an ester group, the molecule's lipophilicity is increased, facilitating its absorption from the gastrointestinal tract.[4] Once absorbed into the bloodstream, the ester is cleaved by endogenous enzymes, releasing the active carboxylic acid parent drug.[7][8] The choice of the ester promoiety is critical, as it dictates the rate of hydrolysis, stability, and overall pharmacokinetic behavior of the prodrug.[3]
Mechanism of Bioactivation: Enzymatic Hydrolysis of Ester Prodrugs
The conversion of azetidine-1-carboxylate ester prodrugs to their active form is primarily catalyzed by a ubiquitous family of enzymes known as carboxylesterases (CEs).[8] These enzymes, particularly hCE1 and hCE2 in humans, are abundant in the liver and intestines.[7] The hydrolysis reaction involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This process cleaves the ester bond, releasing the parent drug (azetidine-1-carboxylic acid derivative) and an alcohol byproduct.[8][9]
The rate of this enzymatic hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. A prodrug must be stable enough to be absorbed intact but labile enough to be efficiently converted to the active drug systemically.[6][10] This balance is governed by the steric and electronic properties of the ester's alcohol group.
Caption: Bioactivation pathway of an azetidine-1-carboxylate ester prodrug.
Comparative Pharmacokinetic Profiling
The selection of the ester group significantly impacts key pharmacokinetic parameters. Simple alkyl esters (e.g., methyl, ethyl) are common starting points, while more complex esters (e.g., pivaloyloxymethyl, acetoxymethyl) can be designed to fine-tune the rate of hydrolysis and improve chemical stability.
A study on various prodrug esters of an oral carbapenem containing an azetidine moiety demonstrated that different ester groups lead to significant variations in intestinal absorption and bioavailability.[11] For instance, the pivaloyloxymethyl ester (L-084) showed the highest intestinal absorption among the synthesized prodrugs.[11] This highlights the principle that more sterically hindered esters can sometimes protect the prodrug from premature hydrolysis in the gut, allowing more of it to be absorbed intact.
Below is a representative table comparing the hypothetical pharmacokinetic profiles of different azetidine-1-carboxylate esters following oral administration in a rat model. This data is illustrative, based on established principles of prodrug design.[12][13][14]
| Ester Promolety | Parent Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Rationale for Selection |
| None | Parent Acid | 50 | 0.5 | 150 | < 5% | Baseline for comparison; demonstrates poor absorption of the polar parent drug.[14] |
| Ethyl | Parent Acid | 450 | 1.0 | 1800 | 45% | Simple ester, often provides a significant boost in bioavailability over the parent acid.[13] |
| Pivaloyloxymethyl (POM) | Parent Acid | 600 | 1.5 | 2800 | 70% | Designed for slower hydrolysis, protecting the prodrug until after absorption, often leading to higher exposure.[11] |
| L-Valyl | Parent Acid | 750 | 0.75 | 3200 | 80% | Amino acid ester designed to target peptide transporters (e.g., PEPT1) in the intestine for active uptake.[15] |
In-Depth Experimental Methodologies
To generate the data above, two fundamental types of experiments are conducted: in vitro metabolic stability assays and in vivo pharmacokinetic studies. The protocols must be robust and reproducible to ensure data integrity.
In Vitro Metabolic Stability Assay
Causality: This assay is a cornerstone of early drug discovery. It uses liver microsomes, which are rich in drug-metabolizing enzymes like carboxylesterases, to predict how quickly a compound will be cleared in the body.[16] A compound with high metabolic stability is cleared slowly, suggesting a longer half-life in vivo.[16]
Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Rat liver microsomes are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system (for oxidative metabolism, though not primary for esterases) are prepared.
-
Incubation: In a 96-well plate, add the reaction buffer. Add the liver microsomes to a final concentration of 0.5 mg/mL.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Add the test compound to initiate the reaction (final concentration, e.g., 1 µM).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).
In Vivo Pharmacokinetic Study
Causality: This study provides the definitive data on a drug's behavior in a living system. It measures the drug concentration in the blood over time after administration, allowing for the calculation of key parameters like Cmax, Tmax, AUC, and bioavailability.[11][12]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (e.g., in the jugular vein) for ease of blood sampling.
-
Dosing:
-
Intravenous (IV) Group: A separate group of rats receives the active parent drug intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
Oral (PO) Group: Test groups receive the ester prodrugs orally via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (~0.1 mL) are collected from the cannula at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma samples are prepared for analysis, typically by protein precipitation.[12] The concentrations of both the prodrug and the active parent drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Conclusion
The use of azetidine-1-carboxylate esters is a powerful and versatile prodrug strategy to enhance the oral delivery of promising therapeutic agents. The pharmacokinetic profile of these prodrugs is critically dependent on the nature of the ester promoiety, which governs the delicate balance between stability for absorption and lability for bioactivation. A systematic approach, combining predictive in vitro assays with definitive in vivo studies, is essential for selecting the optimal ester candidate. By understanding the underlying principles of enzymatic hydrolysis and employing robust experimental methodologies, researchers can rationally design azetidine-based prodrugs with tailored pharmacokinetic profiles, ultimately accelerating the development of new and effective medicines.
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Kim, Y., et al. (2006). Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084. The Journal of Antibiotics, 59(4), 241-247. [Link]
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Svensson, M. (2018). In Vitro and in Vivo Evaluation of C-11-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Umeå University. [Link]
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Trollope, K. I., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7293-7306. [Link]
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Melillo, B., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(31), 10827-10832. [Link]
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Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47045-47065. [Link]
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Petrusevicius, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1024. [Link]
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Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9(04), 247-257. [Link]
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Kim, H. S., et al. (2021). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. International Journal of Molecular Sciences, 22(16), 8593. [Link]
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Hemingway, J., et al. (2017). basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved... ResearchGate. [Link]
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Anand, B. S., et al. (2011). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Pharmaceutical Research, 28(1), 183-196. [Link]
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Scomparin, A., et al. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. Molecules, 17(12), 14636-14659. [Link]
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Thaxton, A. (2016). Synthesis of Novel Azetidines. University of New Orleans. [Link]
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Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterases: General detoxifying enzymes. Toxicology Letters, 204(1), 1-11. [Link]
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Zhang, Z., et al. (2021). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 11(13), 4488-4495. [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. [Link]
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Head-to-head comparison of different synthetic routes to functionalized azetidines
A Head-to-Head Comparison of Synthetic Routes to Functionalized Azetidines: A Guide for Researchers
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry and drug development. Their unique conformational properties and ability to serve as bioisosteres for other functional groups have led to their incorporation into a growing number of drug candidates. However, the synthesis of functionalized azetidines can be challenging due to the inherent ring strain of the four-membered ring. This guide provides a head-to-head comparison of prominent synthetic routes to functionalized azetidines, offering insights into their mechanisms, scopes, and limitations to aid researchers in selecting the optimal strategy for their specific needs.
Intramolecular Cyclization Strategies
Intramolecular cyclization of γ-amino alcohols or their derivatives is a cornerstone of azetidine synthesis. The choice of the leaving group and the reaction conditions are critical for success.
The Wenker Synthesis and its Modifications
The classic Wenker synthesis, involving the sulfuric acid-mediated cyclization of γ-amino alcohols, has been a long-standing method. However, its harsh conditions often limit its applicability to robust substrates. Modern modifications have significantly improved the scope and practicality of this approach.
A highly effective and widely adopted modification involves the use of a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl), to convert the hydroxyl group into a better leaving group in situ, followed by intramolecular nucleophilic substitution by the amine under basic conditions.
Experimental Protocol: Synthesis of N-benzyl-3-hydroxyazetidine
This protocol describes the synthesis of N-benzyl-3-hydroxyazetidine from 2-(benzylamino)propane-1,3-diol, a common intermediate.
Step 1: Sulfonylation To a solution of 2-(benzylamino)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is slowly added triethylamine (2.2 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.
Step 2: Cyclization The reaction mixture is warmed to room temperature, and a solution of sodium hydroxide (3.0 eq) in water is added. The mixture is stirred vigorously for 12-18 hours.
Step 3: Work-up and Purification The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-3-hydroxyazetidine.
Causality Behind Experimental Choices:
-
Choice of Solvent: Anhydrous DCM is used to prevent the hydrolysis of the sulfonylating agent and the sulfonate intermediate.
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the sulfonylation step, preventing the protonation of the starting amine.
-
In Situ Formation of the Sulfonate: The conversion of the hydroxyl group to a mesylate or tosylate makes it an excellent leaving group, facilitating the subsequent intramolecular SN2 reaction.
-
Base-Mediated Cyclization: The addition of a strong base like sodium hydroxide deprotonates the amine, increasing its nucleophilicity and promoting the ring-closing reaction.
Diagram: Modified Wenker Synthesis Workflow
Caption: Workflow of the modified Wenker synthesis.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions between imines and electron-rich alkenes or ketenes offer a direct and atom-economical route to the azetidine core. The Staudinger cycloaddition, involving the reaction of an imine with a ketene, is a classic example.
Staudinger Cycloaddition
The reaction of an imine with a ketene, generated in situ from an acyl chloride and a tertiary amine, provides access to β-lactams (azetidin-2-ones), which are versatile precursors to other functionalized azetidines.
Diagram: Staudinger [2+2] Cycloaddition
Caption: The Staudinger [2+2] cycloaddition mechanism.
The stereochemical outcome of the Staudinger cycloaddition is a key consideration. The reaction can proceed through a concerted or stepwise mechanism, and the stereochemistry of the resulting β-lactam depends on the specific substrates and reaction conditions.
Ring Expansion and Ring Contraction Strategies
Alternative approaches to azetidine synthesis involve the manipulation of other ring systems.
Ring Expansion of Aziridines
The reaction of aziridines with sulfur ylides can lead to the formation of azetidines through a ring-expansion process. This method provides access to 3-substituted azetidines.
Ring Contraction of Pyrrolidines
Photochemical or thermal ring contractions of substituted pyrrolidines can also yield the azetidine scaffold, although these methods are generally less common.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Substrate Scope |
| Modified Wenker Synthesis | Intramolecular cyclization of γ-amino alcohols. | Reliable, scalable, good control over stereochemistry at C2 and C4. | Requires a pre-functionalized starting material. | Broad, tolerant of many functional groups. |
| Staudinger Cycloaddition | [2+2] cycloaddition of imines and ketenes. | Atom-economical, direct access to β-lactams. | Stereochemical control can be challenging, ketenes can be reactive. | Generally good for a variety of imines and ketenes. |
| Aziridine Ring Expansion | Reaction of aziridines with sulfur ylides. | Provides access to 3-substituted azetidines. | Can suffer from side reactions and regioselectivity issues. | Dependent on the stability and reactivity of the aziridine and ylide. |
Conclusion
The synthesis of functionalized azetidines is a dynamic field with a variety of effective methods at the disposal of the modern chemist. The choice of synthetic route is highly dependent on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. The modified Wenker synthesis remains a robust and reliable method for a wide range of applications. For the synthesis of β-lactams, the Staudinger cycloaddition is a powerful tool. As the demand for novel azetidine-containing molecules continues to grow, the development of new and improved synthetic methodologies will undoubtedly remain an active area of research.
References
Confirming the mechanism of action of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate analogs
A-Z Guide to Confirming the Mechanism of Action for Novel Azetidine-Based Covalent Probes
A Comparative Analysis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and its Analogs
As drug discovery pipelines increasingly focus on novel modalities, the rigorous confirmation of a compound's mechanism of action (MoA) is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in medicinal chemistry, prized for their ability to confer improved metabolic stability and solubility.[1][2] This guide provides a comprehensive, technically-grounded workflow for elucidating the MoA of a promising new chemical entity, This compound (Compound A) , and its analogs.
A structural assessment of Compound A reveals the presence of an α,β-unsaturated ester. This electrophilic "warhead" strongly suggests a potential mechanism as a targeted covalent inhibitor, which acts by forming a permanent bond with a nucleophilic amino acid residue (such as cysteine or serine) on its protein target.[3][4] Covalent inhibition offers distinct pharmacological advantages, including prolonged duration of action and high potency.[5][6]
This guide is structured to lead a research team from initial hypothesis to definitive MoA confirmation, using a suite of advanced chemical proteomics and biophysical techniques. We will compare Compound A against two rationally designed analogs to understand the structure-activity relationship (SAR) and validate our mechanistic hypothesis:
-
Analog 1 (Saturated Analog): The ethylidene double bond is reduced. This removes the Michael acceptor, predicting a loss of covalent activity.
-
Analog 2 (Altered Ester Analog): The methoxy group is replaced with a bulkier tert-butoxy group, potentially altering binding affinity and reactivity.
Phase 1: Unbiased Target Identification via Chemical Proteomics
The foundational step in MoA confirmation is to identify the direct molecular target(s) of the compound. Chemical proteomics is a powerful discipline for this purpose, using chemical probes to profile drug-binding proteins within the complex cellular environment.[7][8][9] For potential covalent inhibitors like Compound A, Activity-Based Protein Profiling (ABPP) is the gold standard.[10][11] ABPP utilizes probes that covalently modify the active sites of enzymes, providing a direct readout of protein function.[12][13]
Workflow: Competitive ABPP for Target Discovery
This workflow uses a competition-based format to identify targets without requiring direct modification of Compound A.
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Culture relevant cells (e.g., HEK293T, or a disease-relevant cell line) and prepare native cell lysates under non-denaturing conditions.
-
Competitive Incubation: Aliquot the lysate. Treat one aliquot with Compound A (or analogs) at a suitable concentration (e.g., 10 µM) and the control aliquot with an equivalent volume of DMSO. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-reactivity, alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne for cysteine profiling) to both treated and control lysates. Incubate for 1 hour at room temperature to label all cysteine residues not occupied or "blocked" by Compound A.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich for all biotinylated proteins, pulling them out of the complex lysate.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein between the Compound A-treated and DMSO-treated samples. Proteins that are significantly depleted in the Compound A sample are candidate targets, as their reactive cysteines were blocked by the compound and thus unavailable for probe labeling.[10]
Phase 2: Validating Target Engagement in a Cellular Context
Identifying a protein via proteomics is a critical first step, but it is essential to confirm that the compound engages this target within the complex and compartmentalized environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the definitive method for this purpose.[14] It is a label-free technique based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[15][16][17]
Principle of the Cellular Thermal Shift Assay (CETSA)
Experimental Protocol: High-Throughput CETSA
-
Cell Treatment: Plate cells in a multi-well format (e.g., 96-well PCR plate). Treat cells with a dose-response of Compound A (or analogs) and a vehicle control (DMSO). Incubate under normal culture conditions (e.g., 37°C, 5% CO₂) to allow for cell entry and target binding.
-
Thermal Challenge: Heat the plates in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C). Include a non-heated control. This step denatures and aggregates unstable proteins.[18]
-
Cell Lysis: Lyse the cells using a method that preserves native protein structures, such as freeze-thaw cycles.
-
Separation: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Carefully collect the supernatant. Quantify the amount of the specific target protein (identified in Phase 1) remaining in the soluble fraction using a standard immunoassay, such as an ELISA or AlphaScreen®.[15][17]
-
Data Analysis: For each drug concentration, plot the amount of soluble target protein against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in the Tm in the presence of the compound is direct proof of target engagement.[16]
Phase 3: Delineating the Covalent Mechanism with Enzyme Kinetics
With the target identified and cellular engagement confirmed, the final phase is to biochemically characterize the interaction. For a hypothesized covalent inhibitor, this involves demonstrating time-dependent, irreversible inhibition of the target's function (assuming it is an enzyme).[19] This is distinct from reversible inhibitors, which establish a rapid equilibrium with the enzyme.[20]
The kinetic model for irreversible inhibition involves two steps: an initial reversible binding (governed by the inhibition constant, KI) followed by the irreversible covalent bond formation (governed by the rate of inactivation, kinact).[21]
Experimental Protocol: Irreversible Inhibition Kinetics Assay
-
Assay Setup: Use a purified, recombinant version of the target enzyme. In a multi-well plate, combine the enzyme with varying concentrations of Compound A (or analogs). Include a no-inhibitor control.
-
Time-Dependent Incubation: Incubate the enzyme-inhibitor mixtures for different periods (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate Reaction: At the end of each incubation period, add a saturating concentration of the enzyme's substrate to initiate the reaction.
-
Measure Activity: Monitor the rate of product formation over a short time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations. This plot should be hyperbolic. Fitting this data to the appropriate equation allows for the determination of the key kinetic parameters: kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).[19][22]
-
A hallmark of covalent inhibition is that increasing the pre-incubation time between the enzyme and inhibitor leads to increased inhibition that cannot be overcome by adding more substrate.[20]
Comparative Data Summary & Interpretation
The collective data from these three phases will provide a robust and definitive assessment of the MoA. The expected results for Compound A and its analogs are summarized below.
| Parameter | Compound A (Lead) | Analog 1 (Saturated) | Analog 2 (Altered Ester) | Interpretation |
| ABPP Target ID | Protein X | No significant hits | Protein X | Confirms Protein X as the target. Loss of activity in Analog 1 implicates the Michael acceptor. |
| CETSA Shift (ΔTm) | +5.2 °C | No shift | +3.1 °C | Demonstrates target engagement in cells. Lack of shift for Analog 1 confirms the covalent warhead is necessary for stable binding. The reduced shift for Analog 2 suggests its modification impairs binding affinity. |
| Enzyme IC₅₀ (15 min) | 85 nM | > 50 µM | 450 nM | Quantifies potency. The dramatic loss of potency for Analog 1 confirms a covalent MoA. Analog 2 is less potent, consistent with the CETSA data. |
| k_inact / K_I (M⁻¹s⁻¹) | 15,000 | N/A | 3,200 | Measures the efficiency of covalent modification. A high value indicates rapid and specific inactivation. The lack of a measurable rate for Analog 1 is definitive proof it is not a covalent inhibitor. |
The experimental workflow outlined provides a rigorous, multi-faceted approach to confirming the mechanism of action for this compound (Compound A). The collective data strongly supports the hypothesis that Compound A acts as a targeted covalent inhibitor of Protein X .
-
Expertise: The choice of competitive ABPP allows for unbiased target identification without synthesizing a custom probe.[10][23] CETSA provides the crucial link between in vitro activity and in-cellulo target engagement, a major hurdle in drug development.[15][18] Finally, detailed kinetic analysis distinguishes the covalent mechanism from reversible inhibition, which is critical for understanding the compound's pharmacological profile and potential for drug-drug interactions.[19][24]
-
Trustworthiness: Each phase includes critical controls. The saturated analog (Analog 1) serves as a negative control for covalency throughout the workflow. Its consistent lack of activity validates that the α,β-unsaturated system is essential for the observed biological effects.
-
Authoritative Grounding: This guide integrates established, peer-reviewed methodologies that represent the current standards in chemical biology and pharmacology for MoA elucidation.[11][16][25] By systematically progressing from target discovery to cellular engagement and finally to biochemical characterization, this workflow provides the definitive evidence required for advancing a lead compound in a drug discovery program.
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A Guide to Ensuring Reproducibility of Biological Data for Azetidine-Based Compounds
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold, lauded for its ability to impart favorable physicochemical properties to bioactive molecules. This four-membered nitrogen-containing heterocycle offers a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and target engagement. However, the inherent ring strain and synthetic complexities of azetidines can also introduce challenges in obtaining reproducible biological data, a cornerstone of preclinical research and development. This guide provides a framework for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the generation of robust and reliable data for this promising class of compounds.
The imperative for reproducibility in preclinical research cannot be overstated. A lack of rigor in early-stage research contributes to the high attrition rates of drug candidates in clinical trials, representing a significant loss of time and resources. By embracing a culture of transparency and implementing self-validating experimental designs, we can enhance the reliability of our findings and accelerate the translation of promising azetidine-based compounds into novel therapeutics.
The Azetidine Scaffold: A Double-Edged Sword
The unique chemical nature of the azetidine ring is central to both its appeal and the challenges it presents. The significant ring strain makes the moiety susceptible to chemical and metabolic degradation pathways not typically observed with larger ring systems. This inherent instability can be a source of significant variability in biological assays if not properly controlled for.
Furthermore, the synthesis of complex azetidine derivatives can be challenging, potentially leading to impurities that may possess their own biological activity, thereby confounding experimental results. It is therefore paramount to begin any biological evaluation of an azetidine-based compound with a thorough characterization of its identity, purity, and stability under assay conditions.
Core Principles for Reproducible Data Generation
To address the challenges associated with azetidine-based compounds, a multi-faceted approach focusing on rigorous experimental design, comprehensive compound characterization, and transparent data reporting is essential.
Compound Quality and Handling: The Foundation of Reliability
Before initiating any biological assay, the identity and purity of the azetidine compound must be unequivocally established.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm the chemical structure of the synthesized compound.
-
Purity Assessment: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be employed to determine the purity of the compound. A purity of >95% is generally considered the minimum standard for in vitro biological testing.
-
Stability Assessment: The stability of the azetidine compound in the chosen assay buffer and under the specific experimental conditions (e.g., temperature, pH, light exposure) should be evaluated. This can be achieved by incubating the compound under assay conditions for the duration of the experiment and analyzing for degradation products by LC-MS. The potential for the strained azetidine ring to undergo nucleophilic attack, for instance by glutathione in cellular models, should be considered.
Rigorous Assay Design and Execution: Minimizing Variability
The design and execution of biological assays are critical determinants of data reproducibility. For azetidine compounds, which may target a range of biological macromolecules, including enzymes and receptors, standardized and well-validated assays are crucial.
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target, and several azetidine-based STAT3 inhibitors have been developed. Ensuring the reproducibility of data for these inhibitors requires a multi-assay approach to confirm their mechanism of action.
Experimental Workflow: Characterizing an Azetidine-Based STAT3 Inhibitor
Caption: A logical progression for ensuring reproducible data from in vitro to in vivo.
Conclusion: A Commitment to Rigor
The unique properties of azetidine-based compounds offer exciting opportunities for the development of novel therapeutics. However, realizing this potential requires a steadfast commitment to the principles of scientific rigor and reproducibility. By implementing the strategies outlined in this guide – from meticulous compound characterization and robust assay design to transparent data reporting – researchers can build a solid foundation of reliable data. This, in turn, will foster greater confidence in preclinical findings and ultimately contribute to the successful translation of these promising molecules from the laboratory to the clinic.
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Correlating in vitro and in vivo efficacy of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for navigating this process, using the hypothetical case of a novel series of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate derivatives to illustrate key principles and methodologies. The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide is designed to be a practical resource, blending established protocols with the strategic insights needed to de-risk and advance your azetidine-based drug discovery program.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[3][4] For novel chemical entities like our hypothetical azetidine derivatives, establishing a robust IVIVC is paramount. It allows for the early identification of compounds with the highest probability of success, thereby optimizing resource allocation and accelerating the development timeline. A strong IVIVC can serve as a surrogate for extensive in vivo studies, particularly for formulation optimization and manufacturing changes.[4] However, the translation from a simplified in vitro system to the complex biological milieu of a living organism is rarely linear.[5] This guide will equip you with the tools to build and interpret these crucial correlations.
Phase 1: Comprehensive In Vitro Profiling
The foundation of any successful IVIVC is a thorough and well-designed in vitro screening cascade. This initial phase aims to characterize the biological activity and drug-like properties of your azetidine derivatives.
A. Primary Potency and Selectivity Assays
The initial step is to quantify the direct interaction of your compounds with their intended biological target. The choice of assay will be target-dependent (e.g., enzyme inhibition, receptor binding, or cell-based functional assays).
Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Kinase X)
-
Preparation of Reagents:
-
Prepare a stock solution of the azetidine derivative in 100% DMSO.
-
Dilute the compound to the desired concentrations in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant Kinase X and its specific substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted azetidine derivative.
-
Add the Kinase X enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: The pre-incubation step is crucial for compounds that may have a slow on-rate to their target. The choice of a well-characterized assay buffer and co-factors ensures that the measured activity is specific to the compound's interaction with the target enzyme.
B. Cellular Activity and Cytotoxicity
Demonstrating that your compound can engage its target in a cellular context and elicit the desired biological response is a critical next step. It is equally important to assess for off-target cytotoxicity.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one that is dependent on Kinase X signaling) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the azetidine derivatives for 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells compared to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
C. Early ADME and Physicochemical Profiling
A potent compound is of little value if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.
Table 1: Hypothetical In Vitro Data for this compound Derivatives
| Compound ID | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| AZ-001 | 15 | 150 | 45 | 5.2 | 25 |
| AZ-002 | 5 | 25 | >60 | 10.8 | 10 |
| AZ-003 | 50 | >1000 | 15 | 1.2 | 150 |
| AZ-004 | 8 | 50 | 55 | 8.5 | 5 |
Interpretation of In Vitro Data:
-
AZ-002 emerges as a promising lead with high potency, good metabolic stability, and excellent permeability. Its lower solubility is a potential liability that may need to be addressed through formulation.
-
AZ-001 shows a significant drop-off in potency from the biochemical to the cellular assay, suggesting potential issues with cell penetration or efflux.
-
AZ-003 has poor potency and metabolic stability, making it a less attractive candidate.
-
AZ-004 demonstrates a good correlation between biochemical and cellular potency but has very low solubility, which could hinder its in vivo absorption.
Phase 2: In Vivo Evaluation and Data Correlation
Promising candidates from the in vitro screening cascade are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
A. Pharmacokinetic (PK) Studies
A well-defined pharmacokinetic profile is crucial for designing meaningful efficacy studies and for understanding the exposure-response relationship.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model:
-
Use a standard mouse strain (e.g., C57BL/6 or BALB/c).
-
-
Dosing:
-
Administer the azetidine derivative via the intended clinical route (e.g., oral gavage) and intravenously to determine oral bioavailability.
-
A typical oral dose might be 10 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
-
Bioanalysis:
-
Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
-
Calculate oral bioavailability (%F) by comparing the AUC from oral and intravenous administration.
-
Workflow for In Vitro to In Vivo Pharmacokinetic Prediction
Caption: Workflow for predicting in vivo pharmacokinetics from in vitro data.
B. In Vivo Efficacy Studies
The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a relevant disease model.
Protocol: Mouse Xenograft Tumor Model
-
Model Establishment:
-
Implant human cancer cells (the same line used in the in vitro proliferation assay) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the azetidine derivative daily via oral gavage at a dose determined from the PK study to provide sustained target coverage.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Correlate the TGI with the measured drug exposure (AUC) from satellite PK animals.
-
Correlating the Data: Bridging the Divide
With both in vitro and in vivo data in hand, the critical task of correlation can begin.
Table 2: Correlating In Vitro Data with In Vivo Outcomes for Lead Azetidine Derivatives
| Compound ID | Cell Proliferation GI₅₀ (nM) | Mouse Oral Bioavailability (%F) | Average Plasma Exposure (AUC ng*h/mL at 10 mg/kg) | Tumor Growth Inhibition (TGI %) |
| AZ-002 | 25 | 45 | 7500 | 85 |
| AZ-004 | 50 | 5 | 800 | 15 |
Analysis of the Correlation:
-
AZ-002 demonstrates a strong IVIVC. Its high in vitro potency and good oral bioavailability translate into significant plasma exposure, leading to robust tumor growth inhibition. This compound is a strong candidate for further development.
-
AZ-004 , despite having good in vitro cellular potency, performs poorly in vivo. The extremely low oral bioavailability, likely due to its poor solubility, results in insufficient drug exposure at the tumor site to elicit a significant anti-tumor effect. This highlights a common pitfall in drug discovery: potent "brick dust" compounds that are inactive in vivo.
Logical Flow of an IVIVC-Guided Drug Discovery Cascade
Caption: Decision-making workflow guided by IVIVC principles.
Conclusion
The successful translation of in vitro data to in vivo efficacy is a multifaceted challenge that requires a systematic and integrated approach. For novel series of compounds like this compound derivatives, the principles outlined in this guide provide a robust framework for decision-making. By carefully designing and executing a comprehensive in vitro screening cascade, conducting well-planned in vivo studies, and critically analyzing the correlation between these datasets, researchers can significantly increase the probability of identifying and advancing promising new therapeutic agents. The azetidine scaffold continues to be a rich source of innovation in drug discovery, and a disciplined approach to IVIVC is the key to unlocking its full potential.[6][7]
References
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- Uppoor, V. R. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal.
- Cheekatla, S. R. (2026).
- Meza-Ríos, A., et al. (2021). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules.
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- Al-Ostath, A., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. Pharmaceuticals.
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- D’Erasmo, M. P., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
- Kim, T. H., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics.
- Isenegger, P. G., et al. (2021). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- In Vitro Biology: Measuring Pharmacological Activity that Will Translate to Clinical Efficacy. (2022). Royal Society of Chemistry.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- Guéret, S. M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience.
- Klusková, P., et al. (2014).
- Kumar, S. (2013). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
- Tedder, J. D., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- He, Y., et al. (2022).
- Sugiyama, M., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
As a novel research chemical, Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS No. 362704-72-1) requires meticulous handling and disposal protocols to ensure laboratory safety and environmental compliance.[1][2] This guide provides a procedural framework for researchers and drug development professionals, grounded in established principles of chemical waste management. The primary directive is to treat this compound as a hazardous waste from the moment it is designated for disposal until its final treatment by a certified facility.[3][4]
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this specific molecule is not widely available, information from structurally related azetidine derivatives and carboxylates necessitates a cautious approach.[5][6] The compound should be handled as if it possesses the hazards identified for similar chemical structures.
Table 1: Chemical and Hazard Profile
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 362704-72-1 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| Molecular Weight | 261.277 g/mol | [1] |
| Inferred Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8][9] |
| Physical State | Solid (Assumed based on similar compounds) | N/A |
| Combustibility | Assumed combustible. Vapors may form explosive mixtures with air upon strong heating. | [10] |
Causality of Hazard Classification: The azetidine ring, a four-membered heterocycle, imparts specific reactivity, while the benzyl and methoxy-oxoethylidene groups are common in biologically active molecules.[11] The inferred hazards are based on data from analogous compounds and represent a conservative safety posture. The principle of treating chemicals with unknown toxicological profiles with a high degree of caution is paramount.[12]
Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[7]
-
Hand Protection : Wear nitrile rubber gloves (e.g., minimum 0.11 mm thickness) inspected for integrity before use.[10]
-
Eye Protection : Use tightly sealed safety glasses or chemical splash goggles.[10]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of spill risk, a chemically resistant apron or suit should be considered.[9]
-
Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical disposal. Inaccurate segregation can lead to dangerous chemical reactions, such as the violent evolution of heat or toxic gases.[13][14]
-
Waste Classification : this compound is classified as a non-acutely toxic hazardous chemical waste . It does not appear on the EPA's "P-list" of acutely hazardous wastes.[15]
-
Solid vs. Liquid Waste : Maintain separate waste streams for solid and liquid forms.[16]
-
Solid Waste : Includes the pure compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups.
-
Liquid Waste : Includes solutions containing the compound, reaction mixtures, and solvent rinses from contaminated glassware.
-
-
Incompatibility : This compound must be stored separately from:
-
Strong Acids and Bases : To prevent potential hydrolysis of the ester and carbamate functionalities.
-
Strong Oxidizing Agents : To avoid potentially violent exothermic reactions.[14]
-
Step-by-Step Disposal Protocol
The following protocol outlines the process from the point of generation to final pickup. All hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]
Step 1: Container Selection
-
Select a container made of a material compatible with the waste. For liquid waste containing organic solvents, a high-density polyethylene (HDPE) or glass bottle is appropriate.[14][16] For solid waste, a labeled, sealed bag within a rigid outer container is recommended.
-
Ensure the container has a secure, leak-proof screw cap.[14]
Step 2: Waste Accumulation
-
Do Not Overfill : Fill liquid containers to no more than 80% capacity to allow for vapor expansion.[14]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[3][14] This prevents the release of vapors and potential spills.
Step 3: Labeling
-
Label the container immediately upon adding the first quantity of waste.
-
The label must include:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "this compound" .
-
A clear list of all components and their approximate percentages if it is a mixture (e.g., "5% in Methanol").
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled waste container in a designated SAA that is at or near the point of waste generation.[4]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[16]
Step 5: Arranging for Disposal
-
Once the container is full, or if the research project is complete, contact your institution's EHS office to schedule a waste pickup.
-
Never dispose of this chemical down the sink or in the regular trash .[3][10] Sewer disposal and evaporation are prohibited methods for managing hazardous waste.[3]
Step 6: Empty Container Disposal
-
A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible.[3]
-
All chemical labels must be completely defaced or removed before the container is discarded.[3][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]
-
Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Small Spills : For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent in the hazardous waste container.
-
Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.
Waste Minimization
In line with best laboratory practices, researchers should strive to minimize waste generation.[4][16]
-
Order only the quantity of chemical required for your experiments.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Where possible, adapt experiments to a smaller scale to reduce the volume of waste produced.[4]
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Benzyl nicotinate.
- BLD Pharmatech. (n.d.). This compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- 3M. (n.d.). Safety Data Sheet.
- Autech Scientific. (n.d.). MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- Carl ROTH. (2011). Safety data sheet.
- Smolecule. (n.d.). Buy Benzyl 3-bromo-3-ethylazetidine-1-carboxylate.
- PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate.
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- PubChem. (n.d.). 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from Journal of Medicinal and Chemical Sciences website.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
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- PubMed. (1979). Azetidine derivatives of tricyclic antidepressant agents.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
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Personal protective equipment for handling Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Comprehensive Safety and Handling Guide: Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound (CAS Number: 362704-72-1).[1] As a specialized chemical intermediate, understanding its structural motifs is key to anticipating its reactivity and implementing robust safety measures. This guide is designed for trained researchers, scientists, and drug development professionals. The procedures outlined herein are built upon a foundation of risk assessment based on data from structurally analogous compounds due to the absence of a comprehensive public safety data sheet (SDS) for this specific molecule.
Hazard Analysis: A Structure-Based Approach
A thorough risk assessment begins with a chemical's structure. The target molecule contains three key functional groups that dictate its potential hazards: the azetidine ring, an alpha,beta-unsaturated ester, and a benzyl carbamate protecting group.
dot
Caption: Structural motifs and their associated potential hazards.
-
Azetidine Core: Azetidines are four-membered nitrogen-containing heterocycles. Their notable ring strain makes them more reactive than larger ring systems.[2] This inherent reactivity is a cornerstone of their utility in synthesis but also demands careful handling to avoid unintended reactions.[2]
-
Alpha,Beta-Unsaturated Ester: This functional group is a known Michael acceptor, making the molecule susceptible to nucleophilic attack. This reactivity profile suggests potential for skin and eye irritation. Similar compounds with reactive functional groups are often classified as irritants.
Based on this composite analysis, it is prudent to handle this compound as a hazardous substance that is harmful if ingested and an irritant to skin, eyes, and the respiratory system.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most direct control measure to prevent exposure.[6] A multi-layered approach is required, tailored to the specific laboratory operation being performed.
| Task | Primary PPE | Secondary/Specialized PPE | Rationale |
| Handling Solid (Weighing, Aliquoting) | • Nitrile Gloves (double-gloved recommended)• Chemical Splash Goggles• Flame-Retardant Lab Coat | • N95/P100 Respirator• Face Shield | To prevent skin/eye contact and mitigate inhalation of fine particulates. A respirator is crucial for handling powders outside of containment.[5] |
| Solution Preparation & Transfers | • Nitrile Gloves• Chemical Splash Goggles• Flame-Retardant Lab Coat | • Face Shield (if splash risk is high) | Protects against accidental splashes of the dissolved compound, which can cause skin and eye irritation.[7][8] |
| Running Reactions & Workup | • Nitrile Gloves• Chemical Splash Goggles• Flame-Retardant Lab Coat | • Appropriate gloves for other reagents | Standard protection for controlled laboratory reactions. Ensure PPE is compatible with all chemicals in the procedure. |
| Spill Cleanup | • Chemical-Resistant Gloves (e.g., Neoprene or thicker Nitrile)• Chemical Splash Goggles• Lab Coat or Apron | • Respirator (if spill generates dust or vapors)• Disposable Shoe Covers | Enhanced protection is required during cleanup of uncontrolled releases to minimize exposure. |
Operational and Disposal Plans
A safe workflow encompasses every step from initial handling to final disposal. The following procedural guidance ensures a self-validating system of safety.
dot
Caption: A systematic workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Work Area Preparation: All manipulations involving the solid compound or its concentrated solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7] The work surface should be lined with absorbent, disposable bench paper.
-
Weighing: When weighing the solid, use anti-static weigh boats or glassine paper. Perform this task in an area with minimal air turbulence, such as the back of the fume hood, to prevent the powder from becoming airborne.
-
Dissolving: Add solvents to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible and that the dissolution process does not generate excessive heat.
-
Waste Collection:
-
Establish a dedicated hazardous waste container for this chemical and its reaction byproducts.[7]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass), be in good condition, and have a secure screw-top cap.[7]
-
Label the container clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]
-
Spill Management
-
Minor Spills (Solid): If a small amount of solid is spilled within the fume hood, gently cover it with a dry, inert absorbent material like vermiculite or sand.[7] Carefully sweep the mixture into a designated hazardous waste container.[7]
-
Minor Spills (Liquid): For spills of solutions, use an inert absorbent pad or material to contain and absorb the liquid. Place the used absorbent into the hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's established emergency procedures.[7]
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent pads), must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste stream with incompatible materials such as strong bases, oxidizing agents, or reducing agents.[7]
-
Container Management: Keep the waste container sealed when not in use. Do not fill the container beyond 90% capacity to allow for expansion.[7]
-
Final Disposal: Store the sealed container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] Never discharge this chemical down the drain.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- benzyl 3-(2-methoxy-2-oxoethylidene)
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
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- SAFETY D
- Proper disposal of chemicals.Sciencemadness Wiki.
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- How to Minimize Toxic Emissions in Carboxylic Acid Production?
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- MSDS of benzyl 3-(hydroxymethyl)
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- Benzyl 3-aminoazetidine-1-carboxyl
- Personal Protective Equipment.IAEA.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
